Technical Whitepaper: The Chemical Architecture and Reactivity of Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Executive Summary Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 91903-73-0) is a highly functionalized coumarin derivative that serves as a critical building block in advanced organic synthesis. Characterize...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 91903-73-0) is a highly functionalized coumarin derivative that serves as a critical building block in advanced organic synthesis. Characterized by its electron-rich aromatic core and a versatile aliphatic ester appendage, this compound is extensively utilized in the development of near-infrared (NIR) fluorescent dyes, natural product analogs (such as anti-HIV calanolides), and novel pharmacological agents. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, chemical reactivity, and standardized laboratory protocols.
Molecular Architecture & Physicochemical Profile
The utility of ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate stems from three distinct structural domains:
Coumarin Core (2-oxo-2H-chromene): The fully conjugated bicyclic lactone system confers strong UV-absorption and intrinsic fluorescence properties.
5,7-Dihydroxy Substitution: These strongly electron-donating hydroxyl groups activate the aromatic ring, making the C-6 and C-8 positions highly susceptible to electrophilic attack.
C-4 Ethyl Acetate Appendage: This moiety provides a flexible, two-carbon linker terminating in an ester, which is ideal for orthogonal deprotection or bioconjugation without disrupting the sensitive lactone core.
The synthesis of 4-substituted 5,7-dihydroxycoumarins is classically achieved via the acid-catalyzed Pechmann condensation . The reaction utilizes phloroglucinol (1,3,5-trihydroxybenzene) and diethyl acetonedicarboxylate.
The mechanism proceeds through three distinct phases:
Electrophilic Aromatic Substitution (EAS): The acid catalyst protonates the carbonyl oxygen of the
-keto ester, drastically increasing its electrophilicity. The highly activated phloroglucinol ring nucleophilically attacks the carbonyl carbon.
Lactonization: An intramolecular transesterification occurs between the adjacent phenolic hydroxyl group and the ester moiety of the intermediate.
Dehydration: The thermodynamically driven loss of a water molecule yields the fully conjugated coumarin system.
Fig 1. Acid-catalyzed Pechmann condensation pathway yielding the target coumarin.
Chemical Reactivity & Derivatization Potential
As a polyfunctional scaffold, ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate offers multiple orthogonal sites for derivatization:
Regioselective Electrophilic Aromatic Substitution (EAS): The synergistic
(resonance) effects of the 5-OH and 7-OH groups render the C-6 and C-8 positions highly nucleophilic. Reactions such as Vilsmeier-Haack formylation, nitration, or halogenation occur selectively at these loci.
Orthogonal Ester Saponification: The C-4 ethyl ester can be selectively hydrolyzed using mild aqueous bases (e.g., LiOH in THF/H₂O) to yield 5,7-dihydroxycoumarin-4-acetic acid. The coumarin lactone ring exhibits remarkable stability to mild base; if transiently opened to the cis-cinnamic acid derivative, it rapidly re-closes upon acidic workup .
O-Alkylation: Both hydroxyl groups can be alkylated to tune lipophilicity. The 7-OH is generally more reactive due to lower steric hindrance compared to the 5-OH, which is partially shielded by the C-4 acetate appendage.
Fig 2. Core derivatization pathways: saponification, O-alkylation, and EAS.
Standardized Experimental Protocols
The following protocol details the self-validating synthesis and isolation of the target compound, emphasizing the causality behind each procedural step.
Protocol: Synthesis of Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Step 1: Reagent Preparation & Initiation
Action: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of anhydrous phloroglucinol and 11.0 mmol of diethyl acetonedicarboxylate in 20 mL of absolute ethanol.
Causality: Ethanol serves as a miscible solvent that stabilizes the intermediate oxonium ions. A slight stoichiometric excess of the
-keto ester drives the equilibrium forward, ensuring complete consumption of the phloroglucinol.
Step 2: Catalytic Activation
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add 5 mL of concentrated H₂SO₄ over 15 minutes.
Causality: The low temperature prevents the oxidative degradation of the electron-rich phloroglucinol. H₂SO₄ acts dually as a protic catalyst to lower the activation energy of the initial electrophilic attack, and as a dehydrating agent to sequester the water byproduct, thermodynamically favoring coumarin formation.
Step 3: Propagation & Monitoring
Action: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) mobile phase.
Causality: TLC provides a self-validating checkpoint. The disappearance of the highly polar phloroglucinol spot and the emergence of a new, UV-active fluorescent spot confirms the successful formation of the conjugated coumarin core.
Step 4: Quenching & Precipitation
Action: Pour the crude reaction mixture slowly into 150 mL of vigorously stirred crushed ice.
Causality: The sudden shift to a highly polar, aqueous environment drastically reduces the solubility of the hydrophobic coumarin product, forcing it to crash out as a solid precipitate. The acidic catalyst and unreacted water-soluble precursors remain sequestered in the aqueous phase.
Step 5: Isolation & Recrystallization
Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold distilled water until the filtrate is pH neutral. Recrystallize the crude solid from hot ethanol to yield the pure product.
Causality: Exhaustive washing removes residual H₂SO₄, preventing acid-catalyzed degradation during long-term storage. Recrystallization leverages differential solubility at elevated temperatures to exclude structurally similar impurities, ensuring a high-purity crystalline product suitable for sensitive downstream derivatization .
References
Title: A New Class of Anionic Near-Infrared Fluorescent Dyes with 1,6-Diheterophenalene-2,5-dione End Groups
Source: Chemical & Biomedical Imaging (ACS Publications)
URL: [Link]
Exploratory
Therapeutic potential of 5,7-dihydroxycoumarin ester derivatives
Therapeutic Potential and Molecular Engineering of 5,7-Dihydroxycoumarin Ester Derivatives: An In-Depth Technical Guide Executive Rationale: The 5,7-Dihydroxycoumarin Pharmacophore Coumarins (1,2-benzopyrones) are privil...
Author: BenchChem Technical Support Team. Date: March 2026
Therapeutic Potential and Molecular Engineering of 5,7-Dihydroxycoumarin Ester Derivatives: An In-Depth Technical Guide
Executive Rationale: The 5,7-Dihydroxycoumarin Pharmacophore
Coumarins (1,2-benzopyrones) are privileged scaffolds in medicinal chemistry, widely recognized for their diverse pharmacological properties. Among them, the 5,7-dihydroxycoumarin (5,7-DHC) substitution pattern is highly biologically relevant. The hydroxyl groups at the C5 and C7 positions act as crucial hydrogen bond donors and acceptors, effectively mimicking the purine ring system. This structural homology allows 5,7-DHC to dock precisely into the active sites of critical therapeutic targets, such as Xanthine Oxidase (XO) and viral polymerases [1][2].
However, the native 5,7-DHC molecule often suffers from poor membrane permeability due to the high polarity of its free hydroxyl groups. By engineering ester derivatives (e.g., nicotinoyl, acetyl, or diallyl esters) at these positions, researchers achieve two critical pharmacological upgrades:
Enhanced Lipophilicity and Bioavailability: Esterification masks the polar hydroxyls, facilitating passive diffusion across the phospholipid bilayer and improving the likelihood of crossing the blood-brain barrier (BBB).
Prodrug Activation & Target Specificity: Intracellular esterases can cleave these moieties to release the active phenolic core, or the ester groups themselves can form novel van der Waals interactions within allosteric binding pockets, dramatically lowering the IC50 values against specific pathogens [3].
Quantitative Pharmacological Profiling
Recent high-throughput screenings and rational drug design campaigns have quantified the efficacy of 5,7-DHC ester derivatives across multiple therapeutic domains. The table below synthesizes key quantitative metrics from validated in vitro studies.
Compound / Derivative
Target / Pathogen
Assay Type
Efficacy Metric (IC50 / MIC)
Mechanism of Action
5,7-DHC Derivative 5 & 12
Staphylococcus aureus
Broth Microdilution
MIC = 2.5 µg/mL
Disruption of bacterial cell wall/membrane integrity
3-(3'-Bromophenyl)-5,7-DHC
Xanthine Oxidase (XO)
Enzymatic Kinetics
IC50 = 91 nM
Mixed-type competitive inhibition
6,8-Diallyl-5,7-DHC (8a)
HCV NS5B Polymerase
Polymerase Assay
IC50 = 17 - 63 µM
Allosteric binding at Thumb Pocket-1 (TP-1)
7-Nicotinoyloxy-5-hydroxycoumarin
HIV Reverse Transcriptase
Cell-free RT Assay
High Potency (Analogous)
Steric blockade of viral replication
Mechanistic Pathways and Target Engagement
The therapeutic versatility of 5,7-DHC esters is rooted in their multi-target engagement. For instance, in the context of oxidative stress and gout, 5,7-DHC derivatives act as potent Xanthine Oxidase inhibitors. Once the esterified coumarin enters the cell, it either acts directly or undergoes partial hydrolysis. The core structure inserts into the molybdenum-pterin active site of XO, preventing the oxidation of hypoxanthine to uric acid. Simultaneously, the molecule scavenges reactive oxygen species (ROS) via electron transfer from the phenolic rings [2].
Caption: Molecular pathways of 5,7-DHC ester derivatives in cellular uptake and target engagement.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in quality control checkpoint.
Protocol 1: Microwave-Assisted Synthesis of Selectively Protected 5,7-DHC Esters
Rationale: Traditional Pechmann condensation requires harsh acids and prolonged heating, leading to thermodynamic degradation. Microwave-assisted synthesis exploits the dielectric heating of polar reactants, drastically reducing reaction time from hours to minutes and minimizing side-product formation. Selective esterification (e.g., nicotinoylation) at the C7 position is driven by the steric hindrance of the C5 hydroxyl group [4].
Step-by-Step Workflow:
Reactant Preparation: In a microwave-safe quartz vessel, combine 10 mmol of resorcinol with 10 mmol of the appropriate β-ketoester (e.g., ethyl acetoacetate). Add 20 mol% of a green solid acid catalyst (e.g., fly ash). Causality: The solid catalyst provides a high surface area for the condensation without homogeneous acid contamination.
Microwave Irradiation: Subject the mixture to microwave irradiation (300 W) for 3–5 minutes. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the resorcinol spot confirms completion.
Core Isolation: Cool the vessel, add ice-cold distilled water, and filter the precipitated 5,7-dihydroxycoumarin core. Recrystallize from hot methanol to achieve >95% purity.
Selective Esterification: Dissolve the purified 5,7-DHC in anhydrous pyridine. Slowly add 1.1 equivalents of nicotinoyl azide at 0°C. Causality: Pyridine acts as both a solvent and a base to scavenge the liberated acid. The low temperature and precise stoichiometry ensure selective reaction at the less sterically hindered C7 hydroxyl.
Final Validation: Confirm the structure of the 7-O-nicotinoyl-5-hydroxycoumarin derivative using 1H-NMR and 13C-NMR spectroscopy. A distinct downfield shift of the C7 proton confirms successful esterification.
Caption: Self-validating microwave-assisted synthesis workflow for 5,7-DHC ester derivatives.
Protocol 2: Xanthine Oxidase (XO) Inhibition and Kinetic Profiling
Rationale: To determine whether the synthesized ester derivative acts as a competitive, non-competitive, or mixed-type inhibitor, a robust kinetic assay measuring the conversion of hypoxanthine to uric acid is required [2].
Step-by-Step Workflow:
Buffer and Enzyme Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Dissolve XO (0.1 U/mL) in the buffer. Causality: pH 7.4 mimics physiological conditions, ensuring the enzyme's active site conformation is biologically relevant.
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the 5,7-DHC ester derivative (e.g., 10 nM to 1 µM) for 15 minutes at 25°C. Validation Checkpoint: Include a positive control (Allopurinol) and a vehicle control (DMSO < 1% final concentration) to baseline the assay.
Substrate Addition: Initiate the reaction by adding hypoxanthine at varying concentrations (10 µM to 100 µM).
Kinetic Monitoring: Continuously monitor the absorbance at 295 nm using a UV-Vis spectrophotometer for 5 minutes. Causality: Uric acid absorbs strongly at 295 nm; the initial linear rate of absorbance increase directly correlates to enzyme velocity (V0).
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]). An intersection of the lines in the second quadrant confirms mixed-type inhibition, indicating the compound binds to both the free enzyme and the enzyme-substrate complex.
Future Perspectives: ADMET and Drug-Likeness
The transition of 5,7-DHC ester derivatives from bench to bedside hinges on their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. In silico evaluations confirm that esterified coumarins rarely violate Lipinski's Rule of Five, exhibiting excellent oral bioavailability. Furthermore, the masking of the hydroxyl groups significantly improves the likelihood of crossing the blood-brain barrier (BBB), opening avenues for treating neurodegenerative diseases like Alzheimer's (via AChE inhibition) and Parkinson's disease. Future optimization must focus on tuning the ester hydrolysis rate in human plasma to ensure the sustained release of the active pharmacophore without inducing hepatotoxicity.
References
Chin, Y.-P., et al. "Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives." Arch Pharm (Weinheim), 2011.[Link]
Design of 3-Phenylcoumarins and 3-Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Docking Studies. D-NB Info, 2021.[Link]
Nichols, D. B., et al. "Evaluation of coumarin and neoflavone derivatives as HCV NS5B polymerase inhibitors." Chem Biol Drug Des, 2013.[Link]
Sharapov, A., et al. "New approach to the synthesis of biologically active derivatives of pyranocoumarins." ResearchGate, 2022.[Link]
Foundational
Advanced Structure-Activity Relationships of 4-Substituted Coumarin Acetates
Topic: Structure-activity relationship of 4-substituted coumarin acetates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals A Technical Guide for Drug Design and Che...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure-activity relationship of 4-substituted coumarin acetates
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide for Drug Design and Chemical Biology
Executive Summary
The coumarin (2H-chromen-2-one) scaffold remains a cornerstone of medicinal chemistry due to its inherent ability to interact with diverse biological targets, including serine proteases, kinases, and nucleic acids. Among these, 4-substituted coumarin acetates —specifically 7-acetoxy-4-substituted coumarins and (coumarin-4-yl)acetates —occupy a critical niche.
These compounds serve a dual purpose:
Therapeutic Prodrugs: The acetate moiety enhances lipophilicity, facilitating membrane permeability before being hydrolyzed by intracellular esterases to release the active phenolic drug.
Chemical Biology Tools: They function as fluorogenic substrates (e.g., 7-acetoxy-4-methylcoumarin) for profiling carboxylesterase (CES) activity, a key determinant in drug metabolism.
This guide dissects the Structure-Activity Relationship (SAR) of this class, providing a rational framework for optimizing the 4-position "anchor" and the acetate "switch."
Chemical Architecture & Synthesis
To understand the SAR, one must first master the synthetic accessibility of the core scaffold. The synthesis is dominated by the Pechmann Condensation , favored for its versatility in introducing 4-substituents.
Core Synthetic Pathway
The formation of the 4-substituted coumarin core typically involves the condensation of a phenol (e.g., resorcinol) with a
-keto ester (e.g., ethyl acetoacetate).
Step 1 (Cyclization): Acid-catalyzed condensation yields the 7-hydroxy-4-substituted coumarin.
Step 2 (Functionalization): Acetylation of the 7-hydroxyl group using acetic anhydride creates the acetoxy derivative.
Visualization: Synthetic Workflow
Caption: Figure 1. Step-wise synthesis of 7-acetoxy-4-methylcoumarin via Pechmann condensation followed by O-acetylation.
SAR Analysis: The "Anchor and Switch" Model
The biological activity of 4-substituted coumarin acetates is governed by two distinct domains: the 4-Position Anchor (determines binding affinity/selectivity) and the Acetate Switch (determines bioavailability/activation).
The 4-Position Anchor (Steric & Electronic Control)
The substituent at C4 is critical for orienting the molecule within the active site of enzymes (e.g., Acetylcholinesterase, Carbonic Anhydrase).
4-Substituent
Steric Profile
Electronic Effect
Biological Impact
Methyl (-CH₃)
Compact
Weak Donor (+I)
Standard Reference. Ideal for esterase substrates (e.g., 7-AMC). Minimizes steric clash, allowing rapid hydrolysis.
Phenyl (-Ph)
Bulky, Planar
Conjugation (+M)
Hydrophobic Anchor. Enhances binding to AChE peripheral anionic sites; reduces water solubility.
Chloromethyl (-CH₂Cl)
Reactive
Inductive Withdrawal (-I)
Alkylation Potential. Can form covalent bonds with nucleophilic enzyme residues; increases cytotoxicity.
Trifluoromethyl (-CF₃)
Bulky, Lipophilic
Strong Withdrawal (-I)
Metabolic Stability. Blocks metabolic oxidation at C4; significantly increases lipophilicity for BBB penetration.
The Acetate Switch (Bioavailability & Activation)
The acetate group (usually at C7) is not the pharmacophore itself but a pro-moiety .
Lipophilicity: The acetate masks the polar phenolic hydroxyl, increasing
and facilitating passive transport across cell membranes.
Activation: Once intracellular, ubiquitous esterases hydrolyze the acetate, releasing the free coumarin (often the active antioxidant or inhibitor) and acetic acid.
SAR Rule: Electron-withdrawing groups at C4 (e.g., -CF₃) increase the electrophilicity of the carbonyl carbon at C7, accelerating the rate of hydrolysis (labile prodrugs). Electron-donating groups (e.g., -CH₃) stabilize the ester, extending half-life.
Visualization: SAR Logic Map
Caption: Figure 2.[1] SAR map illustrating the functional divergence of the 4-position substituent and the acetate moiety.
Experimental Protocols
The following protocols are designed for reproducibility and self-validation.
Reaction: In a 50 mL round-bottom flask, suspend 7-hydroxy-4-methylcoumarin in acetic anhydride. Add pyridine as a catalyst.[2]
Reflux: Heat the mixture gently to reflux (approx. 140°C) for 1-2 hours. Validation: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material spot (
) should disappear, replaced by a less polar product ().
Quenching: Pour the hot reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring. The acetate derivative will precipitate as a white solid.
Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove acetic acid, and recrystallize from ethanol.
Characterization:
Melting Point: 150–152°C.
IR: Strong ester carbonyl stretch at ~1760 cm⁻¹; Lactone carbonyl at ~1720 cm⁻¹.
Fluorescence-Based Carboxylesterase (CES) Assay
Objective: To quantify the hydrolysis rate of the 4-substituted coumarin acetate.
Principle: 7-Acetoxy-4-methylcoumarin is non-fluorescent. Hydrolysis releases 7-hydroxy-4-methylcoumarin (umbelliferone), which is highly fluorescent at pH 7.4.
Preparation: Prepare a 10 mM stock solution of the coumarin acetate in DMSO.
Incubation: Dilute to 100
M in Phosphate Buffered Saline (PBS, pH 7.4). Add purified CES enzyme (or cell lysate).
Measurement: Monitor fluorescence kinetics at
nm / nm over 30 minutes.
Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. The slope of the linear region represents the initial velocity (
).
Mechanistic Insights: Esterase Hydrolysis
The utility of these compounds relies on the specific cleavage of the acetate ester. The mechanism follows a serine hydrolase pathway.
Binding: The coumarin acetate binds to the catalytic triad (Ser-His-Asp) of the esterase. The 4-substituent dictates the fit within the hydrophobic pocket.
Acylation: The catalytic Serine attacks the acetate carbonyl, releasing the fluorescent 7-hydroxycoumarin.
Deacylation: Water attacks the acyl-enzyme intermediate, regenerating the enzyme.
Visualization: Hydrolysis Mechanism
Caption: Figure 3. Catalytic cycle of esterase-mediated hydrolysis of coumarin acetates.
Future Outlook
The "4-substituted coumarin acetate" scaffold is evolving beyond simple substrates.
Targeted Delivery: Using the 4-position to attach mitochondria-targeting peptides (e.g., triphenylphosphonium) allows the acetate prodrug to be delivered specifically to organelles before activation.
Dual-Action Agents: Hybrids where the 4-position contains an antimicrobial moiety (e.g., triazole) and the acetate serves as a solubility handle are showing promise against MRSA (Methicillin-resistant S. aureus).
References
Synthesis and evaluation of 4-substituted coumarins as novel acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. (2013).
[Link]
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules. (2018).[3]
[Link]
Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology. (2015).
[Link]
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. International Journal of Molecular Sciences. (2013).
[Link]
Biological Activity of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate: A Comprehensive Technical Guide
Executive Summary Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a synthetically accessible, highly functionalized coumarin derivative. Characterized by a benzopyrone core, dihydroxy substitutions at the C5 and C7...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a synthetically accessible, highly functionalized coumarin derivative. Characterized by a benzopyrone core, dihydroxy substitutions at the C5 and C7 positions, and an ethyl acetate moiety at C4, this compound exhibits a robust polypharmacological profile. This technical guide elucidates the structural causality behind its biological efficacy, details its core pharmacological activities—spanning antioxidant, antibacterial, and anti-inflammatory domains—and provides self-validating experimental protocols for its in vitro evaluation.
Structural Causality: The Pharmacophore Model
The biological activity of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is intrinsically linked to its molecular architecture. Understanding the causality behind its structure provides a blueprint for its pharmacological behavior:
The Benzopyrone Core (Coumarin): Provides a planar, conjugated hydrophobic system that easily intercalates with enzyme active sites and lipid bilayers.
5,7-Dihydroxy Substitutions: These hydroxyl groups are the primary drivers of the compound's antioxidant capacity. They act as potent hydrogen-atom transfer (HAT) agents and electron donors. The resonance stabilization of the resulting phenoxyl radical across the conjugated coumarin ring prevents the propagation of reactive oxygen species (ROS)[1]. Furthermore, these groups serve as critical hydrogen-bond donors when interacting with bacterial target enzymes.
C4-Ethyl Acetate Moiety: Unlike its free acid counterpart (coumarin-4-acetic acid), the ethyl ester significantly increases the molecule's lipophilicity (LogP). This enhancement facilitates passive diffusion across bacterial cell walls and mammalian cell membranes. Additionally, the ester linkage serves as a potential substrate for intracellular esterases, allowing it to function as a prodrug that releases the active acidic pharmacophore directly within the target cell cytoplasm[2].
Core Biological Activities
Antioxidant and Radical Scavenging Mechanisms
Oxidative stress is a primary driver of cellular senescence, tissue damage, and chronic inflammation. Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate demonstrates high efficacy in scavenging alkylperoxy radicals and hypochlorous acid (HOCl). In cell-free systems, 5,7-dihydroxycoumarin derivatives effectively neutralize 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit the xanthine/xanthine oxidase system, directly mitigating superoxide anion generation[1].
Antimicrobial Efficacy
The compound exhibits targeted antibacterial activity, showing pronounced selectivity against Gram-positive strains such as Staphylococcus aureus[3]. The mechanism involves the disruption of bacterial cell membrane integrity and the inhibition of essential bacterial enzymes (such as DNA gyrase), facilitated by the hydrogen-bonding capacity of the 5,7-hydroxyl groups. The lipophilic C4-ethyl acetate group ensures sufficient intracellular accumulation to achieve minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL in optimized derivatives[3].
Anti-inflammatory and Enzyme Modulation
Coumarin derivatives with C4 and C5/C7 substitutions are known to modulate the arachidonic acid cascade. They selectively inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes[4]. Additionally, they suppress human neutrophil oxidative metabolism and elastase activity, highlighting their potential in managing acute inflammatory responses without the severe gastrointestinal side effects common to traditional NSAIDs[5].
Quantitative Pharmacological Data
The following tables summarize the validated quantitative data for the biological activities of 5,7-dihydroxycoumarin-4-acetate derivatives.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary positive and negative controls.
Protocol 1: In Vitro DPPH Radical Scavenging Assay
Purpose: To quantify the direct electron-donating capacity of the coumarin derivative.
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light.
Sample Preparation: Dissolve ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate in DMSO to create a 10 mM stock. Dilute serially in ethanol to achieve final test concentrations of 10, 25, 50, and 100 µM.
Assay Execution: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
Controls:
Positive Control: Ascorbic acid or Trolox (10-100 µM).
Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.
Calculation: Scavenging Activity (%) =
.
Protocol 2: Broth Microdilution Assay for MIC Determination
Purpose: To determine the lowest concentration of the compound that completely inhibits visible bacterial growth.
Inoculum Preparation: Culture S. aureus (ATCC 25923) on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:150 in MH broth.
Compound Dilution: Prepare a 10 mg/mL stock of the coumarin in DMSO. Perform two-fold serial dilutions in MH broth in a 96-well plate to achieve a concentration range of 0.5 to 256 µg/mL. Ensure final DMSO concentration is
.
Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions in each well.
Incubation & Analysis: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity.
Mechanistic & Workflow Visualizations
The following diagrams map the biological signaling pathways modulated by the compound and the standard experimental workflow for its evaluation.
Figure 1: Mechanistic pathway illustrating the dual antioxidant and anti-inflammatory action of the coumarin derivative.
Figure 2: Standardized high-throughput screening workflow for coumarin-based drug development.
References
Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives. Archiv der Pharmazie (Weinheim). 2011.
URL:[Link]
Antioxidant properties of 5, 7-dihydroxycoumarin derivatives in in vitro cell-free and cell-containing systems. Journal of Experimental & Clinical Medicine. 2011.
URL:[Link]
4-methylcoumarin derivatives inhibit human neutrophil oxidative metabolism and elastase activity. Journal of Medicinal Food. 2013.
URL:[Link]
Pharmacological and biochemical actions of simple coumarins: Natural products with therapeutic potential. General Pharmacology. 1996.
URL:[Link]
Antiestrogenic Activity and Possible Mode of Action of Certain New Nonsteroidal Coumarin-4-acetamides. International Journal of Molecular Sciences. 2018.
URL:[Link]
Literature review on 5,7-dihydroxy-2-oxo-2H-chromen-4-yl acetate derivatives
Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Application Scientists.[1] Executive Summary: The Scaffold at a Glance The molecule 5,7-dihydroxy-2...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper & Protocol Guide
Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Application Scientists.[1]
Executive Summary: The Scaffold at a Glance
The molecule 5,7-dihydroxy-2-oxo-2H-chromen-4-yl acetate (often referenced in literature as Methyl/Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate ) represents a critical pharmacophore in the coumarin family.[1] Unlike simple coumarins, this scaffold features a C4-acetic acid ester side chain combined with a 5,7-dihydroxy substitution pattern .[1]
This specific architecture confers unique dual-functionality:
Chemical Versatility: The C4-ester moiety serves as a "chemical handle" for further derivatization into hydrazides, amides, and heterocycle-fused systems (e.g., thiazolidinones).[1]
Biological Potency: The 5,7-dihydroxy motif (reminiscent of flavonoids like chrysin) provides potent antioxidant and enzyme-inhibitory capabilities, while the coumarin core ensures bioavailability and fluorescence.[1]
This guide provides a rigorous technical analysis of the synthesis, characterization, and biological applications of this scaffold, moving beyond basic descriptions to actionable, self-validating protocols.
Chemical Identity & Structural Logic[2]
Nomenclature Clarification
In high-throughput screening libraries and literature, the string "5,7-dihydroxy-2-oxo-2H-chromen-4-yl acetate" often refers to the acetic acid ester derivative .[1]
The reaction succeeds because the 5,7-hydroxyl groups on phloroglucinol significantly increase electron density at the ortho position, facilitating the attack on the activated carbonyl of the
The "acetate" tail at C4 is rarely the endpoint; it is a gateway to more complex pharmacophores.[1]
Synthetic Workflow for Derivatives
The ester group undergoes nucleophilic substitution with hydrazine hydrate to form acid hydrazides , which are precursors to Schiff bases (azomethines).[1]
Derivatization Workflow (DOT):
Caption: Synthetic pathway transforming the acetate ester into bioactive hydrazide and Schiff base libraries.
Biological Activity Spectrum[2][8][14]
1. Antioxidant Activity
The 5,7-dihydroxy substitution mimics the A-ring of flavonoids.[1]
Mechanism: Hydrogen atom transfer (HAT) from the phenolic OH groups to free radicals (DPPH, ABTS).[1]
Data: IC50 values often range between 10–50
g/mL in DPPH assays, comparable to ascorbic acid standards.[1]
2. Antimicrobial & Antifungal
Derivatives (especially hydrazones) show potent activity against S. aureus and C. albicans.[1]
Mechanism: The coumarin core intercalates with bacterial DNA (DNA gyrase inhibition) or disrupts cell wall synthesis.[1]
SAR Insight: Electron-withdrawing groups (Cl, NO2) on the phenyl ring of Schiff base derivatives enhance antimicrobial potency.[1]
3. Fluorescence Probes
Application: The 7-OH group acts as a pH-sensitive fluorophore.[1] At physiological pH, the phenolate anion emits strongly, making these derivatives useful for monitoring intracellular pH changes or esterase activity (if the OH is masked).[1]
References
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 2017.[1]
Facile iron(III) chloride hexahydrate catalyzed synthesis of coumarins. ResearchGate, 2025.[1]
Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives. Arch Pharm (Weinheim), 2011.[1][7]
Antioxidant Properties of Coumarin-4-Acetic Acid Ethyl Esters: Structural Dynamics, Mechanisms, and High-Throughput Screening
Executive Summary Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of oxygen-containing heterocycles widely distributed in nature and extensively synthesized for their pharmacological properties. In recent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of oxygen-containing heterocycles widely distributed in nature and extensively synthesized for their pharmacological properties. In recent years, coumarin-4-acetic acid and its esterified derivatives have emerged as potent lead compounds in redox medicine and drug development 1. While the benzopyrone core provides a rigid, planar scaffold, the esterification of the C4-acetic acid moiety into an ethyl ester significantly alters the physicochemical profile of the molecule. This modification enhances lipophilicity and cellular permeability—critical factors for anchoring the molecule in lipid bilayers to neutralize intracellular reactive oxygen species (ROS) and halt lipid peroxidation.
This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate the antioxidant capacity of coumarin-4-acetic acid ethyl esters.
The antioxidant efficacy of coumarin-4-acetic acid ethyl esters is not solely dictated by the ester group but is synergistically dependent on the hydroxylation pattern of the benzenoid ring.
The Pharmacokinetic Role of the Ethyl Ester
While the C4-ethyl ester group is not a primary electron donor, its presence modulates the steric and electronic environment of the pyrone ring. More importantly, esterification increases the partition coefficient (LogP). In physiological environments, this lipophilic tail acts as an anchor, allowing the coumarin derivative to embed within cell membranes where peroxyl radicals propagate, thereby increasing the local concentration of the antioxidant at the lipid-water interface.
The Pharmacodynamic Role of Benzenoid Hydroxylation
Maximum radical scavenging is achieved when hydroxyl groups are positioned in an ortho-configuration (e.g., 6,7-dihydroxy or 7,8-dihydroxy) 2. This catechol-like arrangement lowers the O-H Bond Dissociation Enthalpy (BDE). Upon encountering a free radical, the molecule undergoes either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). The resulting phenoxyl radical is highly stabilized by intramolecular hydrogen bonding between the adjacent oxygen atoms and the extended conjugated
-system of the benzopyrone ring. Conversely, derivatives lacking phenolic hydroxyls or possessing meta-hydroxyls exhibit markedly reduced antioxidant capacity 3.
Mechanistic pathways of ROS neutralization by coumarin derivatives via HAT and SET.
Experimental Protocols (Self-Validating Systems)
Robust assay design requires internal controls and a deep understanding of the chemical microenvironment. The following protocols are engineered to validate the synthesis and antioxidant screening of these compounds.
Protocol A: One-Pot Synthesis of Hydroxylated Coumarin-4-Acetic Acid Ethyl Esters
Causality: The Pechmann condensation is the preferred route for synthesizing C4-substituted coumarins. Using an acid catalyst facilitates the transesterification and cyclization of phenols with diethyl acetonedicarboxylate.
Reactant Preparation : Combine equimolar amounts of a substituted phenol (e.g., pyrogallol for 7,8-dihydroxy derivatives) and diethyl acetonedicarboxylate in a round-bottom flask.
Catalysis : Add an anhydrous Lewis acid (e.g.,
) or concentrated dropwise while maintaining the temperature at 0-5°C. Why? Low temperatures prevent the oxidative degradation of highly reactive polyhydroxylated phenols and control the exothermic cyclization process.
Reaction : Stir the mixture at room temperature for 12 hours, then pour it over crushed ice to precipitate the product.
Purification & Validation : Isolate the precipitate via vacuum filtration, wash with cold distilled water to remove residual acid, and recrystallize from ethanol. Validate purity using Thin Layer Chromatography (TLC). The ChemScreen planar methodology allows for rapid 1-2 minute validation per compound directly on the plate 4.
Protocol B: DPPH Radical Scavenging Assay
Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical absorbing strongly at 517 nm. Reduction by the coumarin derivative shifts the solution's color from purple to yellow, providing a direct quantitative measure of HAT/SET activity.
Reagent Formulation : Prepare a 0.1 mM solution of DPPH in absolute ethanol. Why ethanol? It ensures complete solubilization of the lipophilic coumarin-4-acetic acid ethyl esters, preventing micro-precipitations that artificially inflate absorbance readings.
Incubation : Mix 1.0 mL of the coumarin test solution (at varying concentrations: 10-100 µg/mL) with 2.0 mL of the DPPH solution. Incubate in total darkness for 30 minutes at room temperature. Why the dark? DPPH is highly photosensitive; ambient light causes auto-degradation, leading to false-positive antioxidant readings.
Measurement : Measure absorbance at 517 nm against an ethanol blank. Include ascorbic acid or Irgafos 38 as a positive control to validate assay sensitivity 5.
Data Processing : Calculate the percentage of inhibition:
. Determine the via non-linear regression analysis.
Protocol C: Ferric Reducing Antioxidant Power (FRAP) Assay
Causality: FRAP measures the ability of the coumarin to reduce
-TPTZ to -TPTZ strictly via the Single Electron Transfer (SET) mechanism.
Reagent Preparation : Prepare fresh FRAP reagent by mixing acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM
in a 10:1:1 ratio. Why pH 3.6? The acidic environment maintains iron solubility and drives the redox potential, ensuring that only true electron donors react.
Reaction & Incubation : Add 100 µL of the coumarin ester solution to 3.0 mL of FRAP reagent. Incubate at 37°C for up to 60 minutes. Why 37°C? It simulates physiological temperature, providing a biologically relevant kinetic profile.
Measurement : Read absorbance at 593 nm and quantify against a standard curve of ferrous sulfate.
High-throughput synthesis and antioxidant screening workflow for coumarin esters.
Quantitative Data & Comparative Efficacy
The following table synthesizes the radical scavenging capabilities of various coumarin derivatives, highlighting the superiority of ortho-dihydroxylated ethyl esters.
Compound Class
Hydroxylation Pattern
Substitution Profile
DPPH IC50 (µg/mL)
OH• Scavenging Capacity
Coumarin-3-carboxylate ethyl ester
7,8-dihydroxy
C3-Ethyl Ester
83.1
Excellent (<0.12 mg/mL)
Coumarin-4-acetic acid ethyl ester
6,7-dihydroxy
C4-Acetic Ethyl Ester
~75.0*
High
Coumarin-3-carboxylate ethyl ester
8-hydroxy
C3-Ethyl Ester
>100.0
Moderate
4-Methylcoumarin
5,7-dihydroxy
C4-Methyl
Inactive
Poor
Ascorbic Acid (Standard Control)
N/A
N/A
45.3
High
*Extrapolated based on comparative FRAP and DPPH kinetic profiles of 6,7-dihydroxy derivatives.
Analytical Insight : The proximity of the ethyl ester to the active phenolic sites (C3 vs C4) subtly influences the electron density of the chromene ring. However, the quantitative data confirms that the presence of the 7,8-dihydroxy or 6,7-dihydroxy motif remains the absolute primary driver of antioxidant potency, while the ester tail governs bioavailability.
Conclusion & Translational Potential
Coumarin-4-acetic acid ethyl esters, particularly those engineered with ortho-dihydroxy configurations, are highly effective, dual-action antioxidant agents. Their synthetic accessibility via one-pot reactions and their tunable lipophilicity make them ideal candidates for mitigating oxidative stress in pharmacological applications. Future drug development workflows should focus on optimizing the ester chain length to fine-tune blood-brain barrier penetration for neuroprotective indications, leveraging the robust screening protocols outlined in this guide.
References
Synthesis of triclosan-derived coumarins as potent, biocompatible, broad-spectrum antimicrobial agents
Source: Applied Chemical Engineering
Evaluation of the antioxidant activity of several naturally occurring coumarins and their synthesized analogues by 'ferric reducing antioxidant power' assay
Source: Taylor & Francis
Journal of Medicinal Plants Research - one-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin deriv
Atypical antioxidant activity of non-phenolic amino-coumarins
Source: RSC Publishing
ChemScreen: Planar synthesis, separation and screening of antioxidants
Source: AKJournals
Molecular Weight and Physical Characteristics of 4-Substituted Coumarins
Executive Summary The 4-substituted coumarin scaffold represents a critical pharmacophore in medicinal chemistry and materials science. Distinguished by substitution at the C4 position of the benzopyran-2-one core, these...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-substituted coumarin scaffold represents a critical pharmacophore in medicinal chemistry and materials science. Distinguished by substitution at the C4 position of the benzopyran-2-one core, these derivatives exhibit tunable physicochemical properties that dictate their utility as anticoagulants (e.g., Warfarin), fluorescent probes (e.g., 4-Methylumbelliferone), and laser dyes. This guide provides a rigorous technical analysis of their molecular weight trends, solubility profiles, and photophysical characteristics, grounded in experimental protocols for their synthesis and characterization.
Molecular Weight and Structural Diversity
The introduction of substituents at the C4 position significantly alters the molecular weight (MW) and lipophilicity (LogP) of the coumarin core. These parameters are decisive in drug development, influencing membrane permeability and bioavailability.
Comparative Physicochemical Data
The following table synthesizes data for common 4-substituted coumarins, highlighting the impact of the C4 substituent on molecular mass and thermal properties.
Compound Name
C4 Substituent
Molecular Formula
MW ( g/mol )
Melting Point (°C)
LogP (Experimental)
Coumarin (Parent)
-H
146.14
68–71
1.39
4-Methylcoumarin
160.17
83–85
1.95
4-Hydroxycoumarin
-OH
162.14
213–215
1.02
4-Chlorocoumarin
-Cl
180.59
90–92
2.10
4-Phenylcoumarin
222.24
100–102
3.20
4-Methylumbelliferone *
(7-OH)
176.17
189–190
1.58
*Included as the standard reference for fluorescent 4-substituted coumarins.
Key Insights:
Steric Bulk & MW: Replacing the C4 hydrogen with a phenyl group increases MW by ~52%, significantly enhancing lipophilicity (LogP > 3), which may require formulation strategies (e.g., cyclodextrin encapsulation) for aqueous delivery.
Hydrogen Bonding: 4-Hydroxycoumarin exhibits a sharply elevated melting point (>200°C) compared to 4-methylcoumarin due to extensive intermolecular hydrogen bonding, despite their similar molecular weights.
Photophysical Characteristics
4-substituted coumarins are renowned for their fluorescence, which is modulated by the electronic nature of the C4 substituent. The "push-pull" electron transfer mechanism is central to their emission properties.
Electronic Influence of C4 Substitution
Electron-Donating Groups (EDG): Substituents like methyl (
) at C4 stabilize the excited state, often enhancing quantum yield when paired with a 7-electron donor (e.g., -OH or ).
Electron-Withdrawing Groups (EWG): Substituents like
at C4 induce a bathochromic (red) shift in both absorption and emission spectra, useful for biological imaging to avoid tissue autofluorescence.
Spectral Data Summary (in Ethanol)
Compound
(nm)
(nm)
Stokes Shift (nm)
Quantum Yield ()
4-Methylcoumarin
274
340 (Weak)
66
< 0.05
7-Hydroxy-4-methylcoumarin
322
450
128
0.63 (pH > 8)
4-Trifluoromethylcoumarin
305
395
90
0.15
Synthesis Protocol: The Pechmann Condensation
The Pechmann condensation is the most authoritative method for synthesizing 4-substituted coumarins. It involves the acid-catalyzed condensation of a phenol with a
-keto ester.
Mechanistic Pathway
The reaction proceeds via transesterification, followed by intramolecular hydroxyalkylation and dehydration.
Figure 1: Logical flow of the Pechmann Condensation for 4-substituted coumarin synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone).
Scale: 10 mmol.
Reagent Preparation:
In a 50 mL round-bottom flask, combine Resorcinol (1.10 g, 10 mmol) and Ethyl Acetoacetate (1.30 g, 10 mmol).
Note: Ensure the ethyl acetoacetate is distilled if the bottle is old to remove degradation products.
Catalysis:
Place the flask in an ice bath (0–4°C).
Dropwise add Concentrated Sulfuric Acid (
, 3 mL) while stirring. Maintain temperature below 10°C to prevent charring.
Reaction:
Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours.
Observation: The mixture will thicken and turn a viscous yellow/brown.
Work-up (Precipitation):
Pour the reaction mixture slowly into Crushed Ice (50 g) with vigorous stirring.
The product will precipitate immediately as a white/off-white solid.
Purification:
Filter the solid using a Büchner funnel.
Wash with cold water (3 x 20 mL) to remove residual acid.
Recrystallization: Dissolve the crude solid in hot Ethanol (95%). Allow to cool slowly to yield needle-like crystals.
Validation:
Melting Point Check: Expected range 188–190°C.
Fluorescence Check: Dissolve a trace amount in water (pH 9); observe intense blue fluorescence under 365 nm UV light.
Structure-Activity Relationship (SAR) Logic
In drug discovery, selecting the correct 4-substituent is an algorithmic decision based on the target biological profile.
Figure 2: Decision matrix for optimizing the C4 substituent based on functional requirements.
References
PubChem. 4-Hydroxycoumarin Compound Summary. National Library of Medicine. [Link]
Exploratory
Fluorescence Characteristics of 5,7-Dihydroxycoumarin Derivatives: A Technical Guide
This guide serves as a definitive technical resource on the fluorescence characteristics, synthesis, and application of 5,7-dihydroxycoumarin derivatives.[1] It is designed for immediate application in high-precision spe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical resource on the fluorescence characteristics, synthesis, and application of 5,7-dihydroxycoumarin derivatives.[1] It is designed for immediate application in high-precision spectroscopy and probe development.[1]
Executive Summary
5,7-Dihydroxycoumarin (often studied as its 4-methyl derivative) represents a distinct class of benzopyrone fluorophores.[1] Unlike its isomer 6,7-dihydroxycoumarin (Esculetin) or the mono-substituted 7-hydroxycoumarin (Umbelliferone), the 5,7-substitution pattern introduces a unique intramolecular hydrogen bond between the 5-hydroxyl group and the lactone carbonyl.[1] This interaction significantly alters the ground-state energetics, resulting in a hypsochromic (blue) shift in excitation maxima (~325–330 nm) compared to 7-hydroxycoumarin (~360 nm), while maintaining strong emission in the blue-cyan region (~450–460 nm).[1] This guide details the structural causality of these shifts, solvatochromic behaviors, and protocols for their use as ratiometric pH sensors and metal ion chelators.
Part 1: Structural Basis of Fluorescence
The fluorescence of 5,7-dihydroxycoumarin is governed by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing lactone ring.[1]
The 5-Position Effect (The "Blue Shift" Mechanism)
The defining feature of this scaffold is the proximity of the 5-OH group to the carbonyl oxygen (C=O) at position 2.
Intramolecular Hydrogen Bonding: The 5-OH acts as a hydrogen bond donor to the carbonyl oxygen. This locks the molecular conformation and stabilizes the ground state more than the excited state, increasing the energy gap (
) for the transition.
Spectral Consequence: This results in an excitation maximum (
) around 325–330 nm , significantly blue-shifted compared to 7-hydroxy-4-methylcoumarin ( nm), where the 7-OH is free to rotate or solvate without steric hindrance from the carbonyl.[1]
Resonance and Ionization Forms
Fluorescence intensity is pH-dependent, driven by the sequential deprotonation of the hydroxyl groups.[1]
Neutral Form (pH < 6): Weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways (intersystem crossing).[1]
Mono-Anion (pH 7–9): Deprotonation typically occurs first at the 7-OH position (more acidic due to resonance stabilization with the carbonyl).[1] This species exhibits strong Intramolecular Charge Transfer (ICT), leading to high quantum yield (
Di-Anion (pH > 10): Deprotonation of the 5-OH breaks the intramolecular H-bond, often causing a further bathochromic shift in emission but potentially reducing stability.[1]
Mechanism: The metal ion chelates between the 4-carbonyl and the 5-hydroxyl group (or 6-acyl if substituted).[1]
Effect: Chelation promotes Paramagnetic Fluorescence Quenching (PFQ) via electron transfer or energy transfer from the excited fluorophore to the metal d-orbitals.[1]
Protocol for
Titration:
Prepare a
stock solution of the probe in HEPES buffer (pH 7.4, 1% DMSO).
vs. (Stern-Volmer plot).[1] A linear response indicates static quenching/complex formation.
ROS Sensing (Fluorescence Enhancement)
Unlike metal quenching, reaction with Reactive Oxygen Species (ROS) such as nitroxide radicals (e.g., TEMPO derivatives) often leads to Fluorescence Enhancement .[1]
Mechanism: The radical abstracts a hydrogen atom or interacts with the phenolic protons, altering the electron transfer pathway that normally quenches fluorescence in the bound state.
Application: Detection of oxidative stress in biological samples.
Diagram: Sensing Mechanisms
Figure 2: Divergent signaling pathways for metal ion quenching versus pH/ROS-induced fluorescence enhancement.[1]
References
Structural & Spectral Analysis: Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation. ACS Omega. (2023).[1] [1]
Fluorescence Sensing Applications: Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Int. J. Mol. Sci. (2019).
Metal Chelation: Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions. Molecules. (2014).[3]
Synthesis Protocols: Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin. BenchChem. (2025).[1][9]
Comparative Photophysics: Spectroscopic Analysis of 7-Methylcoumarin and its Analogues: A Technical Guide. BenchChem. (2025).[1][9]
Solubility profile of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate in organic solvents
The following in-depth technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate . A Technical Guide...
Author: BenchChem Technical Support Team. Date: March 2026
The following in-depth technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate .
A Technical Guide for Physicochemical Characterization & Process Optimization
Part 1: Executive Summary & Compound Identity
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 91903-73-0) is a polyphenolic coumarin derivative characterized by a benzopyrone core substituted with two hydroxyl groups at positions 5 and 7, and an ethyl acetate side chain at position 4.
This specific substitution pattern imparts a unique "push-pull" solubility behavior:
The Coumarin Core & Hydroxyls (Polar Domain): The 5,7-dihydroxy motif creates significant hydrogen bonding potential (H-bond donors), reducing solubility in non-polar solvents and necessitating polar protic or aprotic solvents for dissolution.
The Ethyl Ester (Lipophilic Domain): The ethyl acetate group at C4 introduces a degree of lipophilicity, improving compatibility with semi-polar organic solvents (e.g., ethyl acetate, acetone) compared to its corresponding carboxylic acid parent.
Part 2: Predictive Solubility Profile & Solvent Interactions
Based on structural analogs (specifically 5,7-dihydroxy-4-methylcoumarin and coumarin-4-acetic acid esters), the solubility profile follows a distinct thermodynamic hierarchy. The values below represent authoritative estimates based on group contribution methods and analog data.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF
High (>30 mg/mL)
Disrupts strong intermolecular H-bonds between coumarin stacks; preferred for stock solutions in biological assays.
Polar Protic
Methanol, Ethanol
Moderate (10–25 mg/mL)
Temperature-dependent. High solubility at boiling points (reflux); ideal for recrystallization .
Semi-Polar
Acetone, Ethyl Acetate
Low to Moderate
The ethyl ester tail aids solvation, but the dihydroxy core limits solubility at room temperature.
Non-Polar
Hexane, Heptane
Negligible (<0.1 mg/mL)
Lack of H-bonding capability leads to phase separation. Used as anti-solvents.
Aqueous
Water, PBS (pH 7.4)
Very Low
The hydrophobic coumarin scaffold dominates; requires co-solvents (e.g., <0.5% DMSO) for biological delivery.
Synthesis & Impurity Profile
Understanding the synthesis is critical for solubility studies, as impurities (unreacted phenols) can alter saturation points. The compound is synthesized via the Pechmann Condensation .[1][2]
Figure 1: Synthesis pathway via Pechmann Condensation.[3][4][5] Note that Phloroglucinol is the key starting material for the 5,7-dihydroxy substitution pattern.
Part 3: Experimental Determination Protocol (Standard Operating Procedure)
To generate an accurate solubility curve (Mole Fraction vs. Temperature), follow this self-validating gravimetric workflow. This protocol minimizes errors from volatile solvent loss and supersaturation.
Materials Required
Solute: Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (Purity >98% by HPLC).
Figure 2: Static equilibrium workflow for solubility determination.
Step-by-Step Procedure
Saturation: Place an excess amount of the solid ester into 20 mL of the selected solvent.
Equilibration: Stir the mixture in a double-walled glass vessel connected to a circulating water bath. Maintain temperature
within ±0.05 K.
Duration: Continuous stirring for 24 hours is recommended to ensure thermodynamic equilibrium.
Phase Separation: Stop stirring and allow the suspension to settle for 2 hours. This prevents the inclusion of suspended micro-particles in the analysis.
Sampling: Withdraw 2–5 mL of the supernatant using a syringe equipped with a 0.22 µm hydrophobic PTFE filter.
Critical Control: Ensure the syringe and filter are pre-heated to the experimental temperature to prevent precipitation during transfer.
Quantification (Gravimetric):
Weigh a clean, dry evaporating dish (
).
Add the filtrate and weigh again (
).
Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (
).
Calculation: Mass fraction (
) = .
Part 4: Thermodynamic Modeling (Data Analysis)
For process engineering (e.g., cooling crystallization), experimental data should be correlated using the Modified Apelblat Equation . This model accurately describes the solubility of coumarin derivatives in organic solvents.
: Empirical model parameters derived from regression analysis.
Interpretation of Parameters:
Parameter A & B: Relate to the non-ideal behavior of the solution and the enthalpy of solution.
Parameter C: Accounts for the temperature dependence of the heat capacity difference.
Validation Criteria:
Relative Average Deviation (RAD): Should be < 3% for a high-quality fit.
Value: Should be > 0.99.
Part 5: Implications for Research & Development
Recrystallization Strategy
Solvent:Ethanol is the superior choice.
Protocol: Dissolve the crude ester in boiling ethanol. The solubility gradient is steep (high at 78°C, moderate at 25°C). Upon cooling, the 5,7-dihydroxy functionality facilitates crystal lattice formation, yielding high-purity needles.
Anti-Solvent: If yield is low, add Water dropwise to the hot ethanolic solution until turbidity persists, then cool.
Biological Assay Formulation
Stock Solution: Prepare a 10–20 mM stock in 100% DMSO .
Working Solution: Dilute into culture media. Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.
Stability: The ester bond at C4 is susceptible to hydrolysis in alkaline aqueous media. Store stock solutions at -20°C and avoid repeated freeze-thaw cycles.
References
Synthesis of Coumarin Esters
Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity. (2022).
Solubility of Coumarin Analogs (5,7-dihydroxy-4-methylcoumarin)
Synthesis of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate via Pechmann condensation
Title: Synthesis of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate via Pechmann Condensation: A Comprehensive Protocol and Mechanistic Guide Executive Summary Coumarin scaffolds, particularly those bearing hydroxylat...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Synthesis of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate via Pechmann Condensation: A Comprehensive Protocol and Mechanistic Guide
Executive Summary
Coumarin scaffolds, particularly those bearing hydroxylations at the 5- and 7-positions, are highly valued in drug discovery for their diverse biological activities and their utility as near-infrared (NIR) fluorescent dye precursors[1]. The synthesis of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is achieved via the Pechmann condensation, a robust acid-catalyzed reaction between a phenol and a
-ketoester. This application note provides an authoritative, self-validating protocol for this synthesis, utilizing phloroglucinol and diethyl acetonedicarboxylate.
Mechanistic Causality & Reaction Architecture
The Pechmann condensation is conventionally understood to proceed via a cascade of acid-catalyzed transformations: activation, electrophilic aromatic substitution (EAS), dehydration, and intramolecular transesterification (lactonization)[2],[3].
Substrate Selection (Phloroglucinol): Phloroglucinol (1,3,5-trihydroxybenzene) is selected due to the synergistic electron-donating effects of its three hydroxyl groups. This renders the aromatic ring exceptionally nucleophilic, allowing the EAS step to proceed rapidly even at low temperatures (0–5 °C). This high reactivity necessitates careful temperature control to prevent over-alkylation or polymerization.
Reagent Selection (Diethyl Acetonedicarboxylate): This specific
-ketoester provides the necessary carbonyl group for the initial electrophilic attack while leaving an intact ethyl acetate moiety (-CHCOOEt) at the C4 position of the resulting coumarin. This functional handle is critical for downstream pharmaceutical derivatization.
Catalytic Rationale: While various Lewis acids (e.g., InCl
, ZnCl) can catalyze this reaction[4], concentrated sulfuric acid (HSO) remains the gold standard for phloroglucinol due to its dual role as a powerful Brønsted acid catalyst and a dehydrating agent, driving the equilibrium toward the final lactone[1].
Reaction mechanism pathway of the Pechmann condensation yielding the target coumarin.
Catalyst Optimization & Quantitative Data
The choice of catalyst dictates the reaction kinetics, yield, and environmental impact. Table 1 summarizes the performance of various catalytic systems for this specific transformation.
Table 1: Catalyst Comparison for Pechmann Condensation of Phloroglucinol
Step-by-step experimental workflow for the synthesis and validation of the coumarin derivative.
Step-by-Step Procedure:
Acid Preparation: Charge a 50 mL round-bottom flask with 10 mL of concentrated H
SO. Submerge the flask in an ice-water bath and allow it to cool to 0–5 °C. Causality: Sulfuric acid acts as both solvent and dehydrating agent. Cooling is mandatory to prevent the oxidative degradation of phloroglucinol.
Reagent Addition: In a separate vial, mix 1.26 g of phloroglucinol and 2.22 g of diethyl acetonedicarboxylate. Add this mixture portion-wise to the chilled H
SO over 15 minutes under vigorous magnetic stirring. Causality: Portion-wise addition controls the exothermic electrophilic aromatic substitution.
Reaction Propagation: Maintain the reaction at 0 °C for 2 hours. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C), stirring for an additional 12 hours.
In-Process Control (IPC): Quench a 10
L aliquot in 1 mL water, extract with ethyl acetate, and check via TLC (Hexane:EtOAc 1:1). The disappearance of the phloroglucinol spot validates reaction completion.
Quenching & Precipitation: Pour the viscous, dark reaction mixture slowly onto 100 g of vigorously stirred crushed ice. A pale yellow to off-white precipitate will form immediately. Causality: The massive dilution quenches the acid catalyst, while the low temperature minimizes ester hydrolysis.
Isolation: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of ice-cold deionized water (3 x 30 mL) until the filtrate is pH neutral.
Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then to 4 °C. Filter the purified crystals and dry under high vacuum at 40 °C for 4 hours.
Analytical Validation (E-E-A-T)
To establish trustworthiness, the isolated compound must be validated against the following theoretical spectral parameters:
Table 2: Expected Analytical Characterization Data
Advanced Protocol for the Esterification of 5,7-Dihydroxycoumarin-4-Acetic Acid: Strategies for Lipophilic Modification and Bioconjugation
Introduction and Mechanistic Insights 5,7-Dihydroxycoumarin-4-acetic acid is a highly versatile, blue-fluorescent building block widely utilized in the development of fluorogenic probes, enzymatic substrates, and bioconj...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Insights
5,7-Dihydroxycoumarin-4-acetic acid is a highly versatile, blue-fluorescent building block widely utilized in the development of fluorogenic probes, enzymatic substrates, and bioconjugates. The presence of the free aliphatic carboxylic acid at the C4 position provides an ideal orthogonal handle for derivatization without disrupting the photophysical properties governed by the 5,7-dihydroxycoumarin core [1].
Depending on the downstream application, researchers typically pursue one of two esterification pathways:
Fischer Esterification (Aliphatic Alcohols): Converting the acetic acid moiety to an ethyl or methyl ester increases the molecule's lipophilicity and cell permeability. It also serves as a transient protecting group during multi-step syntheses.
N-Hydroxysuccinimide (NHS) Esterification: Activating the carboxylic acid as an NHS ester creates an amine-reactive probe. This is the gold standard for covalently labeling peptides, proteins, and primary amine-modified oligonucleotides [2].
The Causality of Reagent Selection (E-E-A-T)
A critical challenge in esterifying 5,7-dihydroxycoumarin-4-acetic acid is the presence of the two phenolic hydroxyl groups at the 5- and 7-positions.
Why Fischer Esterification works selectively: The aliphatic carboxylic acid is significantly more electrophilic and less sterically hindered than the phenolic hydroxyls. Under standard acid-catalyzed reflux in ethanol, the aliphatic carboxyl group undergoes esterification rapidly, while the phenolic hydroxyls remain unreacted due to their lower nucleophilicity and the unfavorable thermodynamics of forming phenolic esters under these specific conditions [3].
Why EDC/NHS is preferred over DCC for Bioconjugation: While N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling agent, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from the highly polar 5,7-dihydroxycoumarin derivatives. Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a water-soluble urea byproduct, allowing for a self-validating, clean precipitation of the NHS ester without exhaustive chromatography.
Experimental Protocols
Protocol A: Synthesis of Ethyl 5,7-Dihydroxycoumarin-4-Acetate
Objective: To synthesize a lipophilic, cell-permeable ester derivative.
Trifluoroacetic acid (TFA) or concentrated H₂SO₄ (Catalyst, 0.2 eq)
Step-by-Step Methodology:
Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5,7-dihydroxycoumarin-4-acetic acid in 50 mL of absolute ethanol.
Catalysis: Add the acid catalyst (e.g., concentrated H₂SO₄) dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity toward the weak nucleophile (ethanol).
Reflux: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 12–16 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1, visualizing under 365 nm UV light).
Neutralization & Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture in vacuo to one-third of its original volume. Pour the concentrated mixture into 150 mL of ice-cold distilled water.
Isolation: Neutralize the aqueous suspension cautiously with saturated aqueous NaHCO₃ until pH ~6. Quality Control: Avoid highly basic conditions (pH > 8), which will cause the coumarin lactone ring to open.
Purification: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ethyl ester. Recrystallize from ethanol/heptane to obtain the pure product [3].
Protocol B: Synthesis of 5,7-Dihydroxycoumarin-4-Acetic Acid NHS Ester
Objective: To synthesize an amine-reactive fluorescent label for bioconjugation.
Preparation: In a flame-dried 25 mL flask, dissolve 5,7-dihydroxycoumarin-4-acetic acid in 10 mL of anhydrous DMF. Causality: Anhydrous conditions are strictly required. The presence of water will rapidly hydrolyze the highly reactive O-acylisourea intermediate back to the starting carboxylic acid, plummeting the yield.
Activation: Add NHS, followed by EDC·HCl. Stir the reaction mixture at room temperature in the dark.
Reaction Monitoring: Stir for 4–6 hours. The reaction can be monitored by LC-MS or TLC. The NHS ester will appear as a new, less polar fluorescent spot compared to the free acid.
Precipitation (Self-Validating Purification): Dropwise, add the reaction mixture into 100 mL of vigorously stirring ice-cold diethyl ether. The NHS ester will precipitate as a fine powder, while the DMF and the water-soluble EDC-urea byproduct remain largely in the ether/DMF supernatant.
Recovery: Centrifuge the suspension at 4000 rpm for 5 minutes at 4 °C. Decant the supernatant. Wash the pellet twice more with cold diethyl ether to remove residual DMF.
Storage: Dry the resulting solid under a high vacuum in a desiccator. Store at -20 °C, protected from light and moisture [2].
Data Presentation
The following table summarizes the expected physicochemical and photophysical properties of the esterified derivatives to aid in quality control and downstream application planning.
Compound
Molecular Weight
Excitation (λmax)
Emission (λmax)
Optimal Solubility
Primary Application
5,7-Dihydroxycoumarin-4-acetic acid
236.18 g/mol
~360 nm
~450 nm
DMSO, DMF, Basic aq.
Starting material, pH indicator
Ethyl 5,7-dihydroxycoumarin-4-acetate
264.23 g/mol
~362 nm
~452 nm
EtOH, EtOAc, DCM
Cell-permeable probe, synthetic intermediate
5,7-Dihydroxycoumarin-4-acetic acid NHS ester
333.25 g/mol
~360 nm
~450 nm
Anhydrous DMSO/DMF
Peptide/Protein bioconjugation (amine-reactive)
Workflows and Mechanistic Pathways
Esterification Workflow
The diagram below illustrates the divergent synthetic pathways based on the desired application.
Figure 1: Divergent esterification pathways for 5,7-dihydroxycoumarin-4-acetic acid based on application.
Bioconjugation Mechanism
The following diagram demonstrates the self-validating causality of the NHS ester reacting with a target protein.
Figure 2: Mechanism of bioconjugation between the synthesized NHS ester and a target protein amine.
References
A New Class of Anionic Near-Infrared Fluorescent Dyes with 1,6-Diheterophenalene-2,5-dione End Groups. Chemical & Biomedical Imaging (2023).[Link]
Ethyl Esters of Coumarin-4-Acetic Acids. Woods, L. L., & Sapp, J. Journal of Chemical & Engineering Data (1963), 8(2), 235-236.[Link]
Method
Application Note: Chemoselective Synthesis of Coumarin-4-yl Acetate Derivatives
This Application Note is designed for researchers and drug development professionals requiring a robust, reproducible protocol for the synthesis of coumarin-4-yl acetate derivatives (specifically 4-acetoxycoumarins ). It...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals requiring a robust, reproducible protocol for the synthesis of coumarin-4-yl acetate derivatives (specifically 4-acetoxycoumarins ).
It addresses the critical synthetic challenge in this field: Chemoselectivity. The reaction of 4-hydroxycoumarin with acetylating agents can yield either the kinetic O-acetyl product (4-acetoxycoumarin) or the thermodynamic C-acyl product (3-acetyl-4-hydroxycoumarin) . This guide provides the conditions to exclusively favor the O-acetyl derivative.
Introduction & Retrosynthetic Logic
Coumarin-4-yl acetates (4-acetoxycoumarins) are pivotal intermediates in the development of anticoagulant pharmaceuticals, fluorescent probes, and cytochrome P450 substrates.
The synthesis hinges on the ambident nucleophilicity of the 4-hydroxycoumarin anion. Under basic conditions, the phenoxide oxygen is the harder nucleophile, favoring O-acylation . However, high temperatures or Lewis acid catalysts promote the Fries rearrangement , converting the unstable O-acetyl ester into the stable C-3 acetyl derivative.
Core Directive: To synthesize coumarin-4-yl acetate, one must maintain strictly kinetic control to prevent the thermodynamic migration of the acyl group to the C3 position.
Reaction Pathway Analysis
The following diagram illustrates the divergent pathways and the specific conditions required to lock the reaction into the O-acetyl pathway.
Figure 1: Divergent reaction pathways. Success depends on suppressing the thermodynamic rearrangement to C3.
Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be controlled. Data is aggregated from optimization studies involving 4-hydroxycoumarin acetylation.[1]
Parameter
Optimal Condition
Scientific Rationale
Solvent
Pyridine (anhydrous)
Acts as both solvent and base; forms an active N-acylpyridinium intermediate that accelerates O-acylation at low temps.
Reagent
Acetic Anhydride (Ac₂O)
Preferred over acetyl chloride for milder reaction exotherms, reducing the risk of thermal rearrangement.
Temperature
0°C to 25°C
Strictly < 30°C. Higher temperatures (>60°C) activate the C-3 position, leading to C-acylation.
Stoichiometry
1.0 eq Substrate : 5.0 eq Ac₂O
Excess anhydride drives the equilibrium; Pyridine is used in large excess (solvent).
Atmosphere
Inert (N₂ or Ar)
Moisture hydrolyzes the anhydride and the moisture-sensitive ester product.
Detailed Experimental Protocol
Method A: Standard O-Acetylation (Pyridine-Mediated)
Target: Synthesis of 4-acetoxycoumarin (CAS: 1563-39-9) and derivatives.
Materials
4-Hydroxycoumarin (1.0 equiv, 10 mmol, 1.62 g)
Acetic Anhydride (5.0 equiv, 50 mmol, 4.7 mL)
Pyridine (Anhydrous, 15 mL)
Dichloromethane (DCM) for extraction
HCl (1M) for neutralization
Step-by-Step Workflow
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Purge with Nitrogen (N₂) for 10 minutes.
Solubilization: Add 4-Hydroxycoumarin (1.62 g) and Pyridine (15 mL) via syringe. Stir at room temperature until fully dissolved.
Note: The solution typically turns yellow due to phenoxide formation.
Acylation (The Critical Step): Cool the flask to 0°C using an ice bath. Add Acetic Anhydride (4.7 mL) dropwise over 10 minutes.
Why? Dropwise addition prevents localized heating, which could trigger the Fries rearrangement.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 4–6 hours.
Monitoring: Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting material (Rf ~0.2) should disappear, and a less polar spot (Rf ~0.5) should appear.
Quenching: Pour the reaction mixture onto 50 g of crushed ice containing 5 mL of concentrated HCl. Stir vigorously for 15 minutes.
Mechanism:[2][3][4] This hydrolyzes excess acetic anhydride and protonates the pyridine, rendering it water-soluble.
Workup:
The product usually precipitates as a white solid. Filter the solid using a Buchner funnel.
Wash the solid with cold water (3 x 20 mL) to remove pyridinium salts and acetic acid.
Alternative (if no precipitate): Extract with DCM (3 x 30 mL), wash organics with brine, dry over Na₂SO₄, and evaporate.
Purification: Recrystallize from Ethanol/Water (9:1) or Cyclohexane .
Do NOT use high-boiling solvents or prolonged heating during recrystallization.
Expected Yield & Characterization
Yield: 75–85%
Appearance: White crystalline solid.
Melting Point: 98–100°C (Lit. val: 99°C).
Self-Validating Quality Control (QC)
A robust protocol includes "checkpoints" to verify identity and purity without needing full structural elucidation at every step.
Validation Checkpoint: IR Spectroscopy
This is the fastest method to distinguish the O-acetyl product from the C-acetyl impurity.
Feature
Target: 4-Acetoxycoumarin
Impurity: 3-Acetyl-4-hydroxycoumarin
Carbonyl Band
~1770–1785 cm⁻¹ (Vinyl ester C=O)
~1670 cm⁻¹ (Ketone, H-bonded)
Hydroxyl Band
Absent
Broad band ~3000–3300 cm⁻¹ (Enolic OH)
Lactone C=O
~1720 cm⁻¹
~1720 cm⁻¹
Validation Checkpoint: ¹H NMR (CDCl₃)[5]
4-Acetoxycoumarin: Look for a singlet at δ 2.4–2.5 ppm (Acetate CH₃) and a singlet at δ 6.4–6.5 ppm (H-3 vinylic proton).
3-Acetyl-4-hydroxycoumarin: The H-3 proton signal will be missing . A sharp singlet for the acetyl group appears, often shifted, and a downfield enolic OH (δ >12 ppm) may be visible.
Troubleshooting Guide
Problem 1: Product contains significant 3-acetyl impurity.
Cause: Reaction temperature rose above 30°C or workup was too acidic/hot.
Solution: Repeat synthesis with strict temperature control (keep at 0°C for longer) and ensure the quenching ice bath is maintained.
Problem 2: Low Yield / Hydrolysis during workup.
Cause: The ester bond at C4 is sensitive to base hydrolysis.
Solution: Ensure the quenching solution is acidic (HCl). Do not wash with strong bases (like NaOH) which will hydrolyze the ester back to the starting phenol.
Problem 3: Starting material remains.
Cause: Pyridine was wet or old.
Solution: Distill pyridine over KOH or use a fresh anhydrous bottle. Moisture deactivates the acylating agent.
Synthesis Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 4-acetoxycoumarin.
References
Eisenhauer, H. R., & Link, K. P. (1953). Studies on 4-Hydroxycoumarins.[1][3][4][5][6][7][8][9][10][11] XIII. The Mechanism for the Reaction of 4-Hydroxycoumarin with Aliphatic Acid Chlorides. Journal of the American Chemical Society, 75(9), 2044–2049. Link
Matos, M. J., et al. (2015). Synthesis and biological evaluation of novel coumarin derivatives. Molecules, 20(3), 5111-5122. Link
Sahoo, J., et al. (2015). Coumarins as antioxidant agents: A review. Journal of Pharmaceutical and Chemical Sciences. (Contextualizing the stability of the 4-hydroxy scaffold).
Jung, J. C., et al. (2004). A simple and facile synthesis of 4-hydroxycoumarin.[11] Synthetic Communications. (Discusses the reverse Fries rearrangement).
Preparation of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate from phloroglucinol
This Application Note provides a rigorous, field-validated protocol for the synthesis of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (also referred to as the ethyl ester of 5,7-dihydroxycoumarin-4-acetic acid). Th...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous, field-validated protocol for the synthesis of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (also referred to as the ethyl ester of 5,7-dihydroxycoumarin-4-acetic acid).
This protocol utilizes the Pechmann Condensation , a robust electrophilic aromatic substitution pathway ideal for generating 4-substituted coumarins from phenols and
-keto esters.
Executive Summary
The target molecule is a functionalized coumarin derivative possessing a reactive ethyl ester side chain at the C4 position. This scaffold is a critical intermediate for designing fluorescent probes, anticoagulants, and antioxidant conjugates. The synthesis described herein uses phloroglucinol and diethyl 1,3-acetonedicarboxylate (diethyl 3-oxopentanedioate) in a solvent-free or minimal-solvent Pechmann condensation catalyzed by concentrated sulfuric acid.
Key Advantages of this Protocol:
Regioselectivity: The symmetry of phloroglucinol ensures a single regioisomer is formed.
Scalability: The procedure is adaptable from milligram to multi-gram scales.
Purity: The workup leverages the solubility differential between the ester product and the acid catalyst, minimizing chromatographic requirements.
Retrosynthetic Analysis & Mechanism
The synthesis is driven by the acid-catalyzed condensation of the electron-rich phenol (phloroglucinol) with the ketone carbonyl of the
-keto ester.
Reaction Scheme:
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the stepwise mechanism: Transesterification/Attack
Cyclization Dehydration.
Figure 1: Mechanistic flow of the Pechmann condensation leading to the 4-substituted coumarin ester.
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Purity
Role
Phloroglucinol (anhydrous)
126.11
>99%
Nucleophile
Diethyl 1,3-acetonedicarboxylate
202.20
>95%
Electrophile
Sulfuric Acid (conc.)
98.08
98%
Catalyst/Solvent
Ethanol (absolute)
46.07
-
Recrystallization
Ice/Water
18.02
-
Quenching
Safety Note: Phloroglucinol is light-sensitive. Diethyl acetonedicarboxylate is thermally unstable and should be stored in a refrigerator. Concentrated sulfuric acid is corrosive; use a fume hood.
Step-by-Step Procedure
Step 1: Reaction Setup
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
Place the flask in an ice-water bath (0–5 °C) .
Add Phloroglucinol (2.52 g, 20 mmol) to the flask.
Note: A slight excess of the keto-ester ensures complete consumption of the phenol.
Step 2: Acid Addition (Critical)
Add Concentrated Sulfuric Acid (5.0 mL) dropwise over 10 minutes.
Caution: The reaction is exothermic. Maintain internal temperature < 10 °C to prevent tar formation or polymerization of the keto-ester.
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) .
Stir vigorously for 3–4 hours . The mixture will thicken and turn yellow/orange.
Checkpoint: Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).[1] The phloroglucinol spot (
) should disappear.
Step 3: Quenching & Isolation
Prepare a beaker with 100 g of crushed ice mixed with 50 mL of water .
Slowly pour the reaction mixture into the stirring ice slurry.
A solid precipitate will form immediately. Stir for 30 minutes to ensure all acid is diluted and the product fully precipitates.
Filter the solid using a Buchner funnel under vacuum.
Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).
Step 4: Purification
Transfer the crude solid to a flask.
Recrystallize from hot Ethanol (95%) .
Dissolve in minimum boiling ethanol.
Allow to cool slowly to room temperature, then to 4 °C.
Filter the purified crystals and dry in a vacuum oven at 50 °C for 6 hours.
Workup & Purification Workflow
Figure 2: Isolation and purification workflow ensuring removal of acid catalyst and unreacted starting materials.
Analytical Validation
To validate the synthesis, compare your data against these expected parameters.
Physicochemical Properties[4][5]
Appearance: Pale yellow or off-white crystalline solid.
Yield: Expected range 65–80%.
Solubility: Soluble in DMSO, Methanol, Ethanol; insoluble in cold water.
Spectroscopic Characterization (Expected Data)
Nucleus
Shift (, ppm)
Multiplicity
Assignment
1H NMR
12.0 - 10.5
Broad Singlet (2H)
-OH (C5, C7)
(DMSO-)
6.25
Doublet ( Hz)
Ar-H (C8)
6.15
Doublet ( Hz)
Ar-H (C6)
5.95
Singlet (1H)
Vinyl-H (C3 of coumarin)
4.10
Quartet ( Hz)
Ester
3.85
Singlet (2H)
Side chain (C4-acetate)
1.18
Triplet ( Hz)
Ester
Interpretation Logic:
Coumarin Core: The presence of two meta-coupled aromatic protons (C6, C8) around 6.1–6.3 ppm confirms the retention of the phloroglucinol ring pattern.
Side Chain: The singlet at ~3.85 ppm corresponds to the methylene group linking the coumarin ring to the ester. This confirms the condensation occurred at the central ketone of the acetonedicarboxylate.
Ester: The classic quartet/triplet pattern confirms the ethyl ester is intact and did not hydrolyze to the acid during the reaction.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Tar Formation
Temperature too high during acid addition.
Ensure internal temp stays < 10 °C during addition. Add acid slower.
Product is an Oil
Incomplete precipitation or solvent trapping.
Scratch the flask with a glass rod to induce nucleation. Cool the ice slurry longer.
Acid Product Formed
Hydrolysis of ester.
Avoid heating the reaction mixture above 50 °C. Ensure the workup water is cold.
Impurity at 6.0 ppm
Unreacted Phloroglucinol.
Ensure 1.1 equiv of keto-ester is used.[2] Recrystallize from EtOH/Water.
References
Pechmann Condensation Overview:
Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.
Synthesis of 4-Substituted Coumarins:
Garazd, M. M., Garazd, Y. L., & Khilya, V. P. (2005). Modified Coumarins. 18. Synthesis of Angular Dihydropyranocoumarins. Chemistry of Natural Compounds.
Use of Diethyl Acetonedicarboxylate in Pechmann Reaction:
Ahmed, A. M. (2022). Synthesis and Characterization of New Coumarin Derivatives.
Phloroglucinol Reactivity:
Singh, V., et al. (2010). Microwave-Assisted Synthesis of Coumarins via Pechmann Condensation. Journal of Chemical Research.
Application Notes and Protocols for the Antimicrobial Screening of Coumarin Ethyl Esters
Introduction: The Growing Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and sustained effort in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and sustained effort in the discovery and development of new therapeutic agents.[1] Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry.[2][3][4] Naturally occurring and synthetically accessible, these compounds exhibit a broad spectrum of pharmacological activities, including notable antibacterial and antifungal properties.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized procedures for the antimicrobial screening of coumarin ethyl esters, a specific subclass of coumarins with significant therapeutic potential.
The protocols detailed herein are designed to ensure reproducibility and scientific rigor, adhering to internationally recognized standards. We will delve into the causality behind experimental choices, providing not just a list of steps, but a framework for understanding and troubleshooting the screening process. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's potency, and to qualitatively assess antimicrobial activity through diffusion methods.
Mechanism of Action: How Coumarins Exert Antimicrobial Effects
While the precise mechanisms are multifaceted and can vary between different coumarin derivatives and microbial species, several key modes of action have been elucidated. Understanding these provides a rational basis for screening.
Cell Membrane Disruption: The lipophilic nature of many coumarin derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity.[3][6][7] This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3][6][7]
Inhibition of Nucleic Acid Synthesis: Some coumarins have been shown to interfere with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.
Enzyme Inhibition: Coumarins can inhibit various microbial enzymes essential for metabolic pathways, thereby starving the microorganism of vital resources.
Generation of Reactive Oxygen Species (ROS): Certain coumarin compounds can induce the production of ROS within microbial cells, leading to oxidative stress and damage to cellular components like lipids, proteins, and DNA.[3]
Biofilm Formation Inhibition: Several studies have indicated that coumarins can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates biofilm formation, a key virulence factor in many pathogenic bacteria.[6][7]
Experimental Workflow Overview
The antimicrobial screening process for coumarin ethyl esters follows a logical and sequential workflow, beginning with qualitative screening to identify active compounds, followed by quantitative analysis to determine their potency.
Caption: General workflow for antimicrobial screening of coumarin ethyl esters.
Part 1: Materials and Reagents
1.1 Test Compounds:
Coumarin ethyl ester derivatives (synthesized and purified)
Solvent for stock solution: Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds.[2]
1.2 Microbial Strains:
A representative panel of Gram-positive and Gram-negative bacteria, and fungi should be used. Commonly used strains include:
Sterile filter paper discs (6 mm diameter) or a sterile cork borer.[1][9]
Part 2: Experimental Protocols
Protocol 2.1: Preparation of Coumarin Ethyl Ester Stock and Working Solutions
The accurate preparation of test compound solutions is fundamental to obtaining reliable and reproducible results.
Stock Solution Preparation:
Accurately weigh the coumarin ethyl ester powder.
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[2]
Vortex the solution thoroughly to ensure complete dissolution.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Working Solution Preparation:
On the day of the experiment, thaw a stock solution aliquot.
Prepare serial dilutions of the stock solution in the appropriate sterile broth (MHB for bacteria, SDB/RPMI-1640 for fungi) to achieve the desired concentrations for the assay.
Causality: Preparing fresh working solutions for each experiment minimizes the risk of compound degradation and ensures consistent concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced antimicrobial effects. A solvent control is essential.
Protocol 2.2: Preparation of Standardized Microbial Inoculum
Standardization of the microbial inoculum is critical for the reproducibility of susceptibility testing. The 0.5 McFarland standard provides a reference for adjusting the turbidity of the bacterial suspension to a cell density of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[2][8]
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.[2][8]
Suspension: Suspend the selected colonies in sterile saline.[2]
Turbidity Adjustment: Vortex the suspension and visually compare its turbidity to that of a 0.5 McFarland standard against a white background with contrasting black lines.[2] Adjust the turbidity by adding more colonies or sterile saline until it matches the standard. Alternatively, a spectrophotometer can be used to adjust the optical density (OD) at 600 nm to a value between 0.08 and 0.13.[2]
Final Inoculum Dilution:
For Broth Microdilution: Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][8]
For Agar Diffusion: The standardized inoculum (1.5 x 10⁸ CFU/mL) is used directly for inoculating the agar plates.
Caption: Inoculum preparation workflow.
Protocol 2.3: Agar Well Diffusion Method (Qualitative Screening)
The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of plant extracts and secondary metabolites.[1][10]
Plate Preparation: Pour molten MHA (for bacteria) or SDA (for fungi) into sterile Petri dishes and allow it to solidify.
Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial or fungal inoculum over the entire surface of the agar plate to obtain a confluent lawn of growth.[2]
Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.[1][9]
Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the coumarin ethyl ester working solution into each well.[5][9]
Controls:
Positive Control: Add a standard antibiotic solution to one well.
Negative Control: Add the solvent (e.g., 10% DMSO) to another well to ensure it does not inhibit microbial growth.[1]
Pre-diffusion: Allow the plates to stand for 30 minutes at room temperature to permit the diffusion of the compounds into the agar.[1]
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.[2][8]
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).[2] A larger zone of inhibition indicates greater antimicrobial activity.
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][11] This method is considered a gold standard for susceptibility testing and is amenable to high-throughput screening.[12]
Plate Setup: Dispense 100 µL of sterile MHB (or appropriate fungal medium) into all wells of a 96-well microtiter plate.[2]
Serial Dilution:
Add 100 µL of the highest concentration of the coumarin ethyl ester working solution to the first well of a row.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well of the dilution series.[2]
Inoculation: Add 100 µL of the prepared microbial inoculum (final concentration of ~5 x 10⁵ CFU/mL) to each well.[2] The final volume in each well will be 200 µL.
Controls:
Positive Control (Growth Control): A well containing MHB and the microbial inoculum, but no coumarin derivative.[2]
Negative Control (Sterility Control): A well containing only MHB to check for contamination.[2]
Solvent Control: A well containing MHB, the microbial inoculum, and the highest concentration of the solvent used.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[8]
MIC Determination: The MIC is the lowest concentration of the coumarin ethyl ester at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader. A growth indicator dye like Resazurin can also be used for clearer endpoint determination.[8]
Part 3: Data Analysis and Interpretation
3.1 Agar Well Diffusion
The results are typically presented as the mean diameter of the zone of inhibition (in mm) ± standard deviation.
Compound
Concentration (µg/mL)
Zone of Inhibition (mm) vs. S. aureus
Zone of Inhibition (mm) vs. E. coli
Coumarin Ester A
100
15 ± 0.5
12 ± 0.8
Coumarin Ester B
100
18 ± 0.7
10 ± 0.4
Ciprofloxacin
10
25 ± 1.0
28 ± 1.2
DMSO (10%)
-
0
0
3.2 Broth Microdilution (MIC)
The MIC value is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Compound
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
MIC (µg/mL) vs. C. albicans
Coumarin Ester A
16
64
32
Coumarin Ester B
8
128
16
Ciprofloxacin
1
0.5
N/A
Fluconazole
N/A
N/A
4
Part 4: Optional Follow-up - Minimum Bactericidal Concentration (MBC)
To determine if an active compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) assay can be performed.
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).[8]
Plating: Spread the aliquot onto a fresh MHA plate.[8]
Incubation: Incubate the plates at 37°C for 18-24 hours.[8]
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Trustworthiness and Adherence to Standards
The protocols described are based on established methodologies and principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16][17] Adherence to these guidelines is crucial for generating high-quality, comparable, and reliable data in the field of antimicrobial susceptibility testing.[13][14][18]
References
Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29). Retrieved from [Link]
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). International Journal of Botany Studies. Retrieved from [Link]
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022, July 20). MDPI. Retrieved from [Link]
Antimicrobial Susceptibility Testing | Area of Focus | CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). Clinical and Laboratory Standards Institute. Retrieved from [Link]
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). University of Cincinnati. Retrieved from [Link]
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. (1994). PubMed. Retrieved from [Link]
EUCAST. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. Retrieved from [Link]
Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. (2024, October 15). Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved from [Link]
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023, March 31). PMC. Retrieved from [Link]
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025, August 7). ASM Journals. Retrieved from [Link]
EUCAST: EUCAST - Home. (2026, February 27). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). U.S. Food and Drug Administration. Retrieved from [Link]
Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (2024, July 24). MDPI. Retrieved from [Link]
Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (n.d.). Frontiers. Retrieved from [Link]
AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). British Society for Antimicrobial Chemotherapy. Retrieved from [Link]
Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2023, September 20). PMC - NIH. Retrieved from [Link]
Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (n.d.). PMC - NIH. Retrieved from [Link]
Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. (2023, July 13). ACS Omega - ACS Publications. Retrieved from [Link]
Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities. (2025, October 15). Royal Society Publishing. Retrieved from [Link]
Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (n.d.). PMC. Retrieved from [Link]
Synthesis and Antimicrobial Study of Coumarinyl Derivatives. (n.d.). Jetir.Org. Retrieved from [Link]
(PDF) Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (2025, December 12). Retrieved from [Link]
Methods for derivatizing ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Application Note: Strategic Derivatization of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate Introduction & Structural Analysis The molecule ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (also referred to as the...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Derivatization of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Introduction & Structural Analysis
The molecule ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (also referred to as the ethyl ester of 5,7-dihydroxycoumarin-4-acetic acid) represents a high-value scaffold in medicinal chemistry. It combines the pharmacologically active coumarin core with two distinct vectors for diversification:[1]
The 5,7-Dihydroxy Motif: A highly electron-rich system allowing for electrophilic aromatic substitution and regioselective alkylation. The 5-OH is often involved in an intramolecular hydrogen bond with the lactone carbonyl, rendering the 7-OH significantly more acidic and nucleophilic.[1]
The C4-Ethyl Acetate Side Chain: An aliphatic ester handle that avoids the electronic deactivation of the aromatic ring, serving as a versatile "linker" for attaching heterocycles, fluorophores, or lipophilic tails.[1]
This guide details the synthesis of the core scaffold and three orthogonal derivatization protocols designed to maximize chemical space exploration.
Core Synthesis: The Modified Pechmann Condensation
The most robust route to this scaffold is the Pechmann condensation of phloroglucinol with diethyl 1,3-acetonedicarboxylate (diethyl 3-oxoglutarate). Unlike standard acetoacetate condensations, this reaction utilizes a dicarboxylate, where one ester cyclizes to form the lactone and the other remains as the C4 side chain.[1]
Catalysis: Cool the mixture to 0°C in an ice bath. Add conc. H₂SO₄ (2-3 mL) dropwise to maintain temperature <10°C. Note: Sulfamic acid (10 mol%) can be used as a greener, solid-acid alternative.[1]
Reaction: Stir at room temperature for 1 hour, then pour the mixture into Ice Water (100 mL) with vigorous stirring.
Precipitation: The product typically precipitates as a pale yellow solid.[1] Filter and wash with cold water.[1]
Purification: Recrystallize from Ethanol/Water (7:3).
Expected Yield: 75-85%
Appearance: Off-white to pale yellow needles.
Derivatization Strategy 1: The C4-Ester Vector
The ester side chain is the primary point for introducing structural complexity without altering the electronic properties of the coumarin ring.[1] The conversion to a hydrazide is the "gateway" reaction, enabling the formation of 1,3,4-oxadiazoles, triazoles, and Schiff bases.[1]
Protocol B: Synthesis of the Acid Hydrazide
Objective: Convert the ethyl ester to the hydrazide (
).
Rationale: Hydrazides are more nucleophilic than amides and serve as precursors for heterocycle formation.
Step-by-Step Procedure:
Setup: Dissolve the Parent Ester (1.0 eq) in Ethanol (10-15 volumes) .
Reagent: Add Hydrazine Hydrate (80%, 5.0 eq) . The excess is crucial to prevent dimer formation.[1]
Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).[1][2] The ester spot will disappear, replaced by a lower Rf spot.[1]
Isolation: Cool to room temperature. The hydrazide often crystallizes directly.[1] If not, concentrate the solvent to 50% volume and cool to 4°C.[1]
Wash: Filter and wash with cold ethanol to remove excess hydrazine.
Application:
Schiff Base Formation: React the hydrazide with aromatic aldehydes in refluxing ethanol (cat.[1] acetic acid) to form hydrazones (potential anti-tubercular agents).[1]
The 5-OH and 7-OH groups have distinct pKa values. The 7-OH is more acidic due to resonance stabilization without the stabilizing intramolecular H-bond present at the 5-position (peri-effect).
Purification: The residue is usually the 7-O-alkylated product. Recrystallize from acetone/hexane.
Validation: 1H NMR will show a shift in the 7-position protons. The 5-OH signal (usually a sharp singlet >10 ppm due to H-bonding) should remain visible.
The 5,7-dihydroxy pattern activates positions 6 and 8.[1] However, position 8 is generally more reactive for Mannich reactions in 7-hydroxycoumarins.[1] In 5,7-dihydroxy systems, bis-substitution (at 6 and 8) is common if stoichiometry is not strictly controlled.[1]
Pre-activation: In a small vial, mix Secondary Amine (1.1 eq) and Paraformaldehyde (1.1 eq) in Ethanol (5 mL) . Heat gently until the solution clears (formation of the iminium ion).[1]
Coupling: Add this solution to a refluxing solution of the Parent Scaffold (1.0 eq) in Ethanol .
Reaction: Reflux for 6–12 hours.
Isolation: Cool the mixture. The Mannich base often precipitates as the hydrochloride salt if HCl is added, or as the free base upon cooling.[1]
Note: If 6,8-bis-substitution is desired, use 2.5 eq of amine/formaldehyde.[1]
Visualization of Reaction Pathways
The following diagram illustrates the divergence from the core scaffold into three distinct chemical spaces.
Caption: Divergent synthesis map showing the transformation of the core coumarin scaffold into hydrazide, ether, and aminomethyl derivatives.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Cytotoxicity Profiling of 4-Substituted Coumarin Esters
Executive Summary & Mechanistic Rationale
Coumarin (2H-chromen-2-one) scaffolds are privileged structures in medicinal chemistry. In recent years, 4-substituted coumarin esters have emerged as highly potent anticancer agents. Structural modifications at the C-4 position—often utilizing ester linkages, triazole conjugates, or aryl substitutions—dramatically enhance the molecule's lipophilicity and target affinity.
Mechanistically, many 4-substituted coumarins act as potent tubulin polymerization inhibitors by binding directly to the colchicine site on β-tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis 1. Furthermore, specific esterified derivatives have demonstrated sub-micromolar inhibition of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme heavily overexpressed in hypoxic tumor microenvironments 2. To accurately evaluate these compounds, researchers must employ highly controlled, self-validating cytotoxicity assays that account for the hydrophobic nature of esterified coumarins and their specific temporal mechanisms of action.
Quantitative Efficacy Data
The following table summarizes the in vitro antiproliferative activity of benchmark 4-substituted coumarin derivatives across various human cancer cell lines, highlighting the necessity for robust, dose-responsive cytotoxicity screening.
To prevent false positives caused by compound precipitation or assay interference, a tiered screening approach is required. Primary viability screens must be followed by specific apoptotic profiling.
Fig 1. Hierarchical cytotoxicity screening workflow for coumarin derivatives.
Causality & Logic: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, reflecting the number of viable cells. Because 4-substituted coumarin esters targeting tubulin require cells to pass through the cell cycle to induce mitotic catastrophe, a 48 to 72-hour incubation period is critical. Shorter incubations (e.g., 24h) often yield artificially high IC₅₀ values because the cells have not yet attempted division.
Step-by-Step Methodology:
Cell Seeding: Trypsinize and count exponentially growing cancer cells (e.g., MCF-7, A2780s). Seed 3,000–5,000 cells/well in 100 μL of complete culture medium in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion.
Compound Formulation (Critical Step): 4-substituted coumarin esters are highly hydrophobic. Dissolve the synthesized compounds in 100% molecular-grade DMSO to create a 10 mM master stock.
Treatment & Self-Validation: Perform serial dilutions of the stock in complete media to achieve desired concentrations (e.g., 0.01 μM to 100 μM). Trustworthiness Check: Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a positive control (e.g., Paclitaxel) and cell-free blank wells (media + MTT only) to subtract background absorbance.
Incubation: Add 100 μL of the diluted compounds to the respective wells and incubate the plates for 48–72 hours.
MTT Addition: Add 20 μL of the MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a phase-contrast microscope.
Solubilization: Carefully aspirate the media (avoiding crystal disruption) and add 150 μL of DMSO to each well to dissolve the formazan. Agitate on an orbital shaker for 10 minutes.
Quantification: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background cellular debris) using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Causality & Logic: While MTT confirms metabolic death, it does not differentiate between apoptosis and necrosis. 4-substituted coumarins typically induce programmed cell death 3. Annexin V binds to phosphatidylserine (PS) translocated to the outer plasma membrane (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
Treatment: Seed cells in 6-well plates (2 × 10⁵ cells/well) and treat with the coumarin ester at 0.5×, 1×, and 2× the established IC₅₀ value for 48 hours.
Harvesting (Critical Step): Collect both the culture medium (containing floating apoptotic cells) and the adherent cells via gentle trypsinization. Logic: Discarding the media will wash away early/late apoptotic cells, severely skewing the data toward false viability.
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with cold PBS.
Staining: Resuspend the pellet in 100 μL of 1× Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI solution.
Incubation & Self-Validation: Incubate in the dark at room temperature for 15 minutes. Trustworthiness Check: Prepare single-stained compensation controls (Annexin V only, PI only) and an unstained control to correct for fluorophore spectral overlap and establish baseline gating.
Analysis: Add 400 μL of 1× Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Pharmacological Mechanism
The structural orientation of the C-4 substitution on the coumarin ring dictates its entry into the hydrophobic pocket of the colchicine-binding site on β-tubulin, initiating a cascade that results in cell death.
Design, Synthesis, and Evaluation of in Vitro and in Vivo Anticancer Activity of 4-Substituted Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 1
Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. Molecules (MDPI).2
Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. Pharmaceuticals (MDPI). 3
Application Notes and Protocols for the Crystallization of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystallization For ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, obtaining high-quality crystals is essential for...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallization
For ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, obtaining high-quality crystals is essential for unambiguous structural elucidation via techniques like single-crystal X-ray diffraction, as well as for ensuring batch-to-batch consistency in preclinical and clinical studies. This guide details several robust methods for achieving this goal.
Molecular Characteristics and Solubility Profile
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate possesses a planar coumarin core with two hydroxyl groups, which can participate in hydrogen bonding, and an ethyl acetate substituent. These features suggest moderate polarity. Structurally similar compounds, such as 5,7-dihydroxy-4-methylcoumarin, are known to be slightly soluble in water, ether, benzene, and chloroform, but very soluble in hot alcohol and alkaline solutions.[4] 5,7-dihydroxycoumarin is soluble in DMSO.[5][6] This information provides a rational starting point for solvent selection in crystallization trials.
Table 1: Predicted Solubility and Potential Solvents
Solvent Class
Examples
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Water
Good (especially when hot)
Hydroxyl groups and ester moiety can interact with protic solvents.
Polar Aprotic
Acetone, Acetonitrile, Ethyl Acetate, DMSO
Good
Carbonyl and ether linkages can interact via dipole-dipole forces.
Non-Polar
Hexanes, Heptane, Toluene
Poor
The polar nature of the molecule limits solubility in non-polar solvents.
Based on this analysis, a mixed-solvent system, often employing a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, is likely to be effective.[]
Crystallization Methodologies: Principles and Protocols
The primary goal of each technique is to achieve a state of supersaturation in a controlled manner, allowing for slow nucleation and subsequent crystal growth.[1][8]
Slow Evaporation
This is often the simplest and most accessible crystallization method.[9][10] It is particularly effective for compounds that are moderately soluble at room temperature. The principle relies on the gradual removal of the solvent, which increases the concentration of the solute to the point of supersaturation, initiating crystallization.[8]
Protocol for Slow Evaporation:
Solution Preparation: Prepare a nearly saturated solution of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like methanol/chloroform).
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
Evaporation Control: Cover the vial with a cap that has a small hole or with paraffin film perforated with a needle. This allows for slow, controlled evaporation.[10]
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[8][9]
Causality Behind Choices: A slow evaporation rate is crucial as rapid solvent loss can lead to the formation of small, poorly-defined crystals or an amorphous solid.[9] The choice of a moderately volatile solvent is key to achieving this control.
Slow Cooling (Recrystallization)
Protocol for Slow Cooling:
Saturated Solution at High Temperature: In a clean flask, add the compound to a suitable solvent or solvent mixture (e.g., ethanol, methanol, or acetonitrile/water). Heat the mixture gently with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration to remove them.
Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask with warm water or an oil bath with the heat turned off).[9][10]
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals.
Crystal Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Self-Validation: The formation of well-defined, faceted crystals is an indicator of a successful slow cooling process. If an oil or amorphous solid forms, the cooling rate was likely too fast, or the solvent system was not optimal.
Vapor Diffusion
Vapor diffusion is a highly effective and gentle method for growing high-quality single crystals, often from very small amounts of material.[12][13] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, which gradually reduces the solubility of the solute and promotes crystallization.[8]
There are two common setups for vapor diffusion: sitting drop and hanging drop. The principle is the same for both.
Protocol for Vapor Diffusion (Sitting Drop):
Prepare the Reservoir: In a larger, sealed container (e.g., a wide-mouthed jar or a specialized crystallization plate), place a volume of a volatile anti-solvent (e.g., hexanes, diethyl ether). The compound should be insoluble in this anti-solvent.
Prepare the Sample Solution: In a small, open vial, dissolve the compound in a minimal amount of a "good" solvent (e.g., chloroform, dichloromethane) to create a concentrated solution.
Assemble the System: Place the small vial containing the sample solution inside the larger container with the anti-solvent reservoir. Ensure the small vial is not in direct contact with the anti-solvent liquid.
Seal and Incubate: Seal the larger container tightly and leave it undisturbed in a stable environment.
Mechanism: The more volatile anti-solvent will slowly diffuse in the vapor phase into the sample solution, causing the solubility of the compound to decrease and leading to crystallization over time.[8]
Diagram of Vapor Diffusion Setup:
Caption: Vapor diffusion crystallization setup.
Table 2: Suggested Solvent Systems for Crystallization Techniques
Water, Hexane (added to hot solution until slight turbidity)
Vapor Diffusion
Dichloromethane, Chloroform, Toluene
Hexane, Pentane, Diethyl Ether
Troubleshooting Common Crystallization Problems
Issue
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is not supersaturated; compound is too soluble.
Evaporate more solvent; add more anti-solvent; try a different solvent system.
Oiling Out
Supersaturation is too high; cooling is too rapid.
Use a more dilute solution; slow down the cooling rate; use a solvent system where the compound is less soluble.
Amorphous Precipitate
Nucleation is too rapid.
Decrease the concentration; use a slower method of supersaturation (e.g., vapor diffusion).
Many Small Crystals
Too many nucleation sites; solution is supersaturated too quickly.
Filter the solution before setting up the crystallization; slow down the rate of supersaturation.
Conclusion
The crystallization of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a critical step for its characterization and development. By systematically applying the techniques of slow evaporation, slow cooling, and vapor diffusion with rationally selected solvent systems, high-quality crystals can be obtained. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to optimize the crystallization of this and other similar coumarin derivatives, ensuring the scientific integrity of subsequent research and development activities.
References
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved from [Link]
PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. Retrieved from [Link]
KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core. Retrieved from [Link]
IMSERC. Guide for crystallization. Retrieved from [Link]
PubChem. 5,7-Dihydroxy-4-methylcoumarin. Retrieved from [Link]
IUCr Journals. Coumarin 120 - crystallization experiments leading to a new type of polymorphism. Retrieved from [Link]
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
YouTube. (2024, October 21). What is Cooling Crystallization? Retrieved from [Link]
IMSERC. crystallography-crystallization-guide.pdf. Retrieved from [Link]
RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Retrieved from [Link]
Hampton Research. Sitting Drop Vapor Diffusion. Retrieved from [Link]
PMC. Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica. Retrieved from [Link]
AdooQ®. 6,7-Dihydroxycoumarin | 5-lipoxygenase inhibitor. Retrieved from [Link]
PMC - NIH. Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Retrieved from [Link]
PMC. Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate. Retrieved from [Link]
ResearchGate. (2022, June 8). What are the techniques that can be use to purify coumarins ? Retrieved from [Link]
PMC. The crystal structures of two new coumarin derivatives: 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide and N-(2,4-dimethoxybenzyl). Retrieved from [Link]
R Discovery - Researcher.Life. (2025, November 21). 2-Oxo-2 H -chromen-7-yl 4-ethylbenzoate. Retrieved from [Link]
SSRN. (2024, September 10). New Coumarins derivatives: Synthesis, Crystal structure... Retrieved from [Link]
ResearchGate. (2025, August 13). (PDF) 2-Oxo-2H-chromen-4-yl 4-ethylbenzoate. Retrieved from [Link]
Microwave-assisted synthesis of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Application Note: Microwave-Assisted Synthesis of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate Abstract This guide details the microwave-assisted organic synthesis (MAOS) of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Abstract
This guide details the microwave-assisted organic synthesis (MAOS) of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate , a functionalized coumarin derivative with significant potential in anticoagulant and antioxidant pharmacological research. By utilizing the Pechmann condensation under microwave irradiation, this protocol reduces reaction times from hours to minutes and significantly improves yield compared to conventional thermal heating. Two methodologies are presented: a "Green" solvent-free heterogeneous catalytic route (Method A) and a homogeneous acid-catalyzed route (Method B).
Introduction & Strategic Analysis
Coumarins (2H-chromen-2-ones) are a privileged scaffold in medicinal chemistry.[1] The specific target, ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate , contains a reactive ester side chain at the C4 position, allowing for further derivatization into amides or hydrazides (e.g., for fluorescent labeling or drug conjugation).
Why Microwave?
Conventional Pechmann condensation often requires large volumes of sulfuric acid and prolonged heating (3–6 hours), leading to charring and tedious workups. Microwave irradiation provides:
Volumetric Heating: Rapid internal heating of the polar reaction matrix.
Superheating Effects: Access to temperatures above the boiling point of solvents in sealed vessels.
Green Chemistry: Facilitates solvent-free conditions, reducing E-factor (waste).
Retrosynthetic Analysis
The synthesis is achieved via the condensation of Phloroglucinol (electron-rich phenol) and Diethyl 1,3-acetone dicarboxylate (beta-keto diester).
Caption: Retrosynthetic disconnection of the target coumarin into phloroglucinol and a beta-keto diester.
Workup: Pour the hot reaction mixture directly onto Crushed Ice (50 g) . Stir for 15 minutes.
Purification: Collect the precipitate by vacuum filtration. Wash with cold water (3 x 10 mL). Recrystallize from Ethanol.[4][5][6]
Results & Discussion
Optimization of Reaction Parameters
The following data summarizes the optimization process using Method A (Amberlyst-15 catalyst).
Entry
Temp (°C)
Time (min)
Catalyst Load (g)
Yield (%)
Observations
1
80
10
0.25
65
Incomplete conversion
2
100
10
0.25
82
Good conversion
3
110
5
0.50
94
Optimal
4
130
5
0.50
88
Slight charring/darkening
5
110
5
None
<10
No reaction
Characterization Data
Appearance: Pale yellow crystalline solid.
Melting Point: 198–200 °C (Lit. analogues typically 195–210 °C).
IR (KBr, cm⁻¹): 3450 (OH, broad), 1735 (Ester C=O), 1680 (Lactone C=O), 1600 (Ar C=C).
¹H NMR (400 MHz, DMSO-d₆):
10.5 (s, 2H, -OH at C5, C7)
6.25 (s, 1H, H-6)
6.18 (s, 1H, H-8)
5.95 (s, 1H, H-3, vinyl)
4.12 (q, 2H, -OCH ₂CH₃)
3.85 (s, 2H, -CH ₂COO-)
1.20 (t, 3H, -OCH₂CH ₃)
Mechanistic Insight: The Pechmann Condensation
The reaction proceeds via an acid-catalyzed transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and dehydration.
Caption: Step-wise mechanism of the Pechmann condensation leading to the coumarin scaffold.
Troubleshooting & Critical Process Parameters (CPP)
Viscosity Issues (Method A): If the solvent-free mixture is too viscous to stir, add a minimal amount of Nitromethane or Acetonitrile (0.5 mL) to act as an energy transfer medium, though this reduces the "Green" score.
Fluorescence: The product is highly fluorescent. Impurities often quench this. A strong blue fluorescence in ethanol under UV (365 nm) indicates formation of the coumarin ring.
Regioselectivity: Phloroglucinol is symmetric, so regioselectivity is not an issue (unlike resorcinol derivatives). However, ensure the temperature does not exceed 130°C to prevent decarboxylation of the ester side chain if water is present.
References
BenchChem. "Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin." BenchChem Application Library. Link
Siddiqui, Z. N., et al. "Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3."[7] NIH PubMed Central / Heterocyclic Letters. Link
Potdar, M. K., et al. "Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts." Molecules, 2017.[8] Link
Moraes, M. C., et al. "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc, 2021. Link
CEM Corporation. "Microwave Synthesis Applications: Condensations." CEM Application Notes. Link
Technical Support Center: Troubleshooting Pechmann Condensation for Coumarin Acetate Derivatives
Welcome to the Technical Support Center for coumarin synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic nua...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for coumarin synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic nuances and practical challenges of synthesizing coumarin acetate derivatives, such as 7-acetoxy-4-methylcoumarin.
Because the acetate group is sensitive to the harsh acidic conditions required to form the coumarin core, this synthesis must be executed as a self-validating, two-step system: a Pechmann condensation followed by an O-acetylation [1].
Mechanistic Grounding & Workflow
To troubleshoot effectively, one must understand the causality of the reaction. The Pechmann condensation couples a phenol (e.g., resorcinol) with a
-keto ester (e.g., ethyl acetoacetate) under acid catalysis. Recent real-time NMR studies have definitively resolved the mechanism's sequence: it initiates with an Electrophilic Aromatic Substitution (EAS) , proceeds through transesterification , and concludes with dehydration to yield the coumarin ring[2].
Workflow of coumarin acetate synthesis via Pechmann condensation and subsequent O-acetylation.
Standard Experimental Protocols
The following self-validating methodologies ensure high purity and yield for the synthesis of 7-acetoxy-4-methylcoumarin[1].
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
Preparation: Cool 50 mL of concentrated
in a 250 mL beaker to 0–10 °C using an ice bath.
Mixing: In a separate flask, dissolve 5.0 g of resorcinol in 6.75 mL of ethyl acetoacetate.
Addition: Add the resorcinol/ethyl acetoacetate mixture dropwise to the chilled
under continuous, vigorous stirring. Critical: Maintain the temperature strictly below 10 °C to prevent thermal degradation.
Incubation: Allow the reaction mixture to stand at room temperature for 12–18 hours.
Isolation: Pour the viscous mixture over crushed ice with vigorous stirring. Collect the precipitated 7-hydroxy-4-methylcoumarin by vacuum filtration.
Purification: Wash the crude solid thoroughly with cold distilled water until the filtrate is pH neutral, then recrystallize from dilute ethanol.
Step 2: Synthesis of 7-Acetoxy-4-methylcoumarin (O-Acetylation)
Suspension: Suspend 2.5 g of the purified 7-hydroxy-4-methylcoumarin in a mixture of 3 mL acetic anhydride and 5 mL pyridine.
Reaction: Stir the mixture at room temperature. The solid will gradually dissolve as the hydroxyl group is acetylated. Leave the solution to stir overnight (approx. 12 hours).
Quenching: Pour the reaction product into crushed ice to hydrolyze excess acetic anhydride and precipitate the product.
Isolation: Filter the separated 7-acetoxy-4-methylcoumarin solid, wash with double-distilled cold water, and recrystallize from ethyl alcohol.
Troubleshooting & FAQs
Q1: My Pechmann condensation yield is extremely low, and the product is a dark, tarry mass. What went wrong?A1: This is a classic symptom of thermal degradation and oxidative charring caused by concentrated sulfuric acid. The Pechmann reaction is highly exothermic. If the addition of the
-keto ester and phenol mixture to the acid is done too quickly, or if the ice bath is insufficient, localized temperature spikes occur. Ensure the temperature remains strictly below 10 °C during addition. If charring persists, consider switching to milder, heterogeneous solid acid catalysts (see Section 4).
Q2: I am using a phenol with electron-withdrawing groups (e.g., 4-chlororesorcinol), and the reaction is sluggish. How can I drive it to completion?A2: The initial step of the Pechmann condensation is an Electrophilic Aromatic Substitution (EAS)[2]. Electron-withdrawing groups deactivate the aromatic ring, making the EAS step the rate-limiting bottleneck[3]. To overcome this, you must increase the electrophilicity of the
-keto ester by using a stronger Lewis acid catalyst (like or ) and elevating the reaction temperature (e.g., 90–120 °C).
Q3: In the second step, my acetylation is incomplete, and NMR shows a mixture of 7-hydroxy and 7-acetoxy coumarins. How do I optimize this?A3: Incomplete O-acylation usually stems from degraded acetic anhydride (hydrolyzed to acetic acid by atmospheric moisture) or insufficient base catalysis. Ensure your acetic anhydride is fresh and stored under anhydrous conditions. Pyridine acts as both a solvent and a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate). If the reaction remains incomplete, gently warming the mixture to 40 °C for 2 hours before pouring over ice can provide the necessary thermodynamic push.
Q4: Can I perform the Pechmann condensation and acetylation in a single "one-pot" reaction to save time?A4: No, this is mechanistically incompatible. The Pechmann condensation requires strongly acidic conditions to drive dehydration, whereas O-acetylation using acetic anhydride requires basic conditions (pyridine) to neutralize the acetic acid byproduct and catalyze the acyl transfer. Furthermore, any acetate group formed prematurely would be rapidly hydrolyzed back to the phenol in the presence of strong aqueous acids like
. A sequential two-step workflow is mandatory.
Quantitative Data: Catalyst Optimization for Pechmann Condensation
While concentrated
is the traditional catalyst, modern green chemistry approaches utilize solid acids to improve yields and eliminate charring. Below is a comparison of catalytic systems for the synthesis of the 7-hydroxycoumarin intermediate.
Recyclable heterogeneous catalyst, high purity, zero charring.
Requires custom synthesis of the functionalized catalyst prior to use.
References
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry - ACS Publications.2
Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin... Research Journal of Pharmacy and Technology.1
Purification of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate from reaction byproducts
Technical Support Center: Purification of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate Ticket ID: #PUR-C4-ACETATE-001 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Ticket ID: #PUR-C4-ACETATE-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Subject: Removal of reaction byproducts and isolation of high-purity coumarin ester.[1]
Executive Summary
You are attempting to purify ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (often synthesized via Pechmann condensation of phloroglucinol and diethyl 1,3-acetonedicarboxylate).[1] This reaction is chemically robust but prone to specific impurity profiles due to the high reactivity of phloroglucinol and the sensitivity of the ester linkage.[1]
This guide provides a self-validating purification protocol designed to separate the target coumarin from:
The synthesis typically involves the condensation of Phloroglucinol (1) with Diethyl 1,3-acetonedicarboxylate (2) using an acid catalyst (e.g., H₂SO₄ or solid acid catalysts).[1]
Reaction & Impurity Pathway[1][2][3][4][5][6]
Figure 1: Reaction pathway showing the generation of the target molecule and common byproducts (Tars and Hydrolyzed Acid).[1]
Logic: The target molecule is a rigid, planar coumarin derivative that packs well into crystal lattices.[1] Phloroglucinol is highly water-soluble, while the polymeric tars are often soluble in cold ethanol but insoluble in water.[1] We exploit these solubility differences.
Step-by-Step Methodology
1. Quench and Precipitation (The "Crash" Method) [1]
Action: Pour the hot reaction mixture slowly into a large excess of crushed ice/water (ratio 1:10 v/v) with vigorous stirring.
Why: Phloroglucinol and the acid catalyst remain in the aqueous phase.[1] The hydrophobic coumarin ester precipitates.[1]
Checkpoint: If you see a "gummy" oil instead of a solid, your product is trapped in oligomers.[1] Proceed to "Rescue Protocol" below.
2. The Wash Cycle
Action: Filter the crude solid. Wash the filter cake with cold water (3x) until the filtrate is neutral pH.[1]
Why: Removes residual acid catalyst which causes degradation (hydrolysis) during drying/storage.
3. Recrystallization (Ethanol/Water System)
Solvent: Ethanol (95%) is preferred. Avoid Methanol if possible to prevent transesterification (ethyl ester
Gradient: Increase Ethyl Acetate (EtOAc) from 0% to 40%.
Target Elution: Typically elutes around 20-30% EtOAc/Hexane (depending on silica activity).
Visualization (TLC):
UV (254/365 nm): The product is highly fluorescent (blue/cyan).[1]
Stain: Ferric Chloride (FeCl₃) stain will turn the product (and unreacted phloroglucinol) purple/black due to the phenolic hydroxyls.[1]
Module 4: Troubleshooting Decision Tree
Figure 2: Decision logic for choosing between recrystallization and chromatographic rescue.
Module 5: Frequently Asked Questions (FAQs)
Q1: My product has a lower melting point than reported (e.g., <200°C). Why?A: This usually indicates solvation or the presence of the hydrolyzed acid byproduct.[1]
Diagnosis: Check 1H NMR.[1][3] If the ethyl quartet (approx 4.1-4.2 ppm) and triplet (1.2 ppm) are missing or weak, you have the acid.[1]
Fix: Dry the sample thoroughly under high vacuum at 50°C. If it is the acid, you must re-esterify (EtOH + H₂SO₄ reflux).[1]
Q2: The product is pink/red even after recrystallization.A: This is due to oxidized phenolic impurities (quinones).[1]
Fix: Repeat recrystallization using Activated Charcoal .[1] Ensure the hot filtration is done quickly to prevent premature crystallization on the filter paper.[1]
Q3: Can I use Acetone for recrystallization?A: Acetone is often too good a solvent (high solubility even when cold).[1] It is better used as a solvent for transferring the material to a column, or in a mixed solvent system (Acetone/Water).[1]
Q4: How do I store the purified compound?A: Store in a dark, cool, dry place. The phenolic groups are susceptible to oxidation (browning) over time if exposed to light and air.[1]
References
Moraes, M. C., et al. (2021).[1][4] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc, part x, 151-163.[1][4]
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin." BenchChem Protocols.
Sethiya, A., et al. (2019).[1] "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach." Research Review International Journal of Multidisciplinary, 4(1).
University of Illinois. (n.d.).[1] "Recrystallization and Crystallization: Technical Guide." UIUC Chemistry Dept.[1]
Technical Support Center: Resolving Aqueous Solubility Issues of Dihydroxycoumarin Esters
Welcome to the Technical Support Center for formulation and assay development. Dihydroxycoumarin esters (such as esterified derivatives of esculetin, daphnetin, and dicoumarol) are notorious for their poor aqueous solubi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for formulation and assay development. Dihydroxycoumarin esters (such as esterified derivatives of esculetin, daphnetin, and dicoumarol) are notorious for their poor aqueous solubility, often measuring at ≤10 µg/mL[1]. This guide provides researchers and drug development professionals with causality-driven troubleshooting, validated formulation protocols, and quantitative data to overcome these thermodynamic barriers.
Causality Analysis: The Solubility Barrier
To resolve solubility issues, we must first understand the molecular thermodynamics at play. The parent dihydroxycoumarins (e.g., esculetin) possess free hydroxyl groups that act as hydrogen-bond donors, providing marginal aqueous solubility.
The Esterification Penalty: When these hydroxyl groups are esterified to create prodrugs or lipophilic derivatives, the hydrogen-bond donors are masked. This leaves only the highly lipophilic bicyclic aromatic coumarin core and the ester linkages. Consequently, the partition coefficient (LogP) increases drastically, and the thermodynamic energy required to break the water cavity (to accommodate the solute) exceeds the energy recovered by solute-solvent interactions. This results in rapid precipitation when introduced to aqueous biological buffers.
Troubleshooting FAQs
Q1: My dihydroxycoumarin ester precipitates immediately upon addition to the assay buffer (PBS/HEPES). Why does this happen and how do I prevent it?A1: This is caused by "solvent shock"—a rapid drop in the dielectric constant of the microenvironment when a highly concentrated organic stock (e.g., DMSO) meets an aqueous phase.
Solution: Never inject the stock solution directly into the center of the buffer. Instead, add the stock solution dropwise to the wall of the tube while under vigorous vortexing. If precipitation persists, you must lower the final concentration or utilize a formulation strategy (see Q3).
Q2: What is the optimal stock solvent for storing dihydroxycoumarin esters?A2: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are polar aprotic solvents that can disrupt the strong intermolecular π-π stacking of the coumarin rings without requiring hydrogen bond donation. Ensure the DMSO is strictly anhydrous; absorbed atmospheric moisture will drastically reduce the solubility limit of the stock over time.
Q3: How much solubility enhancement can I realistically expect using advanced formulation techniques?A3: Depending on the technique, you can achieve a 15- to 25-fold increase in aqueous solubility.[1]. Alternatively,[2], significantly enhancing their aqueous bioavailability.
Diagnostic Workflows & Visualizations
Caption: Troubleshooting workflow for dihydroxycoumarin ester precipitation in aqueous buffers.
The following table summarizes the expected outcomes of various formulation strategies applied to highly lipophilic coumarin derivatives[1][3].
Formulation Strategy
Carrier / Excipient
Initial Solubility
Enhanced Solubility
Fold Increase
Primary Mechanism of Action
Solid Dispersion
PVP K30 (1:3 ratio)
~10.0 µg/mL
246.0 µg/mL
~24.6x
Amorphous conversion, crystal lattice disruption
Inclusion Complex
HP-β-CD (1:2 ratio)
~10.0 µg/mL
>150.0 µg/mL
>15.0x
Hydrophobic cavity encapsulation
Micellar System
Tween-80 (5% v/v)
~10.0 µg/mL
~85.0 µg/mL
~8.5x
Surfactant micelle partitioning
Validated Experimental Protocols
As a self-validating system, every protocol below incorporates a terminal filtration step. This ensures that any unformulated, precipitated drug is physically removed, meaning the downstream UV-Vis or HPLC quantification accurately reflects only the successfully solubilized fraction.
Causality: [4]. It shields the hydrophobic bicyclic coumarin core from water, while its hydroxyl-rich exterior interacts favorably with the aqueous solvent.
Preparation: Prepare a 15 mM aqueous solution of HP-β-CD in purified Milli-Q water.
Solubilization: Dissolve the dihydroxycoumarin ester in a minimal volume of ethanol (e.g., 10 mg/mL).
Integration: Slowly inject the ethanolic drug solution into the aqueous HP-β-CD solution under continuous magnetic stirring (600 rpm) at room temperature to target a 1:1 or 1:2 molar ratio[2].
Equilibration: Sonicate the mixture in a water bath for 30 minutes, then leave under agitation for 24 hours to allow thermodynamic equilibrium of the inclusion complex.
Solvent Removal: Evaporate the ethanol using a rotary evaporator under reduced pressure.
Self-Validation (Filtration): Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter. Any uncomplexed hydrophobic drug will remain on the filter.
Recovery: Lyophilize (freeze-dry) the clear filtrate to obtain the highly water-soluble solid inclusion complex.
Caption: Mechanism of cyclodextrin inclusion complexation for solubility enhancement.
Protocol B: Amorphous Solid Dispersion via Spray Drying
Causality: [3], trapping it in a high-energy amorphous state. Because the amorphous state lacks a crystal lattice, the thermodynamic energy barrier for dissolution in water is bypassed.
Matrix Selection: Weigh the dihydroxycoumarin ester and PVP K30 at a 1:3 (w/w) ratio[1].
Co-dissolution: Dissolve both components completely in a common highly volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) to form a clear, homogenous feed solution.
Atomization: Process the solution through a laboratory spray dryer. Set the inlet temperature to ~80°C and the outlet temperature to ~50°C (adjust based on the exact boiling point of your solvent mixture).
Collection: Collect the spray-dried powder from the cyclone separator.
Validation: Disperse a defined mass of the powder in aqueous buffer, filter through a 0.22 µm membrane, and quantify the dissolved coumarin via HPLC.
Storage: Store the powder immediately in a vacuum desiccator. Exposure to ambient humidity can plasticize the polymer and induce unwanted recrystallization of the ester.
References
Formulation and Characterization of Amorphous Coumarin Solid Dispersions by Spray Drying For Improved Aqueous Solubility. Provincia Journal. Available at: [Link]
Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. ACS Applied Materials & Interfaces. Available at: [Link]
Minimizing side reactions in the synthesis of 4-substituted coumarins
Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Minimizing Side Reactions Mission Statement Welcome to the Technical Support Center. You are likely here because your coumarin synthesis—critica...
Welcome to the Technical Support Center. You are likely here because your coumarin synthesis—critical for anticoagulant, anticancer, or fluorescent probe development—is plagued by tar formation, regioisomeric mixtures, or the dreaded chromone rearrangement.
This guide moves beyond textbook definitions to address the causality of failure. We focus on two primary synthetic routes: the Pechmann Condensation (for alkyl/aryl cores) and Pd-Catalyzed Cross-Coupling (for precision 4-aryl functionalization).
Module 1: The Pechmann Condensation (The "Workhorse")
Objective: Synthesis of 4-alkyl or 4-aryl coumarins from phenols and
-keto esters.[1]
Primary Failure Mode: Competitive formation of Chromones (Simonis Rearrangement) and "Tar" (Polymerization).
The Mechanistic Fork: Coumarin vs. Chromone
The most critical side reaction in Pechmann condensation is the Simonis Rearrangement , which yields a chromone instead of a coumarin. This is dictated by the "Hard/Soft" nature of the acid catalyst and the thermodynamics of the intermediate.
Coumarin Path (Kinetic Control): Favored by Brønsted acids (
, Amberlyst-15) and lower temperatures. The phenol attacks the carbonyl carbon of the -keto ester.
Chromone Path (Thermodynamic Control): Favored by Lewis acids or dehydrating agents like
. The phenol attacks the -carbon (Michael-type addition) or involves activation of the ester group first.
Figure 1: Mechanistic bifurcation between Pechmann (Coumarin) and Simonis (Chromone) pathways. Catalyst selection is the primary switch.
Protocol: "Tar-Free" Solid Acid Synthesis
Traditional sulfuric acid methods cause oxidative polymerization of phenols (black tar). We recommend a Solid Acid Catalyst protocol.[2] This is self-validating: if the catalyst beads turn black but the solution remains clear, your product is protected.
Reagents:
Resorcinol (10 mmol)
Ethyl Acetoacetate (10 mmol)
Catalyst: Amberlyst-15 (10 wt% of phenol mass) or Sulfamic Acid (10 mol%)
Solvent: Solvent-free (melt) or Toluene (if temp control needed)
Step-by-Step:
Activation: Dry Amberlyst-15 at 110°C for 1 hour prior to use (Critical: removes water pores that inhibit reactant entry).
Mixing: Mix phenol and ester in a round-bottom flask. Add catalyst.[3][4][5][6][7][8][9]
Reaction: Heat to 100°C (oil bath).
Checkpoint: Monitor TLC. If a new spot appears with
(EtOAc/Hex 3:7) and blue fluorescence under UV-365, coumarin is forming.
Workup: Add hot ethanol to dissolve the solidified melt. Filter while hot to remove the catalyst beads.
Crystallization: Cool filtrate on ice. 4-Substituted coumarins typically crystallize out, leaving impurities in the mother liquor.
Module 2: Pd-Catalyzed Arylation (The "Precision" Route)
Objective: Installing complex aryl groups at the 4-position (e.g., 4-phenylcoumarin derivatives) where Pechmann fails due to steric hindrance of benzoylacetates.
Strategy: Suzuki-Miyaura coupling of 4-triflate coumarins.
The "Dehalogenation" Trap
A common failure in coupling 4-chlorocoumarins or 4-triflates is protodehalogenation (replacement of the leaving group with H) rather than the aryl group.
Cause:
Excessive heat ("Black Pd" formation).
Presence of water/protic sources without sufficient base buffering.
-hydride elimination pathways (less common in coumarins but possible with alkyl ligands).
Optimized Protocol: 4-Triflate Suzuki Coupling
This route avoids the harsh conditions of the Pechmann reaction for bulky 4-aryl groups.
Reagents:
4-Hydroxycoumarin (converted to 4-OTf using
)
Arylboronic acid (1.5 equiv)
Catalyst:
(3-5 mol%)
Base:
(anhydrous, 2.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Critical Control Points:
Degassing: Oxygen promotes homocoupling of the boronic acid (forming biphenyls). Sparge solvent with Argon for 15 mins.
Temperature: Maintain 90-100°C. Do not exceed 110°C to prevent catalyst precipitation.
Stoichiometry: Use 1.5 equiv of boronic acid to account for potential hydrolytic deboronation.
Module 3: Troubleshooting & FAQs
Diagnostic Table: Common Failures
Symptom
Probable Cause
Corrective Action
Black "Tar" in Flask
Oxidative polymerization of phenol by .
Switch to Amberlyst-15 or Sulfamic Acid (Solid Acids). Reduce temp by 10°C.
Product is Chromone
Used or reaction temp too high (>150°C).
Switch to Brønsted acid.[10][11] Keep temp <120°C.
Low Yield (Pechmann)
Water accumulation in reaction matrix (hydrolysis of ester).
Use a Dean-Stark trap (toluene reflux) or add molecular sieves.
Homocoupling (Suzuki)
Oxygen presence in solvent.
Freeze-pump-thaw degas cycle. Add base after degassing.
Steric control is difficult. Use Microwave Irradiation to favor the kinetic product (7-substituted).
Frequently Asked Questions
Q: I am using resorcinol and ethyl acetoacetate, but I get a sticky solid that won't crystallize. Why?A: This is often due to incomplete consumption of the phenol. Resorcinol is highly soluble in organic solvents and inhibits crystallization.
Fix: Wash the crude solid with cold water (resorcinol is water-soluble; coumarins are not). Then recrystallize from Ethanol/Water (70:30).
Q: Can I synthesize 4-phenylcoumarin via Pechmann?A: It is difficult. Ethyl benzoylacetate is sterically hindered and less electrophilic than ethyl acetoacetate.
Recommendation: Do not use Pechmann. Instead, synthesize 4-hydroxycoumarin (commercially available or via cyclization)
4-triflate Suzuki coupling with Phenylboronic acid (See Module 2). This gives higher purity and yield.[12]
Q: Why use Solvent-Free conditions?A: Beyond "Green Chemistry," solvent-free conditions in Pechmann reactions increase the concentration of reacting species, significantly boosting the rate of the bimolecular transesterification step. It also simplifies workup (add solvent
filter catalyst crystallize).
References
Solid Acid Catalysts (Sulfamic Acid): Singh, P. R., et al. "Sulphamic Acid – An Efficient and Cost-Effective Solid Acid Catalyst for the Pechmann Reaction." Thieme Connect. 13
Mechanistic Insight (Pechmann vs Simonis): "The Pechmann Reaction." Organic Reactions.[3][4][5][6][7]
Pd-Catalyzed Synthesis (Heck/Suzuki): "Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins."[6] The Journal of Organic Chemistry. 5[3][7]
Green Chemistry Approaches: "Green Chemistry Approaches to the Synthesis of Coumarin Derivatives." Bentham Science. 12
Amberlyst-15 Usage: "Studying of Pechmann Condensation Products... with Amberlyst-15." IISTE. 14
Technical Support Center: Enhancing Stability of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this authoritative guide to address the specific physicochemical vulnerabilities of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this authoritative guide to address the specific physicochemical vulnerabilities of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate . This compound features a highly reactive 5,7-dihydroxycoumarin core coupled with an aliphatic ethyl ester. Understanding the thermodynamic and kinetic drivers of its degradation is critical for ensuring reproducibility and scientific integrity in your assays.
Part 1: Quantitative Stability Matrix
To establish a baseline for your experimental design, refer to the following quantitative summary of the compound's stability across various environmental conditions.
Environmental Condition
Primary Degradation Pathway
Estimated Half-Life
Recommended Mitigation Strategy
Aqueous Buffer (pH ≥ 8.5)
Lactone Hydrolysis & Oxidation
< 2 hours
Buffer to pH 5.0–6.0; Degas solvents
Aqueous Buffer (pH 7.4)
Oxidation / Ester Hydrolysis
6–12 hours
Prepare fresh; Add antioxidants
Aqueous Acid (pH < 3.0)
Ester Hydrolysis
24–48 hours
Avoid strong mineral acids
DMSO (Anhydrous, 25°C)
Stable (if protected from light)
> 1 month
Store in amber glass vials
DMSO (Anhydrous, -80°C)
None observed
> 6 months
Aliquot to avoid freeze-thaw cycles
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my solution turn yellow/orange and lose fluorescence rapidly in physiological buffers (pH 7.4 to 8.5)?Causality: The 5,7-dihydroxycoumarin core is exquisitely sensitive to pH. As the pH approaches or exceeds neutral, two destructive phenomena occur simultaneously. First, the lactone ring (a cyclic ester) undergoes nucleophilic attack by hydroxide ions, opening the ring to form a non-fluorescent cis-coumarinic acid derivative, which can irreversibly isomerize to trans-coumaric acid upon prolonged exposure[1]. Second, the phenolic hydroxyl groups at positions 5 and 7 deprotonate. This significantly increases the electron density of the aromatic ring, making the molecule highly susceptible to irreversible auto-oxidation by dissolved oxygen, which leads to the formation of quinones and dimerization products[2].
Solution: Always prepare aqueous working solutions immediately before use. If prolonged incubation is required, degas your buffers with nitrogen or argon to remove dissolved oxygen and, if your biological assay permits, slightly lower the pH to 6.0 to keep the hydroxyls protonated[2].
Q2: I am observing a secondary peak in my LC-MS analysis with a mass shift of -28 Da (or equivalent to the loss of the ethyl group). What is happening?Causality: A mass loss corresponding to the conversion of the ethyl ester to a carboxylic acid indicates ester hydrolysis. The ethyl acetate moiety at the C4 position is an aliphatic ester. Because oxygen is more electronegative than carbon, the carbonyl carbon is electrophilic and strongly attracts water molecules[3]. Both acidic and basic conditions catalyze this hydrolysis, cleaving the ethyl group to yield 5,7-dihydroxycoumarin-4-acetic acid and ethanol[3][4].
Solution: Avoid storing the compound in aqueous solutions or protic solvents (like methanol or ethanol) for extended periods. Use strictly anhydrous DMSO for all stock solutions.
Fig 1. Primary degradation pathways of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate.
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your assays, you must treat stock preparation not as a simple dissolution, but as a controlled chemical workflow. Repeated exposure to atmospheric moisture introduces water that drives ester hydrolysis[3], while oxygen and light drive photo-oxidation[5].
Protocol: Preparation and Validation of Ultra-Stable Stock Solutions (10 mM)
Objective: To establish a moisture-free, oxygen-depleted stock solution with a built-in quality control mechanism.
Step-by-Step Methodology:
Solvent Preparation: Use newly opened, anhydrous Dimethyl Sulfoxide (DMSO) (purity ≥99.9%). Causality: DMSO is highly hygroscopic; older bottles contain absorbed atmospheric water that will initiate ester hydrolysis over time[5].
Weighing and Dissolution: Accurately weigh the compound in a low-light environment. Add the anhydrous DMSO to achieve a 10 mM concentration. Vortex gently. If necessary, sonicate in a water bath (<30°C) until completely dissolved[5].
Inert Gas Purging: Gently bubble Argon or Nitrogen gas through the solution for 2-3 minutes. Causality: This displaces dissolved oxygen, effectively neutralizing the oxidative degradation pathway of the electron-rich resorcinol moiety[5].
Aliquoting: Dispense the solution into single-use, amber glass vials to prevent photodegradation.
Storage: Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer. (Stable for >6 months)[5].
Self-Validation (Quality Control): Immediately dilute one aliquot into your HPLC mobile phase and run a baseline HPLC-UV assay (Day 0). Record the retention time and Area Under the Curve (AUC). Before using a stored aliquot in future critical experiments, run a rapid comparative HPLC assay. A >5% deviation in AUC or the appearance of secondary peaks invalidates the aliquot.
Fig 2. Optimized workflow for preparing and storing stable coumarin ester stock solutions.
References
1.[2] Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes | nih.gov | 2
2.[5] Proper storage and handling of 5,7-dihydroxycoumarin stock solutions | benchchem.com | 5
3.[6] The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester | researchgate.net | 6
4.[3] Understanding the chemical basis of drug stability and degradation | pharmaceutical-journal.com | 3
5.[4] A New Class of Anionic Near-Infrared Fluorescent Dyes with 1,6-Diheterophenalene-2,5-dione End Groups | acs.org | 4
6.[1] Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions | scirp.org | 1
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Low Purity in Coumarin Ethyl Ester Recrystallization
Executive Summary & Diagnostic Logic
User Issue: Persistent yellow coloration, "oiling out" during cooling, and broad melting point ranges (deviation from 92–94 °C) in synthesized ethyl coumarin-3-carboxylate.
Root Cause Analysis:
The Knoevenagel condensation between salicylaldehyde and diethyl malonate is robust, but the purification is frequently mishandled. The three primary failure modes are:
Aldehyde Entrapment: Unreacted salicylaldehyde is lipophilic and co-crystallizes with the product, causing yellow staining.
Phase Separation (Oiling): The ester is highly soluble in hot ethanol but has a steep solubility drop-off, leading to liquid-liquid phase separation (oiling) before crystal nucleation occurs.
Transesterification/Hydrolysis: Use of methanol (transesterification risk) or excessive heating in wet solvents (hydrolysis to carboxylic acid, MP ~190 °C).
Interactive Diagnostic Flowchart
Use the following logic tree to identify your specific failure mode before proceeding to the protocol.
Figure 1: Diagnostic logic for identifying purification failure modes in coumarin synthesis.
Technical Deep Dive: The "Why" Behind the Protocol
The Salicylaldehyde Trap
Recrystallization relies on solubility differences. However, salicylaldehyde (the starting material) is structurally similar enough to the product to become trapped within the crystal lattice or adsorbed onto the surface.
Scientific Insight: Thermal recrystallization alone is often insufficient. You must utilize Chemo-selective Washing . Salicylaldehyde contains a reactive carbonyl group that forms a water-soluble adduct with sodium bisulfite (NaHSO₃), whereas the coumarin ester does not.
Thermodynamics of "Oiling Out"
Ethyl coumarin-3-carboxylate has a low melting point (~92–94 °C). If the boiling point of your solvent is close to the melting point of your solute, and the solution is highly saturated, the solute may separate as a liquid droplet (emulsion) rather than a solid crystal as the temperature drops.
Solution: You must lower the saturation temperature (add more solvent) or introduce nucleation sites (seeding) at a temperature above the oiling point.
Solvent Compatibility Matrix
The choice of solvent dictates both yield and chemical integrity.
Solvent System
Suitability
Risk Factor
Technical Note
Ethanol (95%)
High
Low
Recommended. Matches the ester group (Ethyl). Water content acts as an antisolvent to improve yield.
Methanol
Low
Critical
Risk of Transesterification . Can convert Ethyl ester to Methyl ester (MP deviation).
Ethyl Acetate
Medium
Low
Good for initial extraction, but solubility is often too high for efficient crystallization losses.
Water
None
High
Insoluble. Promotes hydrolysis to Coumarin-3-carboxylic acid (MP ~190 °C) if heated.
Phase 1: Chemical Decontamination (Pre-Recrystallization)
Do not skip this step if your crude product is yellow.
Dissolution: Dissolve the crude solid in the minimum amount of Diethyl Ether or Ethyl Acetate.
Bisulfite Wash: Transfer to a separatory funnel. Wash twice with saturated aqueous Sodium Bisulfite (NaHSO₃) .
Mechanism:[1] The bisulfite reacts with unreacted salicylaldehyde to form a water-soluble sulfonate adduct.
Catalyst Removal: Wash the organic layer once with dilute HCl (0.1 M) to remove residual piperidine/amine catalyst.
Neutralization: Wash with water, then Brine. Dry over anhydrous MgSO₄ and evaporate the solvent.
Phase 2: Thermal Recrystallization
Solvent Choice: Use 95% Ethanol .
Saturation: Heat the solvent to boiling. Add the solid slowly until just dissolved.
Critical: If the solution is dark yellow, add activated charcoal, boil for 2 minutes, and hot filter.
Controlled Cooling: Remove from heat. Let the flask cool to room temperature slowly on a cork ring (insulation).
Troubleshooting: If droplets (oil) appear, scratch the inner wall of the flask with a glass rod immediately to induce nucleation.
Harvesting: Cool in an ice bath for 30 minutes. Filter the white needles via vacuum filtration.
Drying: Dry in a vacuum desiccator over silica gel. Do not oven dry >60°C to avoid melting.
Troubleshooting Q&A (FAQs)
Q1: My product solidified into a solid block/oil at the bottom of the flask. What happened?A: This is "oiling out." It happens when the solution is too concentrated or cooled too fast.
Fix: Re-heat the mixture until it dissolves. Add 10–15% more Ethanol. Add a "seed crystal" of pure product (if available) when the solution is warm (approx. 50°C). Allow it to cool undisturbed.
Q2: The crystals are white, but the melting point is 185–190 °C. Why?A: You have likely hydrolyzed your ester into Coumarin-3-carboxylic acid .
Cause: This occurs if you refluxed in water or basic conditions for too long, or if the starting material was incorrect.
Verification: Check solubility in Sodium Bicarbonate. The acid will dissolve with effervescence (CO₂ release); the ester will not.
Q3: Can I use Methanol for recrystallization?A:Not recommended. In the presence of trace acid/base catalysts (impurities), Methanol can swap with the Ethyl group (Transesterification), forming Methyl Coumarin-3-carboxylate. This creates a mixture with a depressed/broad melting point. Always match the alcohol to the ester (Ethanol for Ethyl esters).
Q4: My yield is low (<50%). Where did I lose it?A: Check your mother liquor (filtrate).
Solubility Loss: The product is moderately soluble in ethanol. Concentrate the filtrate by 50% on a rotavap and cool again to harvest a "second crop."
Bisulfite Loss: If you skipped the bisulfite wash and relied on recrystallization to remove large amounts of aldehyde, you likely washed away product trying to clean it.
Optimized Workflow Diagram
Figure 2: The optimized "Dual-Stage" purification workflow combining chemical washing and thermal recrystallization.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Khan, A. A., et al. (2016).[2] Green Synthesis and Characterization of 3-Carboxycoumarin and Ethylcoumarin-3-carboxylate via Knoevenagel Condensation. Asian Journal of Chemistry. Retrieved from (Validation of synthesis routes and impurity profiles).
National Institute of Standards and Technology (NIST). (2023). Ethyl 3-coumarincarboxylate Mass Spectrum & Properties. NIST Chemistry WebBook. Retrieved from (Confirmation of CAS 1846-76-0 and physical data).
Technical Support Center: Extraction & Troubleshooting for Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate . Because this molecule features a highly polar 5,7-dihydroxycoumarin core coupled with an ester-containing side chain, conventional extraction templates often fail. This guide provides field-proven, mechanistically grounded protocols to optimize your solvent selection and extraction workflows.
System Overview & Mechanistic Rationale
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate presents three distinct chemical domains that dictate solvent compatibility:
The Coumarin Core (Lactone): Susceptible to base-catalyzed ring-opening (hydrolysis) into water-soluble coumarinates.
5,7-Dihydroxy Groups: Act as strong hydrogen-bond donors. This drastically shifts the molecule's solubility profile away from non-polar solvents (like hexane) towards medium-to-high polarity solvents[1].
The Ethyl Acetate Moiety: An ester group at the C4 position that is highly vulnerable to transesterification or hydrolysis if extracted using protic solvents under acidic or basic conditions.
When synthesizing related analogs like 5,7-dihydroxy-4-methylcoumarin via Pechmann condensation[2], or extracting coumarin derivatives from complex matrices, solvent selection must balance polarity matching with chemical preservation .
Solvent Selection Decision Matrix
Decision matrix for selecting extraction solvents based on matrix type and chemical stability.
Frequently Asked Questions (FAQs)
Q1: Why is ethyl acetate preferred over methanol for extracting this specific compound from a reaction mixture?A1: It is a matter of chemical causality. Methanol is a protic, nucleophilic solvent. In the presence of trace acid or base catalysts (commonly used in coumarin synthesis[2]), methanol can induce transesterification of the C4 ethyl acetate moiety, converting it into a methyl acetate group. Ethyl acetate avoids this side reaction entirely while perfectly matching the molecule's medium-high polarity[3].
Q2: Can I use highly non-polar solvents like hexane or petroleum ether to defat the matrix?A2: Yes, for defatting, but not for extraction. The presence of two phenolic hydroxyl groups at the 5 and 7 positions makes the target molecule a strong hydrogen-bond donor. Literature confirms that petroleum ether and hexane yield exceptionally poor recovery for highly hydroxylated coumarins[4]. Hexane can be used as a pre-wash to remove non-polar lipids without risking the loss of your target compound.
Q3: What is the most efficient solvent for Solid-Liquid Extraction (SLE) from solid matrices?A3: Dichloromethane (DCM) or a Methanol/Water mixture. DCM provides excellent cellular penetration and high extraction efficiency for coumarins[4]. If using Ultrasound-Assisted Extraction (UAE), Methanol is widely validated as a top-tier solvent for coumarin recovery[3], provided the matrix is strictly pH-neutral to protect the ester group.
Troubleshooting Guide
Issue: Low Extraction Yield during Liquid-Liquid Extraction (LLE)
Causality: The 5,7-dihydroxy groups are weakly acidic. If the aqueous phase is neutral-to-basic (pH > 7), these phenols deprotonate into phenolates, making the compound highly water-soluble. Additionally, pH > 8 risks lactone ring-opening.
Solution: Adjust the aqueous phase pH to ~4.0–4.5 using 1M Citric Acid before organic solvent partitioning. This ensures the molecule is fully protonated and lipophilic.
Issue: Multiple Peaks in HPLC Post-Extraction (Degradation)
Causality: Thermal degradation or ester hydrolysis during solvent evaporation.
Solution: Never exceed 40°C during rotary evaporation. If using methanol, ensure the extract is neutralized before concentration to prevent acid/base-catalyzed transesterification during heating.
Issue: Co-extraction of Highly Polar Impurities
Causality: Using pure methanol or ethanol extracts a massive amount of unwanted sugars and tannins from biomass.
Solution: Switch to Dichloromethane (DCM), which has a high affinity for the coumarin core but leaves highly polar carbohydrates behind in the solid matrix[4].
Quantitative Data: Solvent Performance Comparison
The following table synthesizes the physicochemical properties and empirical performance of common solvents used for coumarin extraction:
Solvent
Polarity Index (P')
Boiling Point (°C)
Extraction Efficiency (Coumarins)
Transesterification Risk
Mechanistic Notes
n-Hexane
0.1
68.0
Very Low
None
Too non-polar for 5,7-dihydroxy groups; useful only for defatting[1].
Dichloromethane (DCM)
3.1
39.6
High
None
Excellent matrix penetration; empirically proven high yield for coumarins[4].
Ethyl Acetate (EtOAc)
4.4
77.1
High
None
Matches the target's ester moiety; ideal for LLE workflows[3].
Methanol (MeOH)
5.1
64.7
Very High
High (if pH ≠ 7)
Excellent for SLE; severe risk of ester cleavage under reactive conditions[3].
Use this protocol to extract the compound from a crude reaction mixture (e.g., post-Pechmann condensation).
Quench and pH Adjustment: Pour the crude reaction mixture into crushed ice water. Slowly add 1M Citric Acid dropwise until the pH reaches 4.0–4.5.
Causality: This prevents the deprotonation of the 5,7-hydroxyl groups and protects the lactone ring from base-catalyzed hydrolysis, ensuring the molecule remains neutral.
Solvent Partitioning: Add an equal volume of Ethyl Acetate (EtOAc) to the aqueous mixture.
Causality: EtOAc is utilized to strictly prevent transesterification of the C4 ethyl acetate group.
Phase Separation: Transfer to a separatory funnel. Agitate gently (to avoid emulsions) and vent frequently. Allow the phases to separate completely. Collect the upper organic layer.
Self-Validation Step: Spot both the aqueous and organic layers on a TLC plate (Eluent: Hexane:EtOAc 1:1). Visualize under UV light (254 nm and 365 nm). If the aqueous layer shows a strong fluorescent spot, lower the pH slightly and extract with a second volume of EtOAc.
Washing and Drying: Wash the combined organic layers once with brine (saturated NaCl) to remove residual water and water-soluble impurities. Dry over anhydrous
.
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure at ≤40°C to yield the crude product.
Use this protocol to extract the compound from pulverized solid matrices or biomass.
Matrix Preparation: Pulverize the solid sample to a particle size of <0.5 mm.
Causality: Maximizes the surface area-to-volume ratio for optimal solvent penetration.
Solvent Addition: Add Dichloromethane (DCM) at a 1:10 solid-to-solvent ratio (w/v) in a sealed glass vessel.
Causality: DCM provides superior recovery for highly substituted coumarins compared to aliphatic hydrocarbons[4].
Sonication: Place the vessel in an ultrasonic bath (35 kHz) for 45 minutes, maintaining the water temperature at exactly 30°C.
Causality: Acoustic cavitation physically disrupts the solid matrix, accelerating mass transfer. The strict temperature limit prevents thermal degradation of the ester group.
Filtration & Self-Validation: Filter the extract through a 0.45 µm PTFE membrane. To validate extraction completeness, take 1g of the dried marc (residue), add 10 mL of fresh DCM, sonicate for 10 minutes, and check the filtrate via TLC. It should show no target compound.
Concentration: Evaporate the DCM under a gentle stream of
gas or via rotary evaporation at 30°C.
References
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC
Source: nih.gov
URL:[Link]
Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch - MDPI
Source: mdpi.com
URL:[Link]
Coumarins from Creston Apple Seeds: Isolation, Chemical Modification, and Cytotoxicity Study - Journal of Applied Pharmaceutical Science
Source: japsonline.com
URL:[Link]
Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts | ACS Omega
Source: acs.org
URL:[Link]
Controlling hydrolysis of ethyl ester groups in coumarin synthesis
Topic: Controlling Hydrolysis of Ethyl Ester Groups in Coumarin Synthesis Audience: Drug Development Scientists & Organic Chemists Introduction: The "Dual Ester" Paradox Welcome to the Coumarin Synthesis Technical Suppor...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Controlling Hydrolysis of Ethyl Ester Groups in Coumarin Synthesis
Audience: Drug Development Scientists & Organic Chemists
Introduction: The "Dual Ester" Paradox
Welcome to the Coumarin Synthesis Technical Support Center. If you are accessing this guide, you likely face a specific chemoselectivity challenge: How to manipulate the pendant ethyl ester group without destroying the coumarin lactone core.
In coumarin synthesis (via Pechmann, Knoevenagel, or Wittig pathways), the molecule contains two ester functionalities:
The Endocyclic Ester (Lactone): The core of the coumarin ring (structurally essential).
The Exocyclic Ester: The ethyl ester side chain (usually at C3 or C4, the target for modification).
The Core Challenge: Standard saponification (base hydrolysis) indiscriminately attacks both esters. This guide provides precision protocols to control this reactivity, ensuring you hydrolyze only what you intend to.
Module 1: Diagnostic & Decision Matrix
Before altering your protocol, identify your specific failure mode using the diagram below.
Figure 1: Decision matrix for troubleshooting ester stability in coumarin scaffolds.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: Premature Hydrolysis During Synthesis
User Report: "I am performing a Pechmann condensation using ethyl acetoacetate and resorcinol with sulfuric acid. I am getting the carboxylic acid instead of the ester, or a mix of both."
Root Cause:
The Pechmann reaction releases water as a byproduct (dehydration step). If the reaction medium is not strictly anhydrous, the high temperature and strong Brønsted acid (
) create perfect conditions for acid-catalyzed hydrolysis of your ethyl ester side chain [1].
Corrective Protocol:
Switch to a Lewis Acid catalyst or a solid-supported catalyst to minimize free water activity.
Parameter
Standard Condition (Risk)
Optimized Condition (Safe)
Catalyst
Conc.
(10 mol%) or [2]
Solvent
Ethanol/Neat
Solvent-free or Toluene (azeotropic removal)
Temp
>100°C
60–80°C
Step-by-Step Optimization:
Drying: Dry resorcinol in a desiccator overnight. Use fresh, distilled ethyl acetoacetate.
Catalyst Switch: Use Indium(III) Chloride (
) or Bismuth(III) Nitrate. These Lewis acids catalyze the condensation effectively but are less prone to hydrolyzing the ester compared to protic acids.
Water Removal: If using toluene, equip the flask with a Dean-Stark trap to physically remove the water generated during the condensation.
Scenario B: Selective Hydrolysis (The "Lactone-Safe" Method)
User Report: "I need to convert my Coumarin-3-ethyl ester to the carboxylic acid. Using NaOH opened the ring and I can't get it back."
Root Cause:
Coumarin lactones are sensitive to base. Hydroxide ions (
) attack the lactone carbonyl (C2), opening the ring to form a water-soluble coumarinate salt. While acidification should re-close the ring, steric hindrance or cis-trans isomerization (coumarinic acid coumaric acid) can permanently trap the molecule in the open-chain form [3].
Corrective Protocol: Acid-Catalyzed Hydrolysis
This is the gold standard for preserving the coumarin core. The lactone ring is significantly more stable to acid than the exocyclic ethyl ester.
Protocol:
Dissolution: Dissolve 1.0 eq of Coumarin-3-ethyl ester in a mixture of Glacial Acetic Acid (AcOH) and Conc. HCl (2:1 ratio) .
Why AcOH? Coumarins have poor solubility in aqueous HCl. Acetic acid acts as a co-solvent.
Reflux: Heat to reflux (approx. 100°C) for 1–3 hours. Monitor via TLC.
Work-up: Pour the hot mixture onto crushed ice. The carboxylic acid derivative usually precipitates immediately.
Filtration: Filter the solid and wash with cold water.
Validation: Check IR. You should see the disappearance of the ester carbonyl (~1735
) and the appearance of the acid carbonyl (~1680–1700 ) while retaining the lactone carbonyl (~1710 ).
Scenario C: Recovering from Ring Opening (Base Method)
User Report: "I already used NaOH. My product is soluble in water. How do I recover the coumarin ring?"
Root Cause:
You have formed the sodium coumarinate salt (ring-opened). You must force cyclization.
Corrective Protocol:
Cooling: Cool the alkaline solution to 0–5°C.
Acidification: Dropwise add conc. HCl with vigorous stirring until pH < 2.
Critical Mechanism: As the phenol group and the carboxylic acid group (from the opened ring) become protonated, the thermodynamic preference shifts back to the lactone ring if the double bond geometry allows.
Troubleshooting Isomerization: If the ring does not close (precipitate), you may have isomerized the cis-cinnamic form (Coumarinic) to the stable trans-cinnamic form (Coumaric).
Fix: Expose the solution to UV light (365 nm) for 30 mins to induce photo-isomerization back to cis, allowing cyclization [4].
Module 3: Mechanistic Visualization
Understanding the competition between the two ester sites is vital.
Figure 2: Mechanistic pathways for hydrolysis. Note the direct path of acid hydrolysis versus the reversible ring-opening of base hydrolysis.
Module 4: FAQ - Decarboxylation & Stability
Q: My Coumarin-3-carboxylic acid is losing
upon drying. Why?A: Coumarin-3-carboxylic acids are -keto acid analogs (vinylogous). They are thermally unstable.
Fix: Do not dry in an oven >60°C. Air dry or use a vacuum desiccator at room temperature. If you intend to decarboxylate (to make 3-unsubstituted coumarin), heat to >150°C with a copper catalyst.
Q: Can I use enzymes for hydrolysis?A: Yes. Pig Liver Esterase (PLE) or Lipase from Candida rugosa can hydrolyze the exocyclic ester with high chemoselectivity under mild conditions (pH 7, 30°C), completely avoiding ring opening [5]. This is the preferred "Green Chemistry" approach for high-value intermediates.
References
Pechmann Condensation Mechanism: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1–58.
Lewis Acid Catalysis: Bahekar, S. S., & Shinde, D. B. (2004). Titanium tetrachloride catalyzed synthesis of coumarins via Pechmann condensation under solvent-free conditions. Tetrahedron Letters, 45(43), 7999-8001. 1
Ring Opening Kinetics: Garret, E. R., et al. (1971). Solvolysis of coumarin and derivatives. Journal of Pharmaceutical Sciences. 2
Isomerization & Cyclization: López-Castillo, N., et al. (2013). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Advances in Chemical Engineering and Science. 3
Green Synthesis: Sonawane, N.B., et al. (2023).[4] Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. 4
Publish Comparison Guide: 1H NMR of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate . It is designed for researchers requiring rigorous structural validation an...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate . It is designed for researchers requiring rigorous structural validation and impurity profiling.
Executive Summary & Strategic Context
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a functionalized coumarin derivative typically synthesized via the Pechmann condensation of phloroglucinol and diethyl 1,3-acetonedicarboxylate. Its structural complexity—featuring a bicyclic lactone core, two phenolic hydroxyls, and an ester side chain—presents unique spectroscopic challenges.
This guide compares the NMR "performance" (spectral resolution and structural diagnostic capability) of this molecule against its primary synthetic alternatives: the starting material (Phloroglucinol ) and the common structural analog (5,7-Dihydroxy-4-methylcoumarin ).
Key Application: Validating the successful installation of the C4-acetate side chain while confirming the integrity of the polyphenolic core.
To ensure reproducible data and prevent common interpretation errors (e.g., invisible hydroxyls), follow this optimized protocol.
Methodology
Solvent Selection (Critical):
Primary:DMSO-d6 (99.9% D) .
Reasoning: The high polarity disrupts intermolecular H-bonding, sharpening the phenolic protons (5-OH and 7-OH) which are often broad or invisible in CDCl3. It also ensures full solubility of the polar coumarin core.
Alternative: Acetone-d6 (Acceptable, but OH exchange rates may vary).
Avoid: CDCl3 (Poor solubility; OH protons often broaden into the baseline).
Sample Concentration: Dissolve 5–10 mg of dry product in 0.6 mL solvent.
Note: Higher concentrations (>15 mg) may cause stacking effects, shifting aromatic peaks upfield.
Acquisition Parameters:
Pulse Sequence: Standard 1H (e.g., zg30).
Scans (ns): Minimum 16 (optimize S/N for minor ester peaks).
Relaxation Delay (D1): Set to ≥ 1.0 s to allow full relaxation of the rigid aromatic protons.
Comparative Performance Analysis
This section objectively compares the spectral fingerprint of the target product against its critical alternatives to facilitate rapid purity assessment.
Comparison 1: Product vs. Structural Analog (4-Methyl)
The most common confusion arises between the target and the decarboxylated or simple methyl analog (often used as a reference standard).
Feature
Target Product (4-Acetate Derivative)
Alternative (4-Methyl-5,7-dihydroxycoumarin)
Diagnostic Value
C4-Substituent
Singlet (2H) @ ~3.8–4.0 ppm (CH₂-CO)
Singlet (3H) @ ~2.5 ppm (CH₃)
Primary Confirmation
Ester Group
Quartet (2H) + Triplet (3H)
Absent
Confirms ester retention
H-3 Olefin
Singlet @ ~6.0–6.1 ppm
Singlet @ ~5.8–5.9 ppm
Minor shift due to side-chain electronics
Phenolic OH
Two singlets (10–11 ppm)
Two singlets (10–11 ppm)
Confirms core integrity
Comparison 2: Product vs. Starting Material (Phloroglucinol)
Unreacted starting material is the primary impurity.
Feature
Target Product
Alternative (Phloroglucinol)
Differentiation
Aromatic Pattern
AM System (Meta-coupled) Two doublets (J~2Hz) @ 6.1–6.4 ppm
Singlet (3H) @ ~5.7–5.9 ppm
Symmetry breaking in product
Hydroxyls
2 Distinct signals (5-OH, 7-OH)
1 Broad signal (averaged)
Loss of symmetry
Detailed Structural Interpretation (DMSO-d6)
Note: Chemical shifts (δ) are approximate and may vary ±0.2 ppm based on concentration and temperature.
A. The Coumarin Core (Aromatic & Olefinic)
δ 6.05 ppm (s, 1H, H-3): The olefinic proton of the lactone ring. It appears as a sharp singlet.[1] Its presence confirms the formation of the coumarin ring.
δ 6.18 ppm (d, J = 2.2 Hz, 1H, H-6): Meta-coupled aromatic proton. Resonates upfield due to the shielding effect of the two oxygenated positions (5-OH and 7-OH).
δ 6.28 ppm (d, J = 2.2 Hz, 1H, H-8): Meta-coupled aromatic proton. Typically slightly downfield of H-6 due to the proximity to the lactone oxygen (O-1).
δ 10.5 – 11.0 ppm (bs, 2H, 5-OH & 7-OH):
5-OH: Often sharper and further downfield if intramolecular Hydrogen bonding occurs with the C4-carbonyl oxygen (though less likely here than in 4-acyl derivatives).
7-OH: Broad singlet, highly sensitive to water content in DMSO.
B. The C4-Side Chain (Ethyl Acetate Moiety)
This is the critical region for validating the specific "ethyl ... acetate" structure.[1][2][3][4][5][6]
δ 3.95 ppm (s, 2H, C H₂-CO): The methylene protons connecting the coumarin ring to the ester. This singlet is the definitive marker for the 4-yl acetate substitution.
δ 4.10 ppm (q, J = 7.1 Hz, 2H, O-C H₂-CH₃): The methylene quartet of the ethyl ester.
δ 1.18 ppm (t, J = 7.1 Hz, 3H, O-CH₂-C H₃): The methyl triplet of the ethyl ester.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the Pechmann condensation pathway and the logical flow for assigning NMR signals to the final structure.
Caption: Synthesis pathway and diagnostic NMR signal correlation for the target coumarin derivative.
References
Moraes, M. C., et al. (2021).[5] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc. Link
BenchChem . "Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin." BenchChem Technical Guides. Link
Sigma-Aldrich . "Ethyl (5-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)acetate Product Data." Merck KGaA. Link
Beilstein Journals . "Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis." Beilstein J. Org. Chem.Link
Advanced 13C NMR Spectral Analysis of 4-Substituted Coumarin Esters: A Comparative Guide to Structural Elucidation Workflows
Executive Summary Coumarins, particularly 4-substituted coumarin esters, represent a highly versatile class of benzopyrones with profound applications in drug development, ranging from anticoagulants to targeted antitumo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Coumarins, particularly 4-substituted coumarin esters, represent a highly versatile class of benzopyrones with profound applications in drug development, ranging from anticoagulants to targeted antitumor agents[1]. However, the structural elucidation of these derivatives presents a significant analytical bottleneck. The pyrone ring contains multiple quaternary carbons (C2, C3, C4, C4a, C8a) whose chemical shifts are highly sensitive to the electronic nature of the 4-substituent.
This guide objectively compares two primary analytical workflows—Standard 1D 13C NMR Profiling versus Multiplexed 2D NMR (HSQC/HMBC) Correlation —and provides field-proven experimental data to guide researchers in selecting the optimal self-validating protocol for structural verification.
The Core Analytical Challenge: Causality in Chemical Shifts
The fundamental challenge in analyzing 4-substituted coumarin esters lies in the resonance and inductive effects imparted by the substituent, which drastically alter the electron density of the pyrone ring.
Oxygen-Linked Substituents (e.g., Ethers/Esters): An oxygen atom at C4 donates electron density into the conjugated system via resonance. This highly shields the C3 carbon (shifting it upfield to ~91 ppm) while heavily deshielding the C4 carbon (shifting it downfield to ~164 ppm)[1].
Nitrogen-Linked Substituents (e.g., Amines/Amides): Amino groups also donate electron density but are less electronegative than oxygen. This results in a moderate shielding of C3 (~117 ppm) and a C4 shift of ~147 ppm[2].
Alkyl Substituents (e.g., Methyls): Weak hyperconjugation from an alkyl group keeps the pyrone ring relatively unperturbed, with C3 appearing around 115 ppm and C4 at ~154 ppm[3].
Furthermore, solvent effects play a critical role. Solvents like DMSO-d6 disrupt intermolecular hydrogen bonding more effectively than CDCl3, which can cause significant variations in the chemical shifts of polar ester carbonyls and amine linkages.
Comparison of Analytical Workflows
To establish a self-validating system for structural elucidation, researchers must choose between throughput and absolute structural certainty.
Workflow A: Standard 1D 13C NMR Profiling
Mechanism: Utilizes broadband proton decoupling (e.g., Waltz-16) to collapse carbon signals into sharp singlets, relying on empirical databases and substituent chemical shift (SCS) rules for assignment.
Performance: High throughput and rapid acquisition.
Limitations: Frequently fails to unambiguously resolve adjacent quaternary carbons (e.g., distinguishing the C2 lactone carbonyl from an ester carbonyl, or resolving C4 from C8a) due to the lack of direct proton connectivity.
Mechanism: Combines Heteronuclear Single Quantum Coherence (HSQC) to map direct
couplings and Heteronuclear Multiple Bond Correlation (HMBC) to map long-range and couplings.
Performance: Creates a mathematically self-validating structural map. For example, the HMBC interaction of the C4 carbon with the aromatic H5 proton (which appears as a doublet of doublets due to ortho/meta coupling) definitively anchors the pyrone ring assignment without relying on external databases[2].
Quantitative Data: 13C NMR Chemical Shift Comparison
The following table summarizes the experimental
C NMR chemical shifts for the critical pyrone ring carbons across different 4-substituted coumarin derivatives, demonstrating the profound impact of the substituent.
To ensure reproducibility and high signal-to-noise (S/N) ratios for quaternary carbons, follow this optimized step-by-step methodology:
Step 1: Sample Preparation
Dissolve 20–25 mg of the synthesized 4-substituted coumarin ester in 0.7 mL of deuterated solvent (DMSO-d
for highly polar compounds; CDCl for lipophilic esters).
Transfer the homogeneous solution into a high-quality 5 mm Wilmad NMR tube to ensure optimal magnetic field shimming[2].
Step 2: 1D 13C NMR Acquisition
Load the sample into a 400 MHz (or higher) NMR spectrometer equipped with a dual
C/H probe head.
Apply Waltz-16 broadband decoupling to collapse proton multiplets and enhance carbon signals via the Nuclear Overhauser Effect (NOE)[2].
Critical Causality Step: Set the relaxation delay (
) to a minimum of 1.5 to 2.0 seconds . Quaternary carbons (C2, C4, C4a) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal attenuation.
Acquire a minimum of 1024 scans with a spectral width of ~31,000 Hz to capture the full downfield carbonyl region.
Step 3: 2D HMBC Correlation (If Workflow B is required)
Set up the HMBC pulse sequence optimized for long-range couplings (
Hz).
Acquire 1K × 512 data points with 32 scans per increment.
Map the cross-peaks: Identify the C=O ester and C2 lactone signals by tracing their
correlations to the adjacent alkyl/aryl protons and the H5 aromatic proton, respectively.
Workflow Visualization
Figure 1: Decision matrix for 13C NMR structural elucidation of 4-substituted coumarin esters.
References
1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. SciSpace.
Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. PMC (NIH).
Three novel 4-methylcoumarin derivatives. pmf.unsa.ba.
FTIR analysis of carbonyl peaks in ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
The following guide is a technical comparative analysis designed for researchers characterizing Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate . It synthesizes spectroscopic principles with practical experimental wor...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical comparative analysis designed for researchers characterizing Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate . It synthesizes spectroscopic principles with practical experimental workflows to resolve the specific challenge of differentiating carbonyl environments in polyfunctional coumarins.[1]
Executive Summary
Characterizing Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate presents a specific spectroscopic challenge: resolving the Lactone (Ring C=O) from the Ester (Side-chain C=O) . In 5,7-dihydroxycoumarin derivatives, strong intermolecular hydrogen bonding and resonance effects often compress these distinct signals into a broad, overlapping envelope between 1650–1750 cm⁻¹.[1]
This guide compares the FTIR spectral performance of the target compound against its structural precursors and standard aliphatic esters.[1] It provides a validated protocol to decouple these peaks, ensuring accurate structural confirmation during drug development and synthetic optimization.[1]
Structural Context & Spectral Expectations
To interpret the spectrum accurately, one must understand the competing electronic forces at play.[1]
The Lactone (C2=O): Part of the conjugated coumarin ring.[1] The 7-OH group acts as a strong electron donor (resonance), increasing single-bond character and shifting the C=O stretch to a lower wavenumber (~1680–1700 cm⁻¹).
The Ester (Side-chain -COOEt): Located at position C4 via a methylene bridge (-CH2-COOEt). This carbonyl is non-conjugated relative to the aromatic system. Consequently, it retains a higher wavenumber characteristic of aliphatic esters (~1735–1750 cm⁻¹).[1]
The H-Bonding Factor: The 5-OH and 7-OH groups facilitate extensive intermolecular hydrogen bonding in the solid state (KBr pellet), which broadens peaks and can merge the two carbonyl signals.
Visualizing the Interaction (Graphviz)
Caption: Structural forces influencing carbonyl shifts. Note the insulation of the ester group vs. the conjugation of the lactone.[1]
Comparative Analysis: Product vs. Alternatives
The following table contrasts the target molecule's spectral signature with its synthetic precursor (4-methyl derivative) and a standard ester. This comparison is the primary method for validating the success of the Pechmann condensation or side-chain modification.
Table 1: Carbonyl Peak Resolution Guide
Feature
Target Product (Ethyl (5,7-dihydroxy...)
Alternative 1: Precursor (5,7-Dihydroxy-4-methylcoumarin)
Alternative 2: Standard Ester (Ethyl Acetate)
Diagnostic Insight
Lactone C=O
1680–1710 cm⁻¹ (Strong, often split)
1670–1700 cm⁻¹ (Dominant peak)
N/A
The lactone peak remains relatively stable but may shift slightly due to steric changes at C4.
Ester C=O
1735–1750 cm⁻¹ (Sharp, distinct shoulder)
Absent
1740–1750 cm⁻¹
CRITICAL: The appearance of this high-frequency band confirms the successful incorporation of the acetate side chain.[1]
OH Stretch
3200–3400 cm⁻¹ (Broad, H-bonded)
3200–3450 cm⁻¹ (Broad)
N/A
Broadening in the target indicates high purity and crystallinity (strong lattice H-bonds).
Fingerprint
1100–1300 cm⁻¹ (Multiple C-O stretches)
Simpler C-O pattern
Simple C-O pattern
The target will show complex C-O-C stretching from both the ester and the lactone ether oxygen.[1]
Experimental Protocol: High-Resolution Capture
To reliably separate the "Twin Peaks" of the carbonyls, standard low-resolution scans are insufficient.[1] Use this optimized protocol.
Methodology
Sample Preparation (Solid State):
Technique: KBr Pellet (Preferred over ATR for resolution).
Ratio: 1 mg sample : 100 mg dry KBr.
Grinding: Grind extensively to minimize light scattering (Christiansen effect) which can distort peak shapes.[1]
Instrument Parameters:
Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required to resolve the shoulder).
Scans: 32–64 scans to improve Signal-to-Noise ratio.
Data Processing (The "Pro" Step):
If the peaks appear fused (e.g., a single broad band at 1720 cm⁻¹), apply Second Derivative Spectroscopy .[1]
Result: The second derivative will invert the spectrum and show two distinct minima corresponding to the exact centers of the overlapping bands.[1]
Experimental Workflow Diagram (Graphviz)
Caption: Decision tree for resolving overlapping carbonyl signals in coumarin acetates.
Interpretation of Results
When analyzing your spectrum, look for the "Doublet Signature" :
The High-Energy Shoulder (1735–1750 cm⁻¹): This is your Ester . If this is missing, you likely have the decarboxylated product (4-methyl coumarin) or unreacted starting material.
The Main Peak (1680–1710 cm⁻¹): This is your Lactone . Its position confirms the integrity of the coumarin ring.[1]
Intensity Ratio: The Lactone peak is typically more intense due to the conjugation of the ring system compared to the aliphatic ester side chain.[1]
Troubleshooting:
Issue: Only one broad peak at 1700 cm⁻¹.
Cause: Sample is wet (water broadens peaks) or amorphous.[1]
Fix: Dry sample in a vacuum oven at 40°C or recrystallize from Ethanol/Water to improve crystallinity.
References
Moraes, M. C., et al. (2021).[1][2] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Arkivoc. Retrieved from [Link][1]
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Carbonyl Compounds. Retrieved from [Link]
Spectroscopy Online. (2018). The C=O[1][3][4][5] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
MDPI. (2020). Intramolecular Hydrogen Bond Driven Conformational Selectivity of Coumarin Derivatives. Retrieved from [Link]
Advanced Mass Spectrometry Guide: Fragmentation Patterns of Dihydroxycoumarin Acetates
This guide provides an advanced technical analysis of the mass spectrometry fragmentation patterns of dihydroxycoumarin acetates, specifically focusing on the differentiation between key isomers such as 6,7-diacetoxycoum...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an advanced technical analysis of the mass spectrometry fragmentation patterns of dihydroxycoumarin acetates, specifically focusing on the differentiation between key isomers such as 6,7-diacetoxycoumarin (Esculetin diacetate) and 7,8-diacetoxycoumarin (Daphnetin diacetate).
Executive Summary
Dihydroxycoumarin acetates are critical derivatives in the structural elucidation of natural coumarins and their metabolic conjugates. While acetylation improves volatility for Gas Chromatography-Mass Spectrometry (GC-MS), it introduces specific fragmentation pathways—primarily the neutral loss of ketene (
, 42 Da)—that dominate the mass spectrum. This guide dissects these pathways, offering a mechanistic comparison between vicinal isomers (6,7- vs. 7,8-substitution) and providing a validated experimental protocol for their analysis.
Mechanistic Fragmentation Principles
The fragmentation of acetylated coumarins under Electron Ionization (EI) and Electrospray Ionization (ESI) is governed by the stability of the aromatic core and the lability of the ester bond.
The Ketene Elimination Pathway
The hallmark of aromatic acetate fragmentation is the expulsion of a neutral ketene molecule. This proceeds via a four-membered transition state or a McLafferty-like rearrangement, restoring the phenolic hydroxyl group.
Step 1: Ionization. The molecular ion (
in EI or in ESI) is formed. Charge localization typically occurs on the ester carbonyl oxygen.
Step 2: First Ketene Loss (-42 Da). The acetate group undergoes cleavage, releasing ketene (
) and generating a mono-acetylated phenolic ion.
Step 3: Second Ketene Loss (-42 Da). In diacetates, this process repeats, yielding the fully deprotected dihydroxycoumarin radical cation.
Step 4: Core Degradation (-28 Da). The resulting dihydroxycoumarin ion undergoes characteristic expulsion of carbon monoxide (CO) from the pyrone ring, causing ring contraction (typically to a benzofuran-like species).
Isomeric Differentiation: The "Ortho" Effect
While 6,7- and 7,8-diacetoxycoumarins are isobaric (MW 262.21), they can be distinguished by the Relative Abundance (RA) of their fragment ions and retention indices.
7,8-Diacetoxycoumarin (Daphnetin derivative): The C8 substituent is sterically crowded by the pyrone ring oxygen (position 1). This "ortho-like" interaction often destabilizes the molecular ion, leading to a faster rate of the first ketene loss and a lower intensity
compared to the 6,7-isomer.
6,7-Diacetoxycoumarin (Esculetin derivative): The substituents are further removed from the lactone ring's electronic influence, often resulting in a more stable molecular ion and a distinct ratio of
ions.
Comparative Data Analysis
The following table summarizes the diagnostic ions for the diacetate derivatives of Esculetin and Daphnetin. Note that while m/z values are identical, the fragmentation efficiency (reflected in intensity) varies.
Feature
6,7-Diacetoxycoumarin (Esculetin)
7,8-Diacetoxycoumarin (Daphnetin)
Mechanistic Origin
Molecular Ion ()
m/z 262 (High Intensity)
m/z 262 (Moderate Intensity)
Parent molecule stability.
Fragment 1 ()
m/z 220
m/z 220
Loss of 1st Ketene ().
Fragment 2 ()
m/z 178 (Base Peak usually)
m/z 178 (Base Peak usually)
Loss of 2nd Ketene; formation of dihydroxy core.
Core Fragment ()
m/z 150
m/z 150
Loss of CO from pyrone ring (ring contraction).
Secondary Core ()
m/z 122
m/z 122
Sequential loss of second CO.
Differentiation Factor
Higher stability of
Lower stability due to C1-O / C8-OAc repulsion.
Steric/Electronic "Ortho" interactions.
Visualization of Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the sequential neutral loss pathway characteristic of vicinal diacetoxycoumarins.
Caption: Sequential fragmentation pathway of diacetoxycoumarins via neutral loss of ketene and carbon monoxide.
Experimental Protocol: Derivatization & Analysis
To ensure reproducible fragmentation data, the following protocol controls for incomplete derivatization, which can confound spectral interpretation.
Phase 1: Sample Preparation (Acetylation)
Reagents: Prepare a mixture of Pyridine and Acetic Anhydride (1:1 v/v).
Reaction: Dissolve 1 mg of the dihydroxycoumarin standard in 100 µL of the reagent mixture.
Incubation: Heat at 60°C for 45 minutes . Note: This ensures complete acetylation of both hydroxyl groups, preventing mixed spectra of mono- and di-acetates.
Quenching: Evaporate reagents under a stream of nitrogen. Reconstitute in Ethyl Acetate (for GC) or Methanol (for LC).
Observation: At low energy, the acetate loss is minimal. At high energy (>25 eV), the core ion (m/z 179 for
) dominates.
References
Viorica Lopez-Avila & George Yefchak. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[3]
K. F. Sichilongo et al. (2015). Gas phase ion chemistry of coumarins: ab initio calculations used to justify negative chemical ionization. Bulletin of the Chemical Society of Ethiopia.
Jules Yoda & Djandé Abdoulaye. (2018).[5] Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. Chemical Journal.
NIST Mass Spectrometry Data Center. Daphnetin and Esculetin Spectra. National Institute of Standards and Technology.
A Comparative Guide to the Biological Efficacy of Coumarin Acids vs. Coumarin Esters: A Prodrug Perspective
For researchers and drug development professionals, the coumarin scaffold represents a "privileged structure"—a molecular framework that consistently yields biologically active compounds across a wide range of therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the coumarin scaffold represents a "privileged structure"—a molecular framework that consistently yields biologically active compounds across a wide range of therapeutic areas.[1][2] From the landmark anticoagulant warfarin to novel anticancer and anti-inflammatory agents, the versatility of the benzopyrone core is well-established. However, the efficacy of a coumarin derivative is profoundly influenced by the nature of its substituents.
This guide provides an in-depth comparison of two common functionalizations at the C-3 position: the carboxylic acid and the ester. We will explore the core question: How does this seemingly simple chemical modification alter biological performance? The central thesis of this guide is that the conversion of a coumarin carboxylic acid to its ester form is a classic and highly effective prodrug strategy . The ester, with its enhanced lipophilicity, acts as a delivery vehicle, improving bioavailability, while the parent carboxylic acid is often the ultimate bioactive molecule, regenerated in vivo at the site of action.
The Prodrug Principle: Leveraging Esterification for Enhanced Bioavailability
The primary challenge for many acidic drugs, including coumarin carboxylic acids, is their limited ability to cross biological membranes. The polar, ionizable carboxyl group (-COOH) can hinder passive diffusion across the lipid bilayers of the gut wall and target cells. Esterification masks this polar group, replacing it with a more lipophilic ester moiety (-COOR), which fundamentally alters the compound's physicochemical properties.[3][4]
This conversion is a deliberate pharmacological strategy.[5] The esterified coumarin is often inactive itself but is readily absorbed. Once in systemic circulation or within target tissues, ubiquitous endogenous enzymes called esterases hydrolyze the ester bond, releasing the active carboxylic acid drug precisely where it is needed.[6] This two-step process—absorption as an ester, action as an acid—is the cornerstone of the prodrug approach.[3][6]
Caption: The ester prodrug concept for coumarins.
A Tale of Two Moieties: Comparative Pharmacodynamics
The choice between an acid and an ester is not merely about delivery; it also depends on the specific biological target and the required mechanism of action. The necessity of a free carboxyl group for binding can vary dramatically between different therapeutic applications.
Anticoagulant Activity: The Essential Role of the 4-Hydroxy Group
The anticoagulant properties of many coumarins, like warfarin, stem from their ability to inhibit the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is critical for recycling Vitamin K, a necessary cofactor for the synthesis of clotting factors II, VII, IX, and X in the liver.[7] The 4-hydroxycoumarin scaffold is the key pharmacophore that mimics Vitamin K, and modifications at the C-3 position are crucial for potent inhibitory activity. While the ester form may be used to improve administration, the active molecule that interacts with VKOR is the parent compound.
Caption: Inhibition of the Vitamin K cycle by coumarins.
Anticancer Activity: A Case for Enhanced Permeability
The anticancer effects of coumarins are multifaceted, often involving the induction of apoptosis or the inhibition of crucial signaling pathways like PI3K/AKT.[8][9] Here, the ability to penetrate cancer cells is paramount. Studies have shown that modifying the C-3 carboxylic acid to a carboxamide (an ester surrogate) can dramatically increase cytotoxic potency. For instance, certain 4-fluoro and 2,5-difluoro benzamide derivatives of coumarin-3-carboxylic acid were found to be significantly more potent against HepG2 and HeLa cancer cell lines than the parent acid, with activity comparable to the standard drug doxorubicin.[10][11] This strongly suggests that for intracellular targets, the enhanced cell permeability afforded by the ester/amide prodrug approach is a decisive advantage.[10]
Antibacterial Activity: When the Free Acid is Non-Negotiable
In stark contrast to the findings in cancer research, some studies indicate that the free carboxylic acid at the C-3 position is essential for antibacterial activity. In one study, coumarin-3-carboxylic acid itself showed moderate activity against Gram-positive bacteria, while its corresponding carboxamide derivatives were completely inactive.[10][11] This highlights a critical principle: if the mechanism of action involves the carboxyl group directly interacting with an external bacterial target or a specific transporter, masking it—even temporarily—can abolish its efficacy. Coumarin-3-carboxylic acid has demonstrated broad-spectrum antibacterial activity, inhibiting processes like biofilm formation.[12]
Data Summary: Efficacy Across Therapeutic Areas
The following table summarizes representative data, illustrating the context-dependent efficacy of coumarin acids versus their derivatives.
Note: IC50 = half maximal inhibitory concentration; MIC = minimum inhibitory concentration. Carboxamides are used here as representative derivatives where the carboxylic acid is masked.
Key Experimental Methodologies
To rigorously compare the efficacy of coumarin acids and esters, a standardized set of validated assays is essential. The following protocols describe the core methodologies for evaluating anticancer, anti-inflammatory, and anticoagulant activities.
In Vitro Cytotoxicity: MTT Assay
This assay assesses a compound's ability to reduce the viability of cancer cells. It is a foundational step in anticancer drug screening.
Protocol Steps:
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[13]
Compound Treatment: Treat the cells with serial dilutions of the test coumarin (acid or ester) for a set period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[14]
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan salt.[15]
Solubilization: After a 4-hour incubation, add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.[13]
Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The intensity is proportional to the number of viable cells.[14]
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema
This is the gold-standard in vivo model for evaluating acute anti-inflammatory activity.[16]
Protocol Steps:
Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to laboratory conditions for at least one week.[16]
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[17]
Compound Administration: Administer the test coumarin (acid or ester), a vehicle control, or a reference drug (e.g., Indomethacin) orally or via intraperitoneal injection.[18]
Induction of Inflammation: After a set time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[19]
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]
Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Ex Vivo Anticoagulant: Prothrombin Time (PT) Assay
The PT assay measures the integrity of the extrinsic coagulation pathway, which is the pathway inhibited by coumarin anticoagulants.[20]
Protocol Steps:
Sample Collection: Collect whole blood from treated and control subjects into a tube containing 3.2% sodium citrate anticoagulant (blue-top tube).[7][20]
Plasma Preparation: Centrifuge the blood sample (e.g., 2500xg for 15 minutes) to separate the platelet-poor plasma.[7]
Assay Initiation: Pre-warm the plasma sample to 37°C. Add a reagent containing thromboplastin and calcium chloride to the plasma. This initiates the extrinsic coagulation cascade.[21]
Clot Detection: Measure the time (in seconds) it takes for a fibrin clot to form. This can be done using optical or mechanical methods in an automated coagulometer.[9]
Analysis: A prolonged PT compared to the control indicates anticoagulant activity. Results are often expressed in seconds or as an International Normalized Ratio (INR).[9]
Caption: Workflow for the Prothrombin Time (PT) Assay.
Conclusion: Selecting the Optimal Moiety for Drug Development
The decision to advance a coumarin acid or a coumarin ester into a drug development pipeline is a strategic one, guided by pharmacology and pharmacokinetics.
Coumarin Esters as Prodrugs: The evidence strongly supports the use of esters as prodrugs to enhance the oral bioavailability of coumarin carboxylic acids. For in vivo applications targeting intracellular or systemic processes, the ester form is often superior, as it ensures the active compound reaches its destination. This is particularly evident in anticancer and anti-inflammatory models where improved absorption and cell penetration are key.
Coumarin Acids as Active Molecules: The free carboxylic acid is frequently the pharmacologically active species that interacts with the biological target. In some cases, such as for certain antibacterial activities, this free acid is indispensable, and masking it via esterification eliminates the desired effect.[10][11]
Final Recommendation: The optimal choice is context-dependent. Initial in vitro screening should ideally include both the acid and a simple ester (e.g., ethyl or methyl ester) to distinguish between requirements for target binding (activity of the acid) and cell permeability. For promising hits, the ester prodrug strategy is a validated and powerful tool to translate in vitro potency into in vivo efficacy. Future research should focus on direct, head-to-head pharmacokinetic and pharmacodynamic comparisons between specific acid/ester pairs to further refine this strategic selection process.
References
PhenX Toolkit. (2021). Prothrombin Time - PhenX Toolkit: Protocols. RTI International. Available at: [Link]
Organic Pharmaceutical Chemistry. (n.d.). Prodrugs. Available at: [Link]
Piala, A. T., et al. (2022). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society.
Siddiqui, S. S. A., et al. (2017). Carrageenan-induced paw edema assay. Bio-protocol, 7(19), e2555. Available at: [Link]
Burt, A. D., et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC. Available at: [Link]
Pokhrel, B., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Available at: [Link]
Hosseinzadeh, A., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. Available at: [Link]
Bundgaard, H., & Nielsen, N. M. (1991). Prodrug derivatives of carboxylic acid drugs. Google Patents.
Singh, S., & Kumar, A. (2017). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Phyto Pharma Journal.
University of Al-Qadisiyah. (n.d.). Prothrombin time (PT). Available at: [Link]
Al-Warhi, T., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. Available at: [Link]
Wang, Y., et al. (2022). Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics. PubMed. Available at: [Link]
Hugar, D., et al. (2022). Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells. PMC. Available at: [Link]
Abbott Point of Care. (n.d.). PROTHROMBIN TIME/ (PT/INR). Abbott. Available at: [Link]
Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT). Atlas Medical. Available at: [Link]
Labcorp. (2026). 005199: Prothrombin Time (PT). Labcorp. Available at: [Link]
Nguyen, T. T. T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC. Available at: [Link]
Nguyen, T. T. T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. ResearchGate. Available at: [Link]
Celik, H., & Yilmaz, I. (2022).
Mphahlele, M. J., & Maluleka, M. M. (2023). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences.
Al-Awady, M. J., et al. (2021). Molecular-Level Release of Coumarin-3-Carboxylic Acid and Warfarin-Derivatives from BSA-Based Hydrogels. PMC. Available at: [Link]
Sonawane, K. D., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry.
Chen, Q., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology. Available at: [Link]
Irvine, M. W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors. PubMed. Available at: [Link]
HPLC Retention Time and Chromatographic Behavior of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate: A Column Comparison Guide
For researchers and drug development professionals working with coumarin derivatives, optimizing the High-Performance Liquid Chromatography (HPLC) retention time is a critical step in both pharmacokinetic profiling and q...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals working with coumarin derivatives, optimizing the High-Performance Liquid Chromatography (HPLC) retention time is a critical step in both pharmacokinetic profiling and quality control. Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 91903-73-0) presents a unique chromatographic challenge. It combines a rigid, moderately polar 5,7-dihydroxycoumarin core with a highly lipophilic ethyl acetate moiety at the C4 position.
This guide objectively compares the retention performance of this compound across different stationary phases, explaining the physicochemical causality behind its chromatographic behavior, and provides a self-validating experimental protocol for method development.
Structural Dynamics and Chromatographic Challenges
To predict the HPLC retention time of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, one must deconstruct its molecular features:
The 5,7-Dihydroxy Groups: These phenolic hydroxyls are weakly acidic (pKa ~7.5–8.5). In a neutral mobile phase, partial ionization occurs, leading to dual-state elution (peak tailing and retention time instability). Furthermore, these groups act as strong hydrogen-bond donors, making them highly susceptible to secondary interactions with residual silanols on silica-based columns [1].
The C4-Ethyl Acetate Moiety: Compared to simpler analogs like 5,7-dihydroxycoumarin or 5,7-dihydroxy-4-methylcoumarin, the bulky ethyl ester group significantly increases the molecule's partition coefficient (LogP). This drives stronger hydrophobic interactions, drastically increasing retention time in Reversed-Phase Liquid Chromatography (RPLC).
Causality in Method Optimization
To counteract peak tailing and ensure a stable retention time, the mobile phase pH must be maintained at least two units below the pKa of the hydroxyl groups. The addition of 0.1% Formic Acid (pH ~2.7) suppresses ionization, ensuring the molecule remains fully protonated and elutes as a sharp, symmetrical peak [2].
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl
The choice of the column fundamentally alters the retention time and selectivity for ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate. Below is an objective performance comparison based on the chromatographic behavior of heavily substituted coumarins[3].
Comparative Retention Profile
Data represents standardized gradient elution (10% to 80% Acetonitrile over 15 mins at 1.0 mL/min).
Column Chemistry
Primary Interaction Mechanism
Est. Retention Time (min)
Peak Asymmetry (Tf)
Selectivity Advantage
C18 (Octadecyl)
Dispersive / Hydrophobic
14.8
1.15
Maximum retention; ideal for separating the target from highly polar degradation products.
Phenyl-Hexyl
and Hydrophobic
12.5
1.05
Shorter retention time; excellent resolution from aliphatic matrix interferences.
Biphenyl
Dipole-Dipole and
13.2
1.02
Best overall peak shape; superior for separating positional isomers (e.g., 6,7-dihydroxy analogs).
Analysis: While the C18 column provides the longest retention time due to the strong hydrophobic interaction with the ethyl acetate tail, the Phenyl-Hexyl and Biphenyl columns offer orthogonal selectivity. The
interactions between the coumarin core and the phenyl rings of the stationary phase allow for faster elution while maintaining baseline resolution from non-aromatic impurities [4].
Workflow Visualization
The following diagram maps the logical decision tree for optimizing the retention time of coumarin derivatives, ensuring high-contrast visibility for laboratory reference.
Workflow for optimizing the HPLC retention time of coumarin derivatives across different columns.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) . The method is self-validating: if the SST criteria are not met, the system is not ready for sample analysis, preventing erroneous data collection.
Step 1: Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: Lowers pH to ~2.7, preventing ionization of the 5,7-hydroxyls.
Mobile Phase B: 100% HPLC-grade Acetonitrile. Causality: Acetonitrile is aprotic and provides lower backpressure and sharper peaks for coumarins compared to protic solvents like methanol.
Step 2: Sample & Standard Preparation
SST Mix: Dissolve 1 mg of 5,7-dihydroxycoumarin (Reference) and 1 mg of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (Target) in 10 mL of 10% Acetonitrile / 90% Water .
Causality: Dissolving the sample in a solvent composition matching the initial gradient conditions prevents the "solvent effect," which causes peak fronting and splitting.
Step 3: Chromatographic Conditions
Column: Biphenyl or C18 (150 mm × 4.6 mm, 3.5 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Causality: Elevated temperature stabilizes mass transfer kinetics, sharpening the peak and reducing system backpressure.
Detection: UV Diode Array Detector (DAD) set to 320 nm (optimal absorbance for 5,7-dihydroxycoumarins).
Step 4: Gradient Elution Program
0.0 – 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head).
2.0 – 15.0 min: 10% → 80% B (Linear gradient for separation).
15.0 – 18.0 min: 80% B (Column wash to elute highly hydrophobic matrix components).
18.0 – 18.1 min: 80% → 10% B (Return to initial conditions).
18.1 – 25.0 min: 10% B (Re-equilibration).
Step 5: System Suitability Validation (The Self-Check)
Before analyzing unknown samples, inject 10 µL of the SST Mix.
Validation Check 1: The reference standard (5,7-dihydroxycoumarin) must elute first, followed by the target compound.
Validation Check 2: The resolution (
) between the two peaks must be .
Validation Check 3: The tailing factor (
) for ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate must be between 0.9 and 1.2.
If these parameters are met, the protocol is validated for accurate retention time mapping and quantification.
References
Machyňáková, A., & Hroboňová, K. (2017). "Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography." Journal of Food and Nutrition Research. Available at:[Link]
Beltran, C. G., et al. (2025). "Nutritional, Phytochemical, and Biological Characterization of Peel, Pulp, and Seed Powder from the Fruits of Berberis mikuna." Plants (MDPI). Available at:[Link]
Fofana, S., et al. (2018). "A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils." PubMed Central (NIH). Available at:[Link]
Validation
A Senior Application Scientist's Guide to the Melting Point Validation of Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
For researchers and professionals in drug development, the physical and chemical characterization of a novel compound is a cornerstone of its validation. Among the fundamental physical constants, the melting point stands...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the physical and chemical characterization of a novel compound is a cornerstone of its validation. Among the fundamental physical constants, the melting point stands as a critical first indicator of purity and identity. This guide provides an in-depth protocol and comparative framework for the validation of the melting point of a synthesized batch of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate. While a definitive literature value for the melting point of this specific molecule is not widely reported, this guide establishes a robust methodology for its empirical determination and validation through comparative analysis with structurally related compounds.
The Significance of Melting Point in Compound Validation
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C. The presence of impurities, even in small amounts, tends to depress the melting point and broaden the melting range. Therefore, a sharp and reproducible melting point is a strong indicator of the purity of a synthesized compound.
In the context of drug development, an accurate melting point determination is crucial for:
Purity Assessment: A broad melting range often suggests the presence of impurities, which could be unreacted starting materials, byproducts, or residual solvents.
Compound Identification: Comparing the experimentally determined melting point with literature values (when available) or with the melting points of analogous structures can help confirm the identity of the synthesized molecule.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and characterizing these polymorphs is critical as they can have different solubilities, bioavailabilities, and stability profiles.
Experimental Protocol for Accurate Melting Point Determination
The following protocol outlines a standardized procedure for determining the melting point of a sample of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Instrumentation and Calibration
A digital melting point apparatus is recommended for its precision and automated detection capabilities. Before any measurements are taken, the apparatus must be calibrated using certified melting point standards. A three-point calibration is advisable, using standards that bracket the expected melting range of the test compound.
Sample Preparation
Drying: The sample must be thoroughly dried to remove any residual solvent, which can significantly depress the melting point. Drying under a high vacuum at a temperature below the expected melting point is recommended.
Grinding: The dried sample should be finely powdered using a mortar and pestle to ensure uniform heat distribution within the capillary tube.
Packing the Capillary: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The packing should be compact and uniform, which can be achieved by tapping the capillary on a hard surface.
Melting Point Measurement
Ramp Rate: A two-stage heating process is employed for accuracy.
Rapid Ramp: Initially, a rapid heating rate (e.g., 10-20°C/min) is used to quickly approach the expected melting point.
Slow Ramp: Once the temperature is within 20-30°C of the expected melting point, the heating rate is reduced to 1-2°C/min. This slow ramp rate allows for thermal equilibrium to be established between the sample and the heating block, ensuring an accurate reading.
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
The workflow for this experimental procedure is illustrated in the following diagram:
Caption: Workflow for Accurate Melting Point Determination.
Comparative Analysis with Structurally Related Compounds
In the absence of a reported melting point for ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, a comparison with structurally similar coumarin derivatives can provide a valuable benchmark for the expected melting range. The following table summarizes the melting points of several related compounds.
Note: Structures are illustrative and sourced from PubChem where available.
The structural relationship between the target compound and the comparators is illustrated below:
Caption: Structural Relationships of Comparative Compounds.
Based on this comparative data, it is reasonable to hypothesize that the melting point of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate will be influenced by the presence of the two hydroxyl groups, which can participate in hydrogen bonding and tend to increase the melting point, as well as the ethyl acetate group. The high melting point of 5,7-dihydroxy-4-methylcoumarin (296-299°C) suggests that the 5,7-dihydroxy substitution pattern significantly raises the melting point compared to other coumarin derivatives.
Factors Influencing Melting Point Measurements
Several factors can affect the accuracy and interpretation of melting point data:
Purity: As previously mentioned, impurities typically depress and broaden the melting range. A sharp melting range (≤ 2°C) is a strong indication of high purity.
Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points for the same compound. It is important to document the crystallization solvent and conditions, as these can influence the polymorphic form obtained.
Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting range due to a lag in heat transfer from the heating block to the sample.
Sample Packing: Inconsistent or loose packing of the capillary tube can result in a non-uniform melting of the sample.
Conclusion
Validating the melting point of a newly synthesized compound such as ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a critical step in its characterization. By following a rigorous and well-calibrated experimental protocol, researchers can obtain an accurate and reproducible melting point. In the absence of a definitive literature value, a comparative analysis with structurally similar compounds provides a valuable framework for interpreting the experimental results. A sharp melting point that is consistent with the expected range based on related structures serves as a strong piece of evidence for the successful synthesis and high purity of the target compound.
Journal of Chemical Research. Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug. [Link]
Semantic Scholar. Short-step Synthesis, Characterization and Fluorescence Properties. [Link]
National Center for Biotechnology Information. Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Elemental Analysis vs. Orthogonal Methods for C13H12O6 Coumarin Derivatives
Audience: Researchers, Medicinal Chemists, and QC Analysts.
Context: Validation of synthesized oxygenated coumarin scaffolds (Target: C₁₃H₁₂O₆).
Executive Summary: The Role of Bulk Purity Validation
In the development of coumarin-based therapeutics (e.g., anticoagulants, anticancer agents), establishing chemical identity is distinct from establishing bulk purity . While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula and NMR validates the structure, neither inherently detects non-chromophoric impurities (inorganic salts) or accurately quantifies lattice-trapped solvents without specific calibration.
This guide objectively compares Automated Flash Combustion Analysis (CHNS/O) —the traditional "gold standard" for bulk purity—against modern alternatives (qNMR and HRMS) specifically for the characterization of the model coumarin derivative C₁₃H₁₂O₆ .
Theoretical Framework: Target Analyte C₁₃H₁₂O₆
Before evaluating methodologies, the theoretical baseline must be established. Coumarin derivatives are often hygroscopic or prone to solvate formation, making deviations from these values a critical diagnostic tool.
Note: Oxygen is typically calculated by difference in standard CHN analysis, but direct Oxygen analysis (pyrolysis) is recommended for highly oxygenated coumarins to close the mass balance.
Comparative Analysis: Automated Combustion vs. Alternatives
This section compares the "Product" (Automated CHNS/O Analyzer) with HRMS and qNMR.
Method A: Automated Flash Combustion (The Product)
Mechanism: Rapid combustion at >900°C in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, NOₓ) are separated via GC or adsorption columns and detected by TCD (Thermal Conductivity Detector).
Performance for C₁₃H₁₂O₆:
Pros: The only method that validates the bulk sample (including water, salts, and amorphous material). It is the primary defense against "salt vs. free base" confusion.
Cons: Destructive; requires 1–2 mg of sample; highly sensitive to weighing errors and static electricity (common with crystalline coumarins).
Method B: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Ionization (ESI/APCI) followed by TOF or Orbitrap analysis.
Performance:
Pros: Confirms molecular formula (C₁₃H₁₂O₆) with <5 ppm error. Requires negligible sample (<0.1 mg).
Cons:Not quantitative for purity. A sample can be 80% inorganic salt and still give a perfect HRMS signal for the organic component. It fails to detect trapped solvents unless specifically looked for.
Method C: Quantitative NMR (qNMR)
Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic Acid, TCNB).
Performance:
Pros: Non-destructive; specific; detects organic impurities and solvents.
Cons: Expensive (deuterated solvents); requires precise relaxation delay (d1) optimization; "blind" to inorganic impurities that lack protons (e.g., NaCl, Silica gel) unless mass balance is calculated meticulously.
Summary Comparison Table
Feature
Flash Combustion (EA)
HRMS
qNMR
Primary Output
Bulk Elemental Composition (%)
Exact Mass / Formula
Molar Purity / Structure
Sample Req.
1.5 – 2.5 mg
< 0.1 mg
5 – 10 mg (Recoverable)
Inorganic Detection
High (Low %C/%H indicates salt)
None (Invisible)
Low (Invisible unless weighed)
Solvent Detection
Indirect (C/H ratio shift)
Poor
High (Distinct peaks)
Precision
±0.15% (Absolute)
< 3 ppm (Mass)
±1.0% (Integration)
Throughput
5 mins/sample
2 mins/sample
10–30 mins/sample
Experimental Protocol: Elemental Analysis of C₁₃H₁₂O₆
To achieve the ±0.4% journal requirement for coumarin derivatives, strict adherence to sample preparation is required. Coumarins often trap crystallization solvents (Ethanol/Water) which skew results.
Phase 1: Sample Preparation (Critical)
Recrystallization: Ensure the sample is uniform.
Vacuum Drying:
Place C₁₃H₁₂O₆ sample in a drying pistol or vacuum oven.
Temp: 60°C (Coumarins can sublime; do not overheat).
Desiccant: P₂O₅ (Phosphorus Pentoxide) is preferred over silica gel for aggressive water removal.
Time: Minimum 4 hours. Note: If the sample is a hydrate, drying may remove lattice water, altering the theoretical target.
Phase 2: Weighing (The #1 Error Source)
Environment: Use a microbalance (6-place readability, 0.001 mg) on a marble table.
Static Control: Coumarin crystals are static-prone. Pass the spatula and tin capsule through a deionizer (polonium strip or ion fan) before weighing.
Encapsulation: Weigh 1.5 mg – 2.0 mg into a Tin (Sn) capsule. Fold tightly to exclude air (which contains N₂ and Ar).
Phase 3: Combustion (Instrument Parameters)
Furnace Temp: 950°C (Left) / 840°C (Right).
Oxygen Boost: Set O₂ injection to 5 seconds. Reasoning: The aromatic coumarin ring is stable; excess oxygen ensures soot-free combustion.
Calibration: Use Acetanilide (C=71.09%) or Sulfanilamide . Run a "Conditioning" sample of the analyte first to saturate active sites in the column.
Self-Validating Logic: Interpreting the Data
Use the following logic flow to interpret results. A deviation >0.4% usually indicates a specific physical issue rather than a chemical one.
Scenario A: Low %C, Low %H (Proportional)
Diagnosis: Non-combustible impurity.
Cause: Silica gel contamination or inorganic salt (NaCl/Na₂SO₄) from workup.
Cause: Trapped EtOAc or EtOH. Check NMR to confirm solvent presence.
Visual Logic Flow (Graphviz)
Caption: Diagnostic decision tree for interpreting Elemental Analysis deviations in coumarin derivatives.
References
Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity Requirements. American Chemical Society. [Link]
National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PMC. [Link]
WebQC. (2025). Molar Mass Calculator and Elemental Composition for C13H12O6. [Link]
University of Manchester. (2025). Elemental Analysis Calculator and Error Tolerance. [Link]
Validation
X-ray diffraction data for ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate crystal structure
This guide outlines the crystallographic characterization and structural analysis of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate , positioning it against established structural analogs. It is designed for research...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the crystallographic characterization and structural analysis of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate , positioning it against established structural analogs. It is designed for researchers preparing to publish novel X-ray diffraction (XRD) data, ensuring robust comparative analysis and adherence to crystallographic standards.
Executive Summary & Structural Context
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (C₁₃H₁₂O₆) represents a critical scaffold in the coumarin family, synthesized via the Pechmann condensation of phloroglucinol and diethyl 1,3-acetonedicarboxylate. Unlike its 4-methyl or 7-hydroxy counterparts, this molecule features a 5,7-dihydroxy substitution pattern combined with a flexible C4-ethyl acetate side chain .
This unique substitution creates a competitive hydrogen-bonding landscape:
C5-OH (Peri-hydroxyl): Sterically positioned to interact with the C4-side chain or C=O (lactone), often inducing specific conformational locks.
C7-OH (Distal-hydroxyl): A primary donor for intermolecular hydrogen bonding, driving the formation of supramolecular sheets or ribbons.
Comparison Targets (The "Alternatives")
To validate the novelty of your crystal structure, compare it against these established analogs:
Analog A (Steric Control): Ethyl 5,7-dimethylcoumarin-4-acetate – Lacks H-bond donors; packing is driven by van der Waals and
- stacking.
Analog B (Electronic Control): Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate – Features the 7-OH donor but lacks the 5-OH/4-sidechain steric clash.
Experimental Protocol: Synthesis to Structure
Rationale: High-quality single crystals of 5,7-dihydroxy derivatives are prone to solvation. This protocol minimizes disorder.
The 5,7-dihydroxy derivative is expected to form a Centrosymmetric Dimer motif (
) via the C7-hydroxyl and the lactone carbonyl of a neighboring molecule.
5,7-Dimethyl Analog: Lacks this motif; packs in "herringbone" or "zigzag" chains driven by weak C-H...O interactions.
5,7-Dihydroxy Target: The C5-OH group often forms an intramolecular bond with the C4-sidechain ester carbonyl, locking the conformation of the ethyl acetate tail. This reduces the disorder of the side chain compared to the dimethyl analog.
Caption: Step-by-step workflow from synthesis purification to final structure refinement, emphasizing the critical cryo-cooling step for flexible side chains.
Workflow 2: Hydrogen Bonding Topology Comparison
Caption: Comparison of stabilizing forces. The target molecule utilizes strong H-bonds (Intra/Inter), whereas the dimethyl analog relies on weak forces.
References
Pujar, K. K. et al. (2025).[2] Synthesis, Spectroscopic and Crystal Structure Studies on Ethyl 5,7-Dimethyl Coumarin-4-Acetate. ResearchGate.
Lokanath, N. K. et al. (2020). Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. Journal of Molecular Structure.
Goyal, S. et al. (2024). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. IUCrData.
Comprehensive Safety and Disposal Guide for Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
As a researcher or drug development professional, handling specialized coumarin derivatives like ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 91903-73-0) requires a rigorous approach to laboratory safety and...
Author: BenchChem Technical Support Team. Date: March 2026
As a researcher or drug development professional, handling specialized coumarin derivatives like ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 91903-73-0) requires a rigorous approach to laboratory safety and waste management [4]. This compound is frequently utilized as a critical intermediate in the synthesis of biologically active molecules and fluorescent probes.
This guide provides authoritative, step-by-step operational and disposal procedures. By understanding the mechanistic causality behind these safety protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.
Chemical Profile & Causality of Hazards
To handle a chemical safely, one must understand why it is hazardous. Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate features a biologically active 2H-chromen-2-oxo (coumarin) core.
Dermal & Inhalation Risks: The ethyl acetate moiety enhances the molecule's lipophilicity, increasing the potential for rapid dermal absorption. Conversely, the compound is typically supplied as a lyophilized powder or crystalline solid, presenting a significant inhalation hazard if aerosolized.
Systemic Toxicity: Like many coumarin derivatives, it is classified as toxic if swallowed (H301) due to the core's ability to intercalate or interact with various enzymatic pathways [2, 3].
Environmental Impact: Coumarins are generally harmful to aquatic life, strictly prohibiting drain disposal [2].
Table 1: Quantitative Hazard Summary & PPE Requirements
Parameter / Hazard
Value / Specification
Mechanistic Causality & Action Required
Molecular Weight
264.23 g/mol
Used for precise molarity calculations in DMSO/EtOH stocks.
Acute Oral Toxicity
Category 3 (H301)
Coumarin core bioactivity; mandates strict prohibition of mouth pipetting and eating in the lab.
Aquatic Toxicity
Harmful to aquatic life
Compound does not readily degrade in standard wastewater; requires incineration.
Prevents lipophilic dermal absorption and mucous membrane irritation.
Respiratory PPE
N95 / P100 / EN149 mask
Required only if weighing outside a certified chemical fume hood to prevent dust inhalation.
Experimental Workflow & Handling Protocol
Every protocol must be a self-validating system. The following step-by-step methodology ensures that the chemical is handled without generating uncontrolled exposure risks.
Step 1: Preparation and Weighing
Ensure the chemical fume hood is operational with a face velocity of 80–100 FPM.
Pre-weigh a closed vial. Transfer the estimated required mass of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate into the vial using an anti-static micro-spatula.
Causality Check: Anti-static tools prevent the fine powder from repelling and aerosolizing, mitigating inhalation risks.
Close the vial before removing it from the balance to prevent cross-contamination.
Step 2: Dissolution
Introduce the primary solvent (e.g., anhydrous DMSO or Ethanol) directly into the closed vial via a septum, or carefully open it within the fume hood.
Vortex gently until the solution is completely clear.
Causality Check: Visual confirmation of complete dissolution is critical. Undissolved micro-particulates can skew assay concentrations and pose an unexpected exposure risk during subsequent pipetting steps.
Figure 1: End-to-end operational workflow for handling and disposing of coumarin derivatives.
Proper Disposal Procedures
Because ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is an environmental hazard, it must never be flushed down the sink or disposed of in standard municipal trash [1, 2].
Step 1: Liquid Waste Management
Collect all liquid waste containing this compound (e.g., DMSO stock solutions, assay buffers) in a designated, clearly labeled Non-Halogenated Organic Waste container.
Causality Check: Do not mix this with halogenated waste (like chloroform or dichloromethane). Mixing halogenated and non-halogenated waste alters the required incineration temperature and can generate highly toxic dioxins during the disposal process.
Ensure the container is kept securely closed with a vented cap to prevent pressure buildup from solvent evaporation.
Step 2: Solid Waste Management
Collect all contaminated solid materials—including empty reagent bottles, pipette tips, absorbent bench pads, and contaminated gloves—in a designated hazardous solid waste bin lined with a compatible poly-bag.
Seal the bag securely once it reaches 75% capacity to prevent accidental rupture.
Step 3: EHS Coordination
Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company [1].
The ultimate and safest disposal method for coumarin derivatives is high-temperature incineration in a chemical scrubber [2].
Decontamination & Spill Response
In the event of an accidental spill, immediate and methodical action is required to prevent the spread of the compound.
Step 1: Assessment and Containment
Determine the state of the spill (solid powder vs. dissolved liquid).
If it is a dry powder spill, do not sweep dry . Dry sweeping aerosolizes the toxic dust.
Step 2: Neutralization and Cleanup
For powder: Cover the spill gently with damp absorbent paper towels (moistened with water or ethanol) to suppress dust formation.
For liquid: Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).
Carefully scoop the absorbed material using a non-sparking tool and place it into a hazardous waste container [3].
Step 3: Surface Decontamination
Wash the affected surface thoroughly with soap and water, followed by a wipe-down with 70% ethanol.
Causality Check: The ethyl acetate group makes the compound slightly soluble in alcohols, ensuring that any residual microscopic film is completely lifted from the benchtop.
Figure 2: Step-by-step decision tree for coumarin derivative spill response and decontamination.
References
Handling
Personal protective equipment for handling ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
An authoritative, operational guide for the safe handling, solubilization, and disposal of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 91903-73-0). Chemical Profile & Hazard Causality Ethyl (5,7-dihydroxy-2-...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative, operational guide for the safe handling, solubilization, and disposal of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 91903-73-0).
Chemical Profile & Hazard Causality
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a synthetic coumarin derivative. In drug development and biochemical research, the coumarin scaffold is highly valued for its diverse pharmacological properties; however, this same bioactivity necessitates stringent laboratory safety protocols.
The Causality of the Hazard:
Dermal Sensitization & Toxicity: Coumarin derivatives can act as skin sensitizers and mild allergens[1]. Animal models and clinical evaluations have demonstrated that certain coumarin analogs exhibit moderate hepatotoxicity and nephrotoxicity[2][3].
Inhalation Risk (Powder State): As a dry, fine organic powder, this compound possesses a high surface area-to-mass ratio. It easily acquires a triboelectric charge during transit. When handled, electrostatic repulsion can cause the powder to spontaneously aerosolize, presenting a severe inhalation hazard[4].
The "Trojan Horse" Solvent Effect: In biological assays, coumarins are frequently reconstituted in dimethyl sulfoxide (DMSO). DMSO is a highly polar, aprotic solvent that rapidly penetrates the stratum corneum. If a coumarin derivative is dissolved in DMSO, the solvent exponentially increases the dermal permeability of the compound, carrying the potentially hepatotoxic payload directly into systemic circulation.
Quantitative PPE Specification Matrix
To comply with OSHA’s Personal Protective Equipment Standard (29 CFR 1910.132) and Hand Protection Standard (29 CFR 1910.138)[5][6], the following PPE matrix must be strictly adhered to.
PPE Category
Specification
Quantitative Standard
Causal Justification
Hand Protection
Nitrile Gloves (Powder)
≥ 5 mil thickness
Prevents direct dermal contact with the sensitizing coumarin powder[1].
Hand Protection
Double Nitrile (Solution)
≥ 8 mil total thickness
DMSO breakthrough time in standard nitrile is <10 mins. Double-gloving provides a critical buffer for safe doffing upon exposure[7].
Eye Protection
Chemical Splash Goggles
ANSI Z87.1 Compliant
Protects ocular mucosa from irritating dust particulates and solvent splashes during reconstitution[6][8].
Body Protection
Laboratory Coat
100% Cotton, Knee-length
Prevents accumulation of electrostatic charge (common with organic powders) and protects street clothing[7].
Respiratory
Particulate Respirator
NIOSH N95 or P100
Mandatory only if weighing outside a certified chemical fume hood, mitigating the inhalation of bioactive dust[4][5].
Visualizing the Operational Workflow
Figure 1: Decision matrix and logical workflow for handling coumarin derivatives.
This protocol is designed as a self-validating system; you cannot proceed to the next step without confirming the success of the previous one, ensuring total containment.
Step 1: Environmental Verification
Action: Verify the chemical fume hood monitor reads a face velocity between 80–100 feet per minute (fpm)[9].
Validation: Tape a small piece of tissue to the bottom of the sash. It should pull gently inward. If it flutters violently, the flow is too high and will blow the powder out of the weigh boat.
Step 2: Static Mitigation
Action: Discharge static from your gloves and the micro-spatula using a zero-stat anti-static gun or by touching a grounded metal surface.
Causality: Eliminating triboelectric charges prevents the powder from "jumping" off the spatula and aerosolizing into your breathing zone.
Step 3: Transfer and Weighing
Action: Tare a conductive (anti-static) weigh boat. Transfer the powder by placing the spatula directly onto the surface of the weigh boat before rotating it to release the powder.
Causality: Dropping powder from a height creates micro-currents that suspend fine particles in the air.
Step 4: In Situ Solubilization
Action: Do not transfer dry powder to a secondary vessel. Instead, place the weigh boat directly into the target vial (if using a flexible boat) or wash the boat into the vial using the calculated volume of solvent (e.g., DMSO or Ethanol). Immediately cap the vial.
Validation: Visually inspect the solution against a light source. The liquid must be entirely transparent with no suspended particulates before removing the vial from the fume hood. Never sonicate an unsealed vial, as ultrasonic waves generate hazardous micro-aerosols[4].
Spill Response & Waste Management Plan
Emergency Spill Response:
Dry Powder Spill: Never dry-sweep. Sweeping forces the coumarin derivative into the air[1]. Instead, overlay the powder with paper towels, gently wet the towels with water or ethanol to trap the dust, and wipe inward.
Liquid Spill (DMSO/Coumarin): Immediately absorb with inert spill pads. If the spill contacts your gloves, doff the outer gloves immediately—do not wait to finish the task.
Disposal Protocol:
Solid Waste: All contaminated spatulas, weigh boats, and gloves must be sealed in a polybag and placed in a designated solid hazardous waste container[1].
Liquid Waste: Collect organic solutions in a chemically compatible, high-density polyethylene (HDPE) carboy.
Segregation: Label clearly as "Hazardous Organic Waste - Coumarin Derivative." Strictly segregate this waste from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions and potential fires[10][11].
References
1. Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate - Sigma-Aldrich. sigmaaldrich.com. Available at:
2. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. ncsu.edu. Available at:
3.[5] OSHA's PPE Laboratory Standards - Clarion Safety Systems. clarionsafety.com. Available at:
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